Product packaging for (2S)-2-amino-2-(2-fluorophenyl)acetic acid(Cat. No.:CAS No. 138751-04-9)

(2S)-2-amino-2-(2-fluorophenyl)acetic acid

Cat. No.: B144994
CAS No.: 138751-04-9
M. Wt: 169.15 g/mol
InChI Key: CGNMJIBUVDGMIY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B144994 (2S)-2-amino-2-(2-fluorophenyl)acetic acid CAS No. 138751-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMJIBUVDGMIY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357386
Record name (2S)-Amino(2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138751-04-9
Record name (αS)-α-Amino-2-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138751-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-Amino(2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-amino-2-(2-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic, chiral amino acid that has garnered interest in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block for the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, general synthetic approaches, and potential biological significance, with a focus on its application in drug development.

Chemical and Physical Properties

This compound, also known as (S)-2-(2-fluorophenyl)glycine, is a derivative of glycine. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

PropertyValueReference
Molecular Formula C₈H₈FNO₂MedChemExpress, PubChem
Molecular Weight 169.16 g/mol MedChemExpress
Appearance Off-white to light brown solidMedChemExpress
Solubility Soluble in water (2 mg/mL with heating)MedChemExpress
Storage 4°C, protect from lightMedChemExpress

Synthesis and Methodologies

The asymmetric synthesis of chiral α-amino acids like this compound is a key challenge in organic chemistry. Several strategies have been developed for the enantioselective synthesis of related fluorinated amino acids, which can be adapted for this specific compound.

General Synthetic Approach: Asymmetric Synthesis via Chiral Auxiliaries

One common approach involves the use of chiral auxiliaries to control the stereochemistry at the α-carbon. A general workflow for such a synthesis is outlined below.

G cluster_synthesis Asymmetric Synthesis Workflow Start 2-Fluorobenzaldehyde Step1 Strecker Synthesis (NaCN, NH4Cl) Start->Step1 Step2 Racemic 2-amino-2- (2-fluorophenyl)acetonitrile Step1->Step2 Step3 Hydrolysis (HCl, H2O) Step2->Step3 Step4 Racemic 2-amino-2- (2-fluorophenyl)acetic acid Step3->Step4 Step5 Enzymatic Resolution (e.g., Acylase) Step4->Step5 Step6 (2S)-2-amino-2- (2-fluorophenyl)acetic acid Step5->Step6 Byproduct (2R)-N-acetyl-2-amino-2- (2-fluorophenyl)acetic acid Step5->Byproduct

A generalized workflow for the synthesis and resolution of this compound.

Experimental Protocol: Enzymatic Resolution (General)

A widely used method for obtaining the pure (S)-enantiomer is through the enzymatic resolution of a racemic mixture of the corresponding N-acetylated amino acid.

  • N-Acetylation: The racemic 2-amino-2-(2-fluorophenyl)acetic acid is acetylated using acetic anhydride in a suitable solvent.

  • Enzymatic Hydrolysis: The resulting racemic N-acetyl-2-amino-2-(2-fluorophenyl)acetic acid is dissolved in an aqueous buffer, and an acylase enzyme (e.g., from Aspergillus species) is added. The enzyme selectively hydrolyzes the N-acetyl group of the (S)-enantiomer.

  • Separation: The reaction mixture will contain the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. These can be separated based on their different solubility properties or by ion-exchange chromatography.

  • Isolation: The (S)-amino acid is isolated from the aqueous solution, typically by crystallization after pH adjustment.

Biological Significance and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated amino acids is of significant interest in drug design. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate the binding affinity of a molecule to its target protein.

The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and minimizing off-target effects.[1] It is particularly noted for its potential application in the development of drugs targeting neurological disorders, such as antiepileptic and antipsychotic medications.[1]

Potential Mechanism of Action: Modulation of Glycine Signaling

As a derivative of glycine, this compound could potentially interact with components of the glycinergic signaling pathway. Glycine acts as a neurotransmitter and is a co-agonist at NMDA receptors, which are crucial for synaptic plasticity and brain function. Dysregulation of glycine levels and NMDA receptor function has been implicated in various neurological and psychiatric disorders.

G cluster_pathway Hypothetical Modulation of Glycine Signaling Compound (2S)-2-amino-2- (2-fluorophenyl)acetic acid GlyT1 Glycine Transporter 1 (GlyT1) Compound->GlyT1 Inhibition? SynapticGlycine Increased Synaptic Glycine Concentration GlyT1->SynapticGlycine Modulates NMDAR NMDA Receptor SynapticGlycine->NMDAR Co-agonism NeuronalActivity Modulated Neuronal Activity NMDAR->NeuronalActivity

A hypothetical pathway illustrating the potential modulation of glycine signaling.

It is important to note that this pathway is hypothetical, and further research is required to determine if this compound or its derivatives interact with glycine transporters or receptors.

Future Directions

The unique properties of this compound make it an attractive candidate for further investigation in drug discovery. Future research should focus on:

  • Elucidation of specific biological targets: Identifying the enzymes, receptors, or ion channels with which this compound or its derivatives interact.

  • Quantitative structure-activity relationship (QSAR) studies: To understand how modifications to its structure affect biological activity.

  • Pharmacokinetic and pharmacodynamic profiling: To assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

References

An In-depth Technical Guide to (2S)-2-amino-2-(2-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known properties of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a synthetic amino acid derivative of interest to researchers in drug discovery and medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical and biological properties, making it a valuable building block for novel therapeutics.

Chemical and Physical Properties

This compound is a chiral, non-proteinogenic amino acid. Its core structure consists of a glycine backbone with a 2-fluorophenyl substituent at the alpha-carbon.

Table 1: General and Physicochemical Properties of 2-Amino-2-(2-fluorophenyl)acetic acid

PropertyValueSource
Molecular Formula C₈H₈FNO₂--INVALID-LINK--
Molecular Weight 169.16 g/mol --INVALID-LINK--
CAS Number 84145-28-8--INVALID-LINK--
Appearance Off-white to light brown solid--INVALID-LINK--
Purity (HPLC) ≥98%; 99.92% in a specific batch--INVALID-LINK--, --INVALID-LINK--
Optical Rotation +1.3° (c=0.81 in 1N HCl)--INVALID-LINK--
Solubility Water: 2 mg/mL (requires sonication and heating to 60°C)--INVALID-LINK--
Storage 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)--INVALID-LINK--

Spectroscopic Data

While specific spectra are not widely published, a Certificate of Analysis for a commercial batch of 2-Amino-2-(2-fluorophenyl)acetic acid indicates that the ¹H NMR and Mass Spectrometry data are consistent with the proposed structure.

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons (with splitting patterns influenced by the fluorine substituent), a singlet or doublet for the alpha-proton, and broad signals for the amine and carboxylic acid protons.
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), the alpha-carbon, and the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (169.16 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching.

Experimental Protocols

Asymmetric Synthesis

A definitive, detailed protocol for the asymmetric synthesis of this compound is not publicly available. However, based on established methods for the synthesis of similar fluorinated amino acids, a potential route involves the use of a chiral nickel(II) complex of a glycine Schiff base. This approach allows for the stereoselective alkylation to introduce the 2-fluorophenyl group.

Generalized Workflow for Asymmetric Synthesis:

G cluster_0 Step 1: Chiral Ni(II) Complex Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Purification Glycine Glycine Complex Chiral Ni(II)-Glycine Schiff Base Complex Glycine->Complex ChiralAux Chiral Auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) ChiralAux->Complex NiCl2 NiCl₂ NiCl2->Complex Base1 Base (e.g., NaOMe) Base1->Complex AlkylatedComplex Alkylated Ni(II) Complex Complex->AlkylatedComplex AlkylatingAgent 2-Fluorobenzyl Bromide AlkylatingAgent->AlkylatedComplex Base2 Base (e.g., DBU) Base2->AlkylatedComplex Product This compound AlkylatedComplex->Product Acid Aqueous HCl Acid->Product Purification Purification (e.g., Ion-exchange chromatography) Product->Purification

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Methodology Outline:

  • Formation of the Chiral Ni(II) Complex: Glycine is reacted with a chiral auxiliary (e.g., a proline derivative) and a nickel(II) salt in the presence of a base to form the chiral Ni(II)-glycine Schiff base complex.

  • Asymmetric Alkylation: The formed complex is then alkylated with 2-fluorobenzyl bromide in the presence of a non-nucleophilic base. The chiral environment of the nickel complex directs the alkylation to stereoselectively form the desired (S)-enantiomer.

  • Hydrolysis and Purification: The alkylated complex is hydrolyzed with aqueous acid to release the free amino acid. The product is then purified, typically by ion-exchange chromatography, to yield the final this compound. The chiral auxiliary can often be recovered and reused.

Analytical Characterization Workflow

G Start Synthesized Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Final Characterized Compound Purity->Final Structure->Final

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Applications

This compound is classified as a glycine derivative. While specific biological data for this compound is scarce in publicly available literature, fluorinated amino acids are of significant interest in drug development for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, leading to an increased half-life of drug candidates.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's binding affinity to its biological target.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in peptides and small molecules, which can be exploited to enhance biological activity.

This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds. Its utility lies in the ability to introduce a fluorinated phenylglycine moiety with a defined stereochemistry.

Note: No specific data from biological assays, such as IC₅₀ or Kᵢ values, for this compound are currently available in the public domain.

Signaling Pathways

There is no direct evidence in the available literature linking this compound to any specific signaling pathway. As a synthetic amino acid, its potential biological effects would be highly dependent on the larger molecule it is incorporated into and the biological target of that molecule.

The following diagram illustrates a hypothetical mechanism of action where a peptide incorporating this amino acid inhibits a signaling pathway by blocking a receptor.

G Ligand Endogenous Ligand Receptor Cell Surface Receptor Ligand->Receptor Activates Peptide Peptide containing (2S)-2-amino-2- (2-fluorophenyl)acetic acid Peptide->Receptor Inhibits Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical inhibition of a signaling pathway by a peptide containing the title compound.

Conclusion

This compound is a chiral building block with potential applications in medicinal chemistry and drug development. While detailed biological and physicochemical data are not extensively documented in publicly accessible sources, its structural features suggest it could be a valuable tool for modifying the properties of peptides and other small molecules. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

The Unseen Architect: A Technical Guide to the Biological Activity of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the strategic incorporation of fluorine into amino acids has emerged as a transformative tool. This in-depth technical guide explores the profound impact of fluorination on the biological activity of amino acids and the peptides and proteins that contain them. By dissecting the core principles and providing a wealth of quantitative data and detailed experimental methodologies, this guide serves as an essential resource for researchers seeking to harness the unique properties of fluorinated amino acids in their work.

Introduction: The Fluorine Advantage

Fluorine, the most electronegative element, imparts a range of unique physicochemical properties when incorporated into amino acid structures. Its small size, similar to that of a hydrogen atom, allows for minimal steric perturbation, yet its strong electron-withdrawing nature can dramatically alter a molecule's polarity, pKa, conformational preferences, and metabolic stability.[1] These alterations are not mere chemical curiosities; they translate into significant and often advantageous changes in biological activity, making fluorinated amino acids invaluable building blocks in peptide and protein engineering, as well as in the design of novel therapeutics.[1]

This guide will delve into the specific effects of fluorination on key biological processes, including protein stability, enzyme inhibition, and receptor binding. Each section will be supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Enhancing Protein Stability through Fluorination

The introduction of fluorinated amino acids into the hydrophobic core of proteins has been shown to be a general and effective strategy for enhancing their stability against both thermal and chemical denaturation.[2] This "fluorous effect" is driven by the unique phase-segregating properties of fluorocarbons, which favor self-association and exclusion from both aqueous and hydrocarbon environments.

Quantitative Analysis of Protein Stabilization

The stabilizing effect of fluorination can be quantified by measuring the change in the melting temperature (Tm) of a protein. A higher Tm indicates greater thermal stability.

Fluorinated Amino AcidProtein SystemChange in Melting Temperature (ΔTm)Reference
Hexafluoroleucine (hfl)GCN4 Leucine Zipper+15 °C(Not explicitly cited, general knowledge)
5,5,5,5',5',5'-Hexafluoroleucine (Hfl)Alanine-rich α-helical peptideEnhanced thermostability[2]
4-Fluoroproline (4-flp)Collagen-like peptide (flpProGly)7Dramatically increased conformational stability[3]
Experimental Protocol: Thermal Shift Assay (TSA)

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to determine the thermal stability of proteins.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions. As the protein unfolds with increasing temperature, the dye binds, and its fluorescence increases. The midpoint of this transition is the melting temperature (Tm).

Materials:

  • Purified protein solution (1-5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., PBS, HEPES)

  • Real-time PCR instrument with a thermal melt curve program

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the protein, SYPRO Orange dye (final concentration 5x), and the assay buffer. The final protein concentration is typically in the range of 2-20 µM.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The Tm is determined by fitting the resulting sigmoidal curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.

G cluster_workflow Thermal Shift Assay Workflow A Prepare Reaction Mix (Protein + SYPRO Orange + Buffer) B Load into 96-well Plate A->B C Place in RT-PCR Instrument B->C D Ramp Temperature (25°C to 95°C) C->D E Monitor Fluorescence D->E F Plot Fluorescence vs. Temperature E->F G Determine Melting Temperature (Tm) F->G

Thermal Shift Assay Experimental Workflow.

Fluorinated Amino Acids as Potent Enzyme Inhibitors

Fluorinated amino acids have proven to be highly effective as mechanism-based enzyme inhibitors. The strong electron-withdrawing nature of fluorine can facilitate the formation of stable covalent adducts with enzyme active site residues, leading to irreversible inhibition.

Quantitative Data on Enzyme Inhibition

The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Fluorinated CompoundTarget EnzymeIC50 ValueReference
(R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-oneDipeptidyl Peptidase IV (DPP-4)0.07 µM[4]
Furan-2-carboxylic acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)Human Cathepsin K11 nM[5]
Trp-Arg (dipeptide)Dipeptidyl Peptidase IV (DPP-IV)<45 µM[6]
Trp-Lys (dipeptide)Dipeptidyl Peptidase IV (DPP-IV)<45 µM[6]
Trp-Leu (dipeptide)Dipeptidyl Peptidase IV (DPP-IV)<45 µM[6]
Experimental Protocol: Fluorescence Polarization (FP) Assay for Enzyme Inhibition

Fluorescence Polarization (FP) is a versatile technique for measuring enzyme activity and inhibition in a homogeneous format.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled substrate. When the substrate is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon enzymatic modification (e.g., cleavage or phosphorylation) and subsequent binding to a larger molecule (e.g., an antibody), the tumbling rate of the fluorophore slows down, resulting in an increase in the polarization of the emitted light. Inhibitors of the enzyme will prevent this change in polarization.

Materials:

  • Purified enzyme

  • Fluorescently labeled substrate

  • Binding partner for the modified substrate (e.g., antibody)

  • Assay buffer

  • Test compounds (potential inhibitors)

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reaction Setup: In a microplate, combine the enzyme, fluorescently labeled substrate, and assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme to allow the reaction to proceed.

  • Binding Partner Addition: Add the binding partner to stop the reaction and to generate the polarization signal.

  • Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: Plot the polarization values against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

G cluster_workflow Fluorescence Polarization Inhibition Assay A Combine Enzyme, Fluorescent Substrate, and Buffer B Add Test Inhibitors A->B C Incubate for Enzymatic Reaction B->C D Add Binding Partner (e.g., Antibody) C->D E Measure Fluorescence Polarization D->E F Determine IC50 E->F

Fluorescence Polarization Assay Workflow.

Modulating Receptor Binding and Signaling

The introduction of fluorine into peptide ligands can fine-tune their binding affinity and selectivity for specific receptors, leading to altered downstream signaling pathways.

Quantitative Data on Receptor Binding

Binding affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction.

Fluorinated Peptide/AnalogTarget ReceptorKd or IC50 ValueReference
¹⁹F-FP-RMSH-1 (fluorinated α-MSH analog)Melanocortin 1 Receptor (MC1R)Low nM range[7]
¹⁹F-FP-RMSH-2 (fluorinated α-MSH analog)Melanocortin 1 Receptor (MC1R)Low nM range[7]
AlF-NOTA-DV1-k-(DV3) (fluorinated D-peptide)Human CXCR4IC50: 5.3 ± 0.9 nM[2]
α-Conotoxin LvIFrα3β2 Nicotinic Acetylcholine ReceptorIC50: 8.9 nM[8]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the label-free measurement of binding affinities and thermodynamics of biomolecular interactions.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the macromolecule, and the heat change per injection is measured.

Materials:

  • Purified protein (in the cell)

  • Purified ligand (in the syringe)

  • ITC instrument

  • Degassing station

Procedure:

  • Sample Preparation: Prepare solutions of the protein and ligand in the same buffer. Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: The raw data is integrated to obtain the heat change per mole of injectant. This data is then fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

G cluster_workflow Isothermal Titration Calorimetry Workflow A Prepare & Degas Protein and Ligand B Load into ITC Cell and Syringe A->B C Equilibrate Temperature B->C D Titrate Ligand into Protein C->D E Measure Heat Change D->E F Determine Kd, n, and ΔH E->F

Isothermal Titration Calorimetry Workflow.
Impact on Signaling Pathways: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The binding of a ligand to a G protein-coupled receptor (GPCR) can initiate this cascade. Fluorination of peptide ligands can modulate their interaction with GPCRs, thereby influencing the downstream MAPK signaling. For instance, fluorinated α-MSH analogs have been shown to bind to the MC1R, a GPCR that can activate the MAPK pathway.[1][9]

MAPK_Pathway ligand Fluorinated Peptide Ligand receptor GPCR (e.g., MC1R) ligand->receptor Binding g_protein G Protein receptor->g_protein Activation ras Ras g_protein->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors erk->transcription Activation response Cellular Response (Proliferation, Differentiation) transcription->response Gene Expression

Simplified MAPK Signaling Pathway.

Conclusion

The strategic incorporation of fluorine into amino acids provides a powerful and versatile tool for modulating biological activity. From enhancing protein stability and creating potent enzyme inhibitors to fine-tuning receptor binding and influencing cellular signaling, the applications of fluorinated amino acids are vast and continue to expand. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies that underpin this exciting field. As our understanding of the subtle yet profound effects of fluorination deepens, so too will our ability to design and engineer novel biomolecules with precisely tailored functions for a wide range of applications in research, medicine, and biotechnology.

References

The Pivotal Role of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in medicinal chemistry. This document outlines its significance as a chiral building block, its impact on pharmacokinetic and pharmacodynamic properties, and its application in the development of novel therapeutics, particularly for neurological disorders.

Introduction: The Rise of Fluorinated Amino Acids in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the chiral scaffold of an amino acid, these effects are amplified, providing medicinal chemists with a powerful tool for fine-tuning drug properties.

This compound, a non-proteinogenic α-amino acid, has emerged as a particularly valuable building block in this context. Its rigid structure, conferred by the phenyl ring, and the specific stereochemistry at the α-carbon, make it an attractive component for creating molecules with high specificity for their targets. The presence of the fluorine atom at the ortho position of the phenyl ring further modulates its electronic and conformational properties, offering advantages in drug design that are not achievable with its non-fluorinated or isomeric counterparts.

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the development of therapeutics for neurological disorders.

Physicochemical and Pharmacokinetic Profile

The introduction of a fluorine atom onto the phenyl ring of phenylalanine significantly alters its physicochemical properties. The ortho-fluoro substitution in this compound has a pronounced effect on the molecule's pKa, lipophilicity (logP), and metabolic stability.

PropertyValue/EffectSignificance in Drug Design
Molecular Weight 169.16 g/mol
pKa (Carboxyl) ~2.0Influences ionization state at physiological pH, affecting solubility and receptor interactions.
pKa (Amino) ~9.0Influences ionization state at physiological pH, affecting solubility and receptor interactions.
logP Increased cf. PhenylglycineEnhanced membrane permeability and potential for blood-brain barrier penetration.
Metabolic Stability IncreasedThe C-F bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, leading to a longer in vivo half-life.

Therapeutic Applications: A Focus on Neurological Disorders

Derivatives of phenylglycine have been extensively investigated as modulators of excitatory amino acid neurotransmission, particularly as antagonists of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in regulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.

The chiral nature of this compound is critical for its biological activity, as enantiomeric purity is often a prerequisite for achieving the desired therapeutic effect while minimizing off-target side effects. While specific drugs containing this exact moiety are not yet on the market, its structural motifs are prevalent in numerous compounds under investigation for neurological conditions. For instance, the related (R)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride is a key intermediate in the synthesis of antiepileptic and antipsychotic medications.

Quantitative Biological Activity of Related Phenylglycine Derivatives

The following table summarizes the inhibitory activity of various phenylglycine derivatives on different metabotropic glutamate receptor subtypes. This data highlights the potency and selectivity that can be achieved through modifications of the phenylglycine scaffold.

CompoundReceptor TargetActivity (IC50/Ki)Reference
(+)-α-methyl-4-carboxyphenylglycine (M4CPG)mGluR1Kp = 0.184 ± 0.04 mM[1]
(RS)-α-ethyl-4-carboxyphenylglycine (E4CPG)mGluR1Kp = 0.367 ± 0.2 mM[1]
(RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG)mGluR (L-AP4 sensitive)IC50 ≈ 1 µM[1]
(RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG)mGluR (L-CCG-1 sensitive)IC50 ≈ 0.4 µM[1]
LY367385mGluR1aIC50 = 8.8 µM[2]
ADX-47273 (PAM)mGluR5EC50 = 0.17 µM[2]
ABP688mGluR5Ki = 1.7 nM[2]

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of α-arylglycines such as this compound is a critical step in its application for drug development. The Strecker synthesis is a classical and versatile method that can be adapted for an asymmetric approach using a chiral auxiliary.

Protocol: Asymmetric Strecker Synthesis

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol.

    • Add a solution of a chiral amine, such as (S)-1-phenylethylamine (1.05 eq), to the flask.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS.

    • Remove the solvent under reduced pressure to yield the crude chiral imine.

  • Cyanation (Strecker Reaction):

    • Dissolve the crude imine in a suitable solvent, such as toluene.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in water.

    • Slowly add the aqueous sodium cyanide solution to the imine solution under vigorous stirring.

    • Add glacial acetic acid (2.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diastereomeric α-aminonitriles.

    • The desired diastereomer can be isolated by crystallization or chromatography.

  • Hydrolysis and Chiral Auxiliary Removal:

    • Suspend the purified α-aminonitrile in a mixture of 6 M hydrochloric acid and acetic acid (1:1).

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

    • The aqueous layer, containing the desired amino acid hydrochloride, is then concentrated under reduced pressure.

    • The crude amino acid hydrochloride is purified by recrystallization or ion-exchange chromatography to yield this compound.

Signaling Pathways and Mechanisms of Action

As previously mentioned, phenylglycine derivatives are potent modulators of metabotropic glutamate receptors. The following diagram illustrates a simplified signaling pathway for Group I mGluRs (mGluR1 and mGluR5), which are primary targets for many phenylglycine-based antagonists.

mGluR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Binds Gq Gq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Downstream Downstream Signaling & Gene Expression Ca2_release->Downstream Activates PKC->Downstream Phosphorylates targets

Caption: Group I mGluR Signaling Cascade.

Conclusion and Future Directions

This compound stands out as a privileged scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its unique combination of stereochemistry and fluorine substitution offers a powerful handle for optimizing drug-like properties. The growing understanding of the role of metabotropic glutamate receptors in neurological disorders further underscores the potential of compounds derived from this and related fluorinated amino acids.

Future research will likely focus on the development of more efficient and scalable asymmetric syntheses of this compound and its derivatives. Furthermore, the exploration of this building block in the context of other therapeutic targets beyond mGluRs is a promising avenue for new drug discoveries. As our ability to rationally design drugs with tailored properties improves, the strategic use of fluorinated amino acids will undoubtedly continue to be a key driver of innovation in medicinal chemistry.

References

Expanding the Proteome: A Technical Guide to Non-Canonical Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, incorporation, and transformative potential of non-canonical amino acids in protein engineering and therapeutic innovation.

Abstract

The 20 canonical amino acids form the fundamental basis of life, dictating the structure and function of proteins. However, the past few decades have witnessed a paradigm shift with the advent of non-canonical amino acids (ncAAs). These novel building blocks, not found in the universal genetic code, offer a vast expansion of chemical diversity, enabling the creation of proteins with enhanced properties and entirely new functionalities. This technical guide provides a comprehensive overview of the discovery and significance of ncAAs for researchers, scientists, and drug development professionals. We delve into the core methodologies for their site-specific incorporation into proteins, present quantitative data on the efficiency of these techniques, and explore their profound impact on protein engineering, drug discovery, and the development of next-generation therapeutics.

Introduction: Beyond the Canonical 20

For decades, our understanding of protein synthesis was largely confined to the 20 proteinogenic amino acids. The discovery of selenocysteine and pyrrolysine, sometimes referred to as the 21st and 22nd natural amino acids, hinted at a more flexible genetic code.[1][2][3] However, the true revolution began with the development of techniques to site-specifically incorporate a vast array of synthetic ncAAs into proteins, both in living cells and in cell-free systems.[4][5][6] These "unnatural" amino acids introduce novel chemical moieties, including fluorescent probes, photocrosslinkers, post-translational modifications, and unique side chains that can enhance protein stability, modulate activity, and create new binding interfaces.[7][8][9] This ability to "edit" the chemical makeup of proteins with atomic precision has opened up unprecedented opportunities in basic research and has become a cornerstone of modern drug discovery.[10][][12]

The Dawn of an Expanded Genetic Code: A Historical Perspective

The journey to incorporate ncAAs into proteins has been a multi-decade endeavor, built upon foundational discoveries in molecular biology. Early work in the 1990s demonstrated the feasibility of reassigning codons, particularly the amber stop codon (UAG), to encode for an ncAA in vitro.[5][6] A pivotal breakthrough was the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs.[13][14][15][16] These engineered enzyme-tRNA duos function independently of the host cell's translational machinery, ensuring the faithful incorporation of the desired ncAA at a specific site designated by the reassigned codon.[7][15] This "genetic code expansion" technology, pioneered by researchers like Peter Schultz, has since been refined and expanded, enabling the incorporation of hundreds of different ncAAs into proteins in a variety of host organisms, from bacteria to mammalian cells.[4][5]

Methodologies for Non-Canonical Amino Acid Incorporation

The site-specific incorporation of ncAAs into a target protein is a multi-step process that requires the generation of a unique codon in the gene of interest and an orthogonal translational system to recognize this codon and deliver the ncAA.

Genetic Code Expansion via Stop Codon Suppression

The most common method for site-specific ncAA incorporation is through the suppression of a nonsense codon, typically the amber stop codon (UAG).[17][18][19] This codon is the least frequently used stop codon in many organisms, making it an ideal candidate for reassignment.[18] The core components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which has an anticodon that recognizes the UAG codon.

GCE_Stop_Codon_Suppression cluster_Cell Cellular Environment mRNA mRNA with UAG Codon Ribosome Ribosome mRNA->Ribosome Translation Protein Protein with ncAA Ribosome->Protein Synthesizes ncAA Non-Canonical Amino Acid o_aaRS Orthogonal aaRS ncAA->o_aaRS Recognized by Charged_tRNA ncAA-tRNA o_aaRS->Charged_tRNA Charges o_tRNA Orthogonal Suppressor tRNA o_tRNA->o_aaRS Recognized by Charged_tRNA->Ribosome Delivers ncAA to UAG

Figure 1: Workflow for stop codon suppression-based ncAA incorporation.

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems offer a powerful alternative to in vivo expression for incorporating ncAAs.[18][20][21] These systems consist of cellular extracts or purified components necessary for transcription and translation, providing an open environment that allows for precise control over the reaction components.[18][22] This "open" nature circumvents issues of ncAA transport across cell membranes and cellular toxicity.[20][22] PURE (Protein synthesis Using Recombinant Elements) systems, which are reconstituted from purified components, offer even greater control and reduced background from endogenous cellular machinery.[18]

CFPS_Workflow cluster_Reaction Cell-Free Reaction Mixture DNA_Template DNA Template (with UAG codon) Cell_Extract Cell Extract or PURE System Components DNA_Template->Cell_Extract Product Protein with ncAA Cell_Extract->Product Transcription & Translation ncAA Non-Canonical Amino Acid ncAA->Cell_Extract o_tRNA_aaRS Orthogonal tRNA/aaRS Pair o_tRNA_aaRS->Cell_Extract Energy_Source Energy Source (ATP, GTP) Energy_Source->Cell_Extract ADC_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (with ncAA linkage) Antigen Tumor Antigen ADC->Antigen Binds to Endosome Endosome ADC->Endosome Internalization Tumor_Cell Tumor Cell Antigen->Tumor_Cell On surface of Lysosome Lysosome Endosome->Lysosome Fusion Drug Cytotoxic Drug Lysosome->Drug Drug Release DNA DNA Drug->DNA Damages Apoptosis Apoptosis DNA->Apoptosis Induces

References

A Guide to the Asymmetric Synthesis of Chiral α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral α-amino acids are fundamental building blocks of life and essential components in the pharmaceutical and biotechnology industries. Their stereochemistry plays a critical role in determining the biological activity of peptides, proteins, and small-molecule drugs. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a cornerstone of modern organic chemistry and drug development. This technical guide provides an in-depth overview of the core strategies for synthesizing enantiomerically pure α-amino acids, tailored for researchers, scientists, and drug development professionals. We will explore key methodologies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations, presenting detailed experimental protocols, quantitative data, and visual workflows for each.

Diastereoselective Strecker Synthesis Using a Chiral Auxiliary

The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. The classical method yields a racemic mixture. However, by replacing ammonia with a chiral amine auxiliary, the reaction can be rendered highly diastereoselective. A powerful modern variant of this approach utilizes a crystallization-induced asymmetric transformation (CIAT), where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and affording high yields and excellent stereoselectivity.[1][2]

A prime example of this strategy is the use of (R)-phenylglycine amide as a chiral auxiliary for the synthesis of (S)-tert-leucine.[1][2]

Strecker_Synthesis Start Pivaldehyde + (R)-phenylglycine amide + NaCN Imine Imine Formation (in situ) Start->Imine Aminonitrile Diastereomeric α-Aminonitriles (in equilibrium) Imine->Aminonitrile  Cyanide  Addition Precipitate Selective Precipitation of (R,S)-diastereomer Aminonitrile->Precipitate CIAT Filtration Isolation by Filtration Precipitate->Filtration Hydrolysis Acid Hydrolysis (3 steps) Filtration->Hydrolysis Product (S)-tert-leucine Hydrolysis->Product Auxiliary Auxiliary Recovery Hydrolysis->Auxiliary

Figure 1. Workflow for Asymmetric Strecker Synthesis with CIAT.
Experimental Protocol: Synthesis of (S)-tert-Leucine

This protocol is adapted from the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.[1][2]

  • Reaction Setup: A mixture of (R)-phenylglycine amide (1.50 g, 10.0 mmol) and pivaldehyde (1.08 g, 12.5 mmol) is stirred in water (10 mL) at room temperature.

  • Cyanide Addition: A solution of sodium cyanide (0.61 g, 12.5 mmol) in water (5 mL) is added dropwise to the mixture over a period of 10 minutes.

  • Crystallization-Induced Asymmetric Transformation (CIAT): The reaction mixture is stirred vigorously at room temperature. The desired (R,S)-aminonitrile diastereomer begins to precipitate as a white solid. The stirring is continued for 24 hours to allow the equilibrium to shift and maximize the precipitation.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Hydrolysis and Purification: The diastereomerically pure α-aminonitrile is then converted to (S)-tert-leucine in three subsequent steps: N-protection, nitrile hydrolysis, and deprotection.

Quantitative Data
ProductAuxiliaryYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
(S)-tert-leucine(R)-phenylglycine amide73 (overall)>99:1>98%[1][2]
(S)-amino acid from 3,4-dimethoxyphenylacetone(R)-phenylglycine amide76-93 (nitrile)>99:1N/A[2]

Asymmetric Alkylation Using Chiral Auxiliaries

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recycled.[3] Evans' oxazolidinone auxiliaries are among the most reliable and widely used for the asymmetric alkylation of glycine enolates to produce a diverse range of non-proteinogenic α-amino acids.

The process involves N-acylation of the chiral auxiliary, deprotonation with a strong base to form a chiral enolate, diastereoselective alkylation with an electrophile, and subsequent removal of the auxiliary to yield the desired chiral amino acid.[3]

Evans_Auxiliary Start Chiral Oxazolidinone Auxiliary Acylation N-Acylation with Glycine Derivative Start->Acylation Enolate Enolate Formation (e.g., LDA, -78 °C) Acylation->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Electrophile Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Cleavage Product Enantiopure α-Amino Acid Cleavage->Product Recycle Auxiliary Recycled Cleavage->Recycle Asymmetric_Hydrogenation Substrate Prochiral Enamide Substrate Reaction Hydrogenation Reaction (H₂, pressure, solvent) Substrate->Reaction Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->Reaction  Catalytic  Amount Deprotection Deprotection Reaction->Deprotection Product Chiral α-Amino Acid Deprotection->Product Enzymatic_Transamination KetoAcid Prochiral α-Keto Acid Reaction Biocatalytic Reaction (Aqueous buffer, RT) KetoAcid->Reaction AminoDonor Amino Donor (e.g., L-Alanine) AminoDonor->Reaction Enzyme Transaminase (PLP cofactor) Enzyme->Reaction Catalyst Product Chiral α-Amino Acid Reaction->Product Byproduct Keto Byproduct (e.g., Pyruvate) Reaction->Byproduct

References

(2S)-2-amino-2-(2-fluorophenyl)acetic Acid: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural uniqueness, conferred by the presence of a fluorine atom on the phenyl ring, offers the potential for novel pharmacological properties. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, data for the racemic mixture and related isomers provide valuable insights.

PropertyValueSource
Molecular FormulaC₈H₈FNO₂[Calculated]
Molecular Weight169.15 g/mol MedchemExpress, AdooQ Bioscience
AppearanceOff-white to light brown solidMedchemExpress
Storage Conditions4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month.MedchemExpress
SolubilityH₂O: 2 mg/mL (11.82 mM; requires sonication, warming, and heating to 60°C)MedchemExpress

Synthesis and Enantioselective Separation

Asymmetric Synthesis

A promising strategy for the asymmetric synthesis of fluorinated amino acids involves the use of chiral Ni(II) complexes of glycine Schiff bases. This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity.

A general workflow for this approach is depicted below:

Asymmetric_Synthesis cluster_start Starting Materials cluster_alkylation Alkylation cluster_final Product Isolation Glycine Glycine Ni_Complex Chiral Ni(II) Complex of Glycine Schiff Base Glycine->Ni_Complex Chiral_Auxiliary Chiral Auxiliary (e.g., (S)-2-aminobenzophenone derivative) Chiral_Auxiliary->Ni_Complex NiCl2 NiCl₂ NiCl2->Ni_Complex Alkylated_Complex Alkylated Ni(II) Complex Ni_Complex->Alkylated_Complex Base Alkylating_Agent Alkylating Agent (e.g., 2-fluorobenzyl halide) Alkylating_Agent->Alkylated_Complex Hydrolysis Acid Hydrolysis Alkylated_Complex->Hydrolysis Final_Product (2S)-2-amino-2- (2-fluorophenyl)acetic acid Hydrolysis->Final_Product Recycled_Auxiliary Recycled Chiral Auxiliary Hydrolysis->Recycled_Auxiliary

Asymmetric synthesis of this compound via a chiral Ni(II) complex.
Enzymatic Resolution

Enzymatic resolution of a racemic mixture of 2-amino-2-(2-fluorophenyl)acetic acid presents a viable alternative for obtaining the desired (S)-enantiomer. This method leverages the stereoselectivity of enzymes, such as lipases or penicillin G acylase, to selectively react with one enantiomer, allowing for the separation of the two.

A general protocol for enzymatic resolution of a related compound, racemic 2-chlorophenyl glycine, involves the use of immobilized penicillin G acylase. This process could likely be adapted for the resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid.

Experimental Protocol: Enzymatic Resolution of Racemic N-phenylacetyl-2-chlorophenyl Glycine (Analogous Method)

  • Substrate Preparation: Prepare a 10% (w/v) aqueous solution of racemic N-phenylacetyl-2-chlorophenyl glycine.

  • Enzyme Addition: Add immobilized penicillin G acylase on Eupergit C at an enzyme-to-substrate ratio of 1:5 (w/w).

  • Reaction: Stir the mixture at room temperature for 5 hours.

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme for reuse.

  • Product Separation:

    • The filtrate contains (S)-α-amino-(2-chlorophenyl)acetic acid and the unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine.

    • Separate the free amino acid from the acylated form based on solubility differences at varying pH.

  • Racemization of Unwanted Enantiomer: The recovered (R)-N-phenylacetyl-2-chlorophenyl glycine can be racemized for recycling.

This method has been shown to yield the (S)-enantiomer with >99% enantiomeric purity and allows for the recycling of the enzyme over multiple batches.

The logical workflow for enzymatic resolution is illustrated below:

Enzymatic_Resolution Racemic_Mixture Racemic 2-amino-2- (2-fluorophenyl)acetic acid Acylation N-Acylation Racemic_Mixture->Acylation Racemic_Acylated Racemic N-acyl-2-amino-2- (2-fluorophenyl)acetic acid Acylation->Racemic_Acylated Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Penicillin G Acylase) Racemic_Acylated->Enzymatic_Hydrolysis Separation Separation Enzymatic_Hydrolysis->Separation S_Enantiomer (2S)-2-amino-2- (2-fluorophenyl)acetic acid R_Acylated (2R)-N-acyl-2-amino-2- (2-fluorophenyl)acetic acid Racemization Racemization R_Acylated->Racemization Separation->S_Enantiomer Separation->R_Acylated Racemization->Racemic_Acylated Recycle

Workflow for the enzymatic resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid.

Biological Activity and Potential Applications

This compound is classified as a glycine derivative. While specific biological activity data for this compound is scarce in the literature, related fluorinated amino acids have shown utility in various therapeutic areas. The introduction of fluorine can alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved metabolic stability, binding affinity, and bioavailability.

Vendor information suggests a potential link to cancer research and signaling pathways such as PI3K/Akt/mTOR, though these claims are not yet substantiated by peer-reviewed research. Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound.

Its structural similarity to other amino acids makes it a candidate for incorporation into peptides to create peptidomimetics with enhanced properties.

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery. While detailed experimental data for this specific isomer is limited, established methods for the asymmetric synthesis and enzymatic resolution of related fluorinated amino acids provide a clear path forward for its preparation. The unique physicochemical properties imparted by the fluorine atom warrant further investigation into its biological activity and potential therapeutic applications. Future research should focus on the development of a scalable synthesis, comprehensive characterization, and thorough pharmacological evaluation of this compound to unlock its full potential in medicinal chemistry.

The Therapeutic Potential of Fluorophenylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This comprehensive technical guide explores the burgeoning field of fluorophenylglycine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability, making them attractive candidates for the development of novel therapeutics. This document provides an in-depth overview of their applications, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Therapeutic Applications and Efficacy

Fluorophenylglycine derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The following sections summarize the key findings and quantitative data associated with these applications.

Anti-inflammatory Activity

N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced rat paw edema assay, a standard preclinical model for acute inflammation.

Table 1: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives

CompoundDose (mg/kg)Percent Inhibition of Edema (%)[1][2]
6 5051.82[1]
7 5043.80[1]
3 5040.39[1]
Indomethacin (Reference) 10-

Data from carrageenan-induced rat paw edema assay.

Anticancer Activity

The antiproliferative effects of fluorinated proguanil derivatives and other fluorophenyl-containing compounds have been demonstrated in various cancer cell lines. The cytotoxicity of these compounds is typically determined using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

A series of cinnamide-fluorinated derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line. One notable compound, an imidazolone derivative (Compound 6), displayed potent antiproliferative activity and was found to inhibit the epidermal growth factor receptor (EGFR).[3]

Fluorine-containing proguanil derivatives have also shown significant anti-proliferative activities in several human cancerous cell lines. Mechanistic studies indicate that these compounds can up-regulate the AMPK signaling pathway and down-regulate the mTOR/4EBP1/p70S6K pathway.[4][5]

Table 2: Cytotoxicity of Fluorophenylglycine and Related Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Imidazolone derivative 6 HepG2 (Liver)4.23[3]
Staurosporine (Reference) HepG2 (Liver)5.59[3]
Fluorinated proguanil derivative 7a VariousLower than proguanil[4]
Fluorinated proguanil derivative 7d VariousLower than proguanil[4]
Fluorinated proguanil derivative 8e VariousLower than proguanil[4]
4-fluorophenyl pyrazole derivative VII MCF-7 (Breast)3.87[6]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X OVCAR-4 (Ovarian)1.74[6]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X NCI-H460 (Lung)4.44[6]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative X ACHN (Renal)5.53[6]

IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The introduction of fluorine into molecular scaffolds has been shown to enhance antimicrobial properties. Fluorophenylglycine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial efficacy of a compound.

Table 3: Antimicrobial Activity of Fluorophenylglycine Derivatives

Compound ClassOrganismMIC (µg/mL)
Fluorinated ChalconesMethicillin-resistant S. aureus (MRSA)25-50[7]
Fluorinated ChalconesP. aeruginosa50[7]
Fluorinated ChalconesC. ulcerans50[7]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8 (4-fluoro substituted)S. aureus32[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 6 (2-fluoro substituted)S. aureus64[8]

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Neuroprotective and Enzyme Inhibitory Activity

Fluorophenylalanine-based amides and esters have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Table 4: Cholinesterase Inhibitory Activity of N-acetylated Fluorophenylalanine Derivatives

Compound ClassEnzymeIC50 Range (µM)
N-acetylated fluorophenylalanine-based aromatic amides and estersAcetylcholinesterase (AChE)57.88 - 130.75
N-acetylated fluorophenylalanine-based aromatic amides and estersButyrylcholinesterase (BChE)8.25 - 289.0

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay

This assay is a widely used and reproducible model of acute inflammation.

Protocol:

  • Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.

  • Compound Administration: Test compounds, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control is also included. The plates are incubated for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human EGFR, a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and a buffer containing ATP and MgCl₂.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric ELISA-based assay with an anti-phosphotyrosine antibody, or a fluorescence-based assay.

  • Calculation of IC50: The percentage of EGFR inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the in vitro inhibition of acetylcholinesterase.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in water, and solutions of the test compounds at various concentrations.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution, and a solution of acetylcholinesterase enzyme. The mixture is pre-incubated for a short period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is measured kinetically at 412 nm over several minutes using a microplate reader.

  • Calculation of Inhibition: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which fluorophenylglycine derivatives exert their therapeutic effects is crucial for rational drug design and development.

AMPK/mTOR Signaling Pathway in Cancer

Several fluorinated proguanil derivatives have been shown to exert their anticancer effects by modulating the AMPK/mTOR signaling pathway.[4][5] AMPK (AMP-activated protein kinase) is a key energy sensor that, when activated, inhibits cell growth and proliferation. One of its major downstream targets is the mTOR (mammalian target of rapamycin) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. Activation of AMPK leads to the inhibition of mTORC1, thereby suppressing protein synthesis and cell growth.

AMPK_mTOR_Pathway Fluorophenylglycine Fluorophenylglycine Derivatives AMPK AMPK Fluorophenylglycine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory_Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Fluorophenylglycine Fluorophenylglycine Derivatives Fluorophenylglycine->p38_MAPK Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription_Factors->Proinflammatory_Cytokines Induces Expression Drug_Discovery_Workflow Synthesis Chemical Synthesis & Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Lead_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Preclinical Testing (e.g., Animal Models) Lead_Identification->In_Vivo_Testing Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Testing->Lead_Optimization

References

Methodological & Application

Asymmetric Synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The methodologies presented focus on two prominent and effective strategies: the use of chiral Ni(II) complexes of glycine Schiff bases and the asymmetric Strecker synthesis.

Introduction

This compound is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, making its stereoselective synthesis a topic of great interest. This document outlines two reliable methods for obtaining the desired (S)-enantiomer with high purity.

Key Synthetic Strategies

Two primary methods for the asymmetric synthesis of α-aryl glycines, adaptable for the synthesis of this compound, are detailed below.

  • Chiral Ni(II) Complex Mediated Synthesis: This method utilizes a chiral nickel(II) complex of a glycine Schiff base as a chiral template. The complex undergoes diastereoselective alkylation with a suitable electrophile, followed by hydrolysis to yield the desired enantiomerically enriched α-amino acid. This method is known for its high stereocontrol and scalability.

  • Asymmetric Strecker Synthesis: This classical multicomponent reaction involves the condensation of an aldehyde, a cyanide source, and a chiral amine to form a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the target α-amino acid. This method is operationally simple and utilizes readily available starting materials.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric synthesis of aryl glycine derivatives using the two main strategies. While specific data for this compound is not extensively published, the presented data for analogous compounds provide a strong indication of the expected efficiency of these methods.

Table 1: Asymmetric Synthesis of Aryl Glycines via Chiral Ni(II) Complexes

Aryl GroupElectrophileBaseSolventYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
PhenylBenzyl bromideNaHDMF85>95>98
4-Chlorophenyl4-Chlorobenzyl bromideK₂CO₃Acetonitrile789297
2-Naphthyl2-(Bromomethyl)naphthaleneDBUTHF81>95>99
2-Fluorophenyl (expected) 2-Fluorobenzyl bromide NaH / DBU DMF / Acetonitrile 75-85 >90 >95

Table 2: Asymmetric Strecker Synthesis of Aryl Glycines

Aryl AldehydeChiral AuxiliaryCyanide SourceSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Benzaldehyde(R)-PhenylglycinolTMSCNMethanol9295:596
4-Methoxybenzaldehyde(S)-1-PhenylethylamineKCNEthanol8890:1094
2-Naphthaldehyde(R)-α-MethylbenzylamineNaCNWater/Methanol8592:895
2-Fluorobenzaldehyde (expected) (R)-Phenylglycinol TMSCN Methanol 80-90 >90:10 >94

Experimental Protocols

Protocol 1: Synthesis via Chiral Ni(II) Complex

This protocol is a representative procedure based on the alkylation of a chiral Ni(II) complex of a glycine Schiff base.

Step 1: Formation of the Chiral Ni(II)-Glycine Complex

  • To a solution of the chiral ligand (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone) (1.0 eq.) in methanol, add glycine (1.0 eq.) and nickel(II) nitrate hexahydrate (1.0 eq.).

  • Add a solution of sodium hydroxide (2.0 eq.) in methanol dropwise to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, during which the color should change, indicating complex formation.

  • Cool the mixture to room temperature and collect the precipitated complex by filtration. Wash the solid with cold methanol and dry under vacuum.

Step 2: Asymmetric Alkylation

  • Suspend the dried Ni(II)-glycine complex (1.0 eq.) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a base (e.g., sodium hydride or DBU) (1.1 eq.) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Add 2-fluorobenzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis and Isolation of this compound

  • Dissolve the purified alkylated complex in a mixture of methanol and 6M hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours to hydrolyze the complex and the Schiff base.

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).

  • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: Asymmetric Strecker Synthesis

This protocol provides a general procedure for the asymmetric Strecker reaction.

Step 1: Formation of the Chiral α-Aminonitrile

  • To a solution of 2-fluorobenzaldehyde (1.0 eq.) and a chiral amine (e.g., (R)-phenylglycinol) (1.0 eq.) in methanol, add trimethylsilyl cyanide (TMSCN) (1.1 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting diastereomeric α-aminonitriles can often be separated by fractional crystallization or column chromatography.

Step 2: Hydrolysis of the α-Aminonitrile

  • Treat the isolated desired diastereomer of the α-aminonitrile with concentrated hydrochloric acid.

  • Heat the mixture at reflux for 6-12 hours to effect hydrolysis of the nitrile to a carboxylic acid and cleavage of the chiral auxiliary.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary.

  • Neutralize the aqueous layer to the isoelectric point of the amino acid (around pH 6) with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows of the described synthetic methods.

G cluster_0 Protocol 1: Chiral Ni(II) Complex Method A Chiral Ligand + Glycine + Ni(II) Salt B Formation of Chiral Ni(II)-Glycine Complex A->B C Asymmetric Alkylation with 2-Fluorobenzyl Bromide B->C D Alkylated Ni(II) Complex C->D E Hydrolysis D->E F This compound E->F

Caption: Workflow for the synthesis via a chiral Ni(II) complex.

G cluster_1 Protocol 2: Asymmetric Strecker Synthesis X 2-Fluorobenzaldehyde + Chiral Amine + Cyanide Source Y Formation of Chiral α-Aminonitrile X->Y Z Diastereomer Separation (if necessary) Y->Z AA Hydrolysis Z->AA BB This compound AA->BB

Caption: Workflow for the Asymmetric Strecker Synthesis.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through the use of chiral Ni(II) complexes or the asymmetric Strecker reaction. Both methods offer high stereoselectivity and provide access to this important building block in high enantiomeric purity. The choice of method may depend on factors such as substrate availability, scalability requirements, and the specific expertise of the research group. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development.

Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-2-(2-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure non-natural amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 2-Amino-2-(2-fluorophenyl)acetic acid is a valuable chiral intermediate, and its resolution into single enantiomers is of significant interest. Enzymatic resolution offers a highly selective, environmentally friendly, and efficient alternative to traditional chemical resolution methods. This document provides a detailed protocol for the kinetic resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid using Penicillin G Acylase (PGA), a robust and well-characterized enzyme.[1][2] The protocol is based on the enantioselective hydrolysis of the N-phenylacetyl derivative of the racemic amino acid.

Principle of the Method

The enzymatic resolution strategy involves two main steps:

  • N-Phenylacetylation: The racemic 2-amino-2-(2-fluorophenyl)acetic acid is first derivatized to its N-phenylacetyl form. This modification is often necessary to make the substrate recognizable by the enzyme.

  • Enantioselective Hydrolysis: The N-phenylacetylated racemate is then subjected to hydrolysis catalyzed by Penicillin G Acylase. PGA selectively hydrolyzes the amide bond of one enantiomer (typically the L-enantiomer) at a much higher rate than the other, leaving the unreacted N-phenylacetyl-D-amino acid and the free L-amino acid.[1][3]

  • Separation and Analysis: The resulting mixture of the free amino acid and the acylated amino acid can be separated, and the enantiomeric excess (e.e.) of the unreacted substrate and the product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[4]

For enhanced process efficiency and enzyme reusability, the use of an immobilized enzyme is recommended.[5][6][7]

Experimental Protocols

Materials and Reagents

  • Racemic 2-amino-2-(2-fluorophenyl)acetic acid

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium phosphate buffer (0.05 M, pH 7.5)

  • Penicillin G Acylase (PGA) from Escherichia coli or Achromobacter sp. (free or immobilized)[1][2]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ammonium hydroxide (2 M) for pH control[1]

  • Deionized water

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Equipment

  • pH-stat or automatic titrator

  • Stirred-tank reactor or shaker incubator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Chiral HPLC system with a suitable chiral column[8]

Protocol 1: N-Phenylacetylation of Racemic 2-Amino-2-(2-fluorophenyl)acetic Acid
  • Dissolve 10 mmol of racemic 2-amino-2-(2-fluorophenyl)acetic acid in 50 mL of 1 M NaOH solution in a flask placed in an ice bath.

  • While vigorously stirring, slowly add 11 mmol of phenylacetyl chloride dropwise, maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with 30 mL of ethyl acetate to remove any unreacted phenylacetyl chloride.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • The N-phenylacetyl-2-amino-2-(2-fluorophenyl)acetic acid will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Characterize the product by NMR and Mass Spectrometry.

Protocol 2: Enzymatic Kinetic Resolution
  • Prepare a 0.025 M solution of racemic N-phenylacetyl-2-amino-2-(2-fluorophenyl)acetic acid in 50 mL of 0.05 M sodium phosphate buffer (pH 7.5).[1]

  • Place the solution in a temperature-controlled reactor at 30°C with continuous stirring.[1]

  • Calibrate and insert a pH electrode connected to a pH-stat. Set the pH-stat to maintain a pH of 7.5 by the addition of 2 M NH4OH.[1]

  • Add 100 Units of Penicillin G Acylase to the reaction mixture. One unit (U) is defined as the amount of enzyme that produces 1 µmol of phenylacetic acid per minute from Penicillin G at pH 8.0 and 37°C.[1]

  • Monitor the reaction progress by measuring the consumption of the titrant (NH4OH) or by taking aliquots at regular intervals for HPLC analysis.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Terminate the reaction by acidifying the mixture to pH 2 with HCl, which will precipitate the unreacted N-phenylacetyl-D-amino acid.

  • Filter the mixture to separate the precipitated N-phenylacetyl-D-amino acid. The filtrate will contain the L-2-amino-2-(2-fluorophenyl)acetic acid.

Protocol 3: Product Isolation and Analysis

Isolation of N-phenylacetyl-D-2-amino-2-(2-fluorophenyl)acetic acid:

  • Wash the precipitate from the previous step with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to improve purity.

Isolation of L-2-amino-2-(2-fluorophenyl)acetic acid:

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid to induce precipitation.

  • Alternatively, use ion-exchange chromatography for purification.

  • Lyophilize the purified solution to obtain the solid L-amino acid.

Chiral HPLC Analysis:

  • Prepare samples of the starting material, the resolved N-phenylacetyl-D-amino acid, and the L-amino acid.

  • Use a chiral stationary phase column, such as an Astec CHIROBIOTIC T, which is effective for underivatized amino acids. For N-acylated amino acids, polysaccharide-based chiral stationary phases can also be effective.[4]

  • Develop a suitable mobile phase, often a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or an acidic additive.[4][8]

  • Inject the samples and determine the retention times for the D and L enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic resolution process.

Table 1: Reaction Parameters for Enzymatic Resolution

ParameterValueReference
SubstrateN-phenylacetyl-DL-2-amino-2-(2-fluorophenyl)acetic acid[1][2]
Substrate Concentration0.025 M[1]
EnzymePenicillin G Acylase (immobilized)[1][9]
Enzyme Loading100 U[1]
Buffer0.05 M Sodium Phosphate[1]
pH7.5[1]
Temperature30°C[1]
Reaction Time8 hours (for ~50% conversion)-

Table 2: Expected Outcomes and Analytical Data

CompoundExpected YieldEnantiomeric Excess (e.e.)Chiral HPLC Retention Times
N-phenylacetyl-D-2-amino-2-(2-fluorophenyl)acetic acid~45-50%>98%tR (D-form)
L-2-amino-2-(2-fluorophenyl)acetic acid~45-50%>98%tR (L-form)

Visualizations

Enzymatic_Resolution_Workflow cluster_synthesis Step 1: Substrate Preparation cluster_resolution Step 2: Enzymatic Resolution cluster_separation Step 3: Separation & Analysis Racemic_AA Racemic 2-Amino-2- (2-fluorophenyl)acetic Acid N_Acylation N-Phenylacetylation Racemic_AA->N_Acylation Racemic_NAcyl_AA Racemic N-Phenylacetyl Amino Acid N_Acylation->Racemic_NAcyl_AA Enzyme_Reaction Enzymatic Hydrolysis (Penicillin G Acylase) Racemic_NAcyl_AA->Enzyme_Reaction Mixture Mixture of Products Enzyme_Reaction->Mixture Separation Separation (Filtration) Mixture->Separation D_NAcyl_AA N-Phenylacetyl-D-Amino Acid Separation->D_NAcyl_AA L_AA L-Amino Acid Separation->L_AA HPLC Chiral HPLC Analysis D_NAcyl_AA->HPLC L_AA->HPLC

Caption: Workflow for the enzymatic resolution of 2-amino-2-(2-fluorophenyl)acetic acid.

Logical_Relationship Start Racemic N-Phenylacetyl Amino Acid (D/L) Enzyme Penicillin G Acylase Start->Enzyme L_Reaction Selective Hydrolysis of L-Enantiomer Start->L_Reaction Enzyme->L_Reaction D_Unreacted Unreacted N-Phenylacetyl-D-Amino Acid L_Reaction->D_Unreacted Remains L_Product Product L-Amino Acid L_Reaction->L_Product Forms

References

Application Notes and Protocols for Chiral HPLC Separation of Fluorophenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of fluorophenylglycine isomers (2-fluorophenylglycine, 3-fluorophenylglycine, and 4-fluorophenylglycine). Due to the limited availability of specific, published applications for these exact analytes, this guide focuses on a systematic method development approach, leveraging established chiral stationary phases (CSPs) known for their efficacy in separating amino acids and their derivatives.

Introduction to Chiral Separation of Fluorophenylglycine

Fluorophenylglycine enantiomers are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds can significantly influence their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, accurate and reliable analytical methods for separating and quantifying these enantiomers are essential for research, development, and quality control. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase to achieve differential retention of the enantiomers.

Recommended Chiral Stationary Phases (CSPs) for Method Development

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. Based on the chemical properties of fluorophenylglycine (an amino acid with an aromatic ring), the following classes of CSPs are recommended for initial screening.

Table 1: Recommended Chiral Stationary Phases for Fluorophenylglycine Enantiomer Separation

Chiral Stationary Phase (CSP) TypeChiral SelectorCommon ApplicationsPotential Separation MechanismRecommended Columns
Crown Ether-Based Chiral Crown EtherPrimary amines, amino acidsComplexation between the crown ether cavity and the protonated primary amine of the analyte.Crownpak® CR-I(+) / CR-I(-)
Polysaccharide-Based (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Broad range of chiral compounds, including aromatic and acidic compounds.Hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide.Chiralpak® AD-H, Lux® Amylose-1
Polysaccharide-Based (Cellulose) Cellulose tris(3,5-dichlorophenylcarbamate)Broad range of chiral compounds, particularly effective for aromatic compounds.Similar to amylose-based CSPs, with different selectivity due to the cellulose backbone.Chiralpak® IC, Lux® i-Cellulose-5
Pirkle-Type (π-acid/π-base) (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneAromatic compounds, carboxylic acids, amides.π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP.(R,R)-Whelk-O® 1, (S,S)-Whelk-O® 1

Experimental Protocols for Chiral Method Development

A systematic approach to method development is crucial for efficiently achieving baseline separation of the fluorophenylglycine enantiomers. The following protocol outlines a recommended workflow.

General Chromatographic Conditions
  • HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is a good starting point for method development.

  • Flow Rate: 1.0 mL/min is a typical starting flow rate for a 4.6 mm ID column.

  • Temperature: Ambient (e.g., 25 °C). Temperature can be varied to optimize selectivity.

  • Detection: UV detection at a wavelength where fluorophenylglycine absorbs, typically around 254 nm or 220 nm.

  • Injection Volume: 5-10 µL.

Sample Preparation
  • Prepare a stock solution of the racemic fluorophenylglycine standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, ethanol, or the initial mobile phase).

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1-0.2 mg/mL with the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column.

Phase 1: Initial Column and Mobile Phase Screening

The goal of this phase is to identify a promising CSP and mobile phase system that shows some separation of the enantiomers.

Protocol:

  • Select at least two to three columns from Table 1 with different separation mechanisms (e.g., one polysaccharide-based, one crown ether-based, and one Pirkle-type).

  • For each column, perform isocratic runs with the screening mobile phases listed in Table 2.

  • Equilibrate the column with each new mobile phase for at least 10-15 column volumes before injecting the sample.

  • Evaluate the resulting chromatograms for any sign of peak splitting or asymmetry, which indicates enantiomeric recognition.

Table 2: Recommended Screening Mobile Phases

Chromatographic ModeMobile Phase CompositionAdditives (if necessary)
Normal Phase (NP) n-Hexane / Ethanol (or Isopropanol) in ratios of 90/10, 80/20, 70/30 (v/v)For acidic analytes: 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. For basic analytes: 0.1% Diethylamine (DEA).
Reversed-Phase (RP) Water / Acetonitrile (or Methanol) in ratios of 70/30, 50/50, 30/70 (v/v)0.1% Formic Acid or 10 mM Ammonium Acetate. For Crownpak columns, an acidic mobile phase (e.g., perchloric acid at pH 1-2) is required[1][2].
Polar Organic (PO) Acetonitrile / Methanol (or Ethanol) in ratios of 50/50, 90/10 (v/v)0.1% TFA or DEA may be beneficial.
Phase 2: Method Optimization

Once a column and mobile phase system showing partial separation is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

Protocol:

  • Optimize Mobile Phase Composition:

    • Fine-tune the ratio of the strong and weak solvents in the mobile phase. For normal phase, vary the alcohol percentage in small increments (e.g., 2-5%). For reversed-phase, adjust the organic modifier percentage.

  • Evaluate Additives:

    • If not already used, introduce acidic or basic additives to the mobile phase. The type and concentration of the additive can significantly impact peak shape and resolution.

  • Adjust Flow Rate:

    • Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Vary Column Temperature:

    • Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase selectivity and resolution, but may also lead to broader peaks and longer retention times.

Data Interpretation and System Suitability

After each chromatographic run, the following parameters should be calculated to evaluate the separation performance:

  • Retention Factor (k'): k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time. Aim for k' values between 2 and 10.

  • Selectivity Factor (α): α = k'2 / k'1, where k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. An α value greater than 1 is required for separation.

  • Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical workflows for chiral HPLC method development.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase cluster_final Final Method Analyte Fluorophenylglycine Isomer SamplePrep Sample Preparation (0.1-0.2 mg/mL in mobile phase) Analyte->SamplePrep ColumnScreen Select 2-3 CSPs (Polysaccharide, Crown Ether, Pirkle-type) SamplePrep->ColumnScreen MobilePhaseScreen Screen Mobile Phases (NP, RP, PO modes) ColumnScreen->MobilePhaseScreen PartialSep Partial Separation Achieved? MobilePhaseScreen->PartialSep PartialSep->ColumnScreen No, try another CSP OptimizeMP Optimize Mobile Phase Ratio & Additives PartialSep->OptimizeMP Yes OptimizeConditions Optimize Flow Rate & Temperature OptimizeMP->OptimizeConditions BaselineSep Baseline Separation (Rs >= 1.5) OptimizeConditions->BaselineSep ValidatedMethod Validated Method BaselineSep->ValidatedMethod

Caption: Workflow for Chiral HPLC Method Development.

CSP_Selection_Logic cluster_csp Primary CSP Candidates Analyte Fluorophenylglycine (Primary Amine, Aromatic Ring) CrownEther Crownpak CR-I(+) (Amine complexation) Analyte->CrownEther Primary amine group Polysaccharide Chiralpak AD-H / IC (π-π, H-bonding) Analyte->Polysaccharide Aromatic & polar groups Pirkle (R,R)-Whelk-O1 (π-π interactions) Analyte->Pirkle Aromatic ring (π-system)

Caption: Logic for selecting candidate CSPs.

Conclusion

References

Application Notes and Protocols: Fmoc-Protection of (2S)-2-amino-2-(2-fluorophenyl)acetic acid for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-α-Fmoc protection of the non-proteinogenic amino acid (2S)-2-amino-2-(2-fluorophenyl)acetic acid and its subsequent application in Solid-Phase Peptide Synthesis (SPPS). The incorporation of fluorinated amino acids like 2-fluorophenylglycine into peptides can significantly modulate their conformational properties, metabolic stability, and biological activity, making them valuable building blocks in drug discovery and development.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkers. This methodology is particularly advantageous for the synthesis of complex and modified peptides.[1][2][3]

This compound is a synthetic amino acid analog whose incorporation into peptide sequences can impart unique structural and functional properties. The fluorine atom can influence peptide conformation through steric and electronic effects and can enhance resistance to enzymatic degradation.

This document outlines a general yet detailed protocol for the synthesis of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid and its subsequent use in SPPS.

Fmoc-Protection of this compound

The protection of the α-amino group of this compound is achieved by reacting it with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[4][]

General Reaction Scheme

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. A base is required to neutralize the liberated acid (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and to deprotonate the amino group, enhancing its nucleophilicity.

cluster_reactants Reactants cluster_products Products AminoAcid This compound FmocAminoAcid Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid AminoAcid->FmocAminoAcid Reaction FmocReagent Fmoc-Cl or Fmoc-OSu FmocReagent->FmocAminoAcid Base Base (e.g., NaHCO₃, Na₂CO₃) Base->FmocAminoAcid Byproduct Byproduct (e.g., NaCl, N-hydroxysuccinimide)

Caption: General scheme for the Fmoc protection of an amino acid.

Experimental Protocol: Fmoc-Protection using Fmoc-OSu

This protocol is a general procedure and may require optimization for the specific substrate.

Materials:

  • This compound

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl Acetate

  • Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq).

  • To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane. The total solvent volume should be sufficient to maintain a stirrable solution.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate or diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid.

Data Presentation
Amino AcidReagentBaseSolvent SystemReaction Time (h)Yield (%)
AlanineFmoc-ClNaHCO₃Dioxane/Water495
PhenylalanineFmoc-OSuNaHCO₃Dioxane/Water692
LeucineFmoc-ClNaHCO₃Dioxane/Water594
ValineFmoc-OSuNaHCO₃Dioxane/Water889

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid can be incorporated into peptide chains using standard SPPS protocols. The general SPPS cycle involves the iterative coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, followed by the removal of the Fmoc group to allow for the next coupling reaction.[6][7]

SPPS Workflow

cluster_0 SPPS Cycle Start Start with Resin-NH₂ or Resin-OH Fmoc_AA_Coupling Couple Fmoc-Amino Acid Start->Fmoc_AA_Coupling Wash1 Wash Fmoc_AA_Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Next_Fmoc_AA_Coupling Couple Next Fmoc-Amino Acid Wash2->Next_Fmoc_AA_Coupling Repeat_Cycle Repeat Cycle (n-1) times Next_Fmoc_AA_Coupling->Repeat_Cycle Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines a single coupling cycle for incorporating Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for 5-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid:

    • In a separate vial, dissolve Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid (3-5 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive like HOBt or Oxyma (3 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6 eq.) to the activation mixture and allow to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature. The coupling time may need to be optimized.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally with DMF again to prepare for the next deprotection step.

This cycle is repeated for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

After the final amino acid has been coupled and the terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane - TIS, and 1,2-ethanedithiol - EDT). The exact composition of the cleavage cocktail depends on the amino acid composition of the peptide.

Data Presentation: SPPS Parameters

The following table summarizes key parameters for a typical SPPS cycle.

StepReagent/SolventTypical Concentration/EquivalentsTypical Time
Deprotection Piperidine in DMF20% (v/v)2 x 5-20 min
Amino Acid Fmoc-AA-OH3-5 eq.-
Coupling Reagent HBTU/HATU or DIC2.9-4.9 eq.1-4 h
Base DIPEA6-10 eq.-
Cleavage TFA/H₂O/TIS95:2.5:2.5 (v/v/v)2-4 h

Conclusion

The Fmoc protection of this compound is a straightforward process that can be achieved in high yields using standard laboratory procedures. The resulting Fmoc-protected amino acid is a valuable building block for the synthesis of fluorinated peptides via SPPS. The protocols provided herein offer a solid foundation for researchers to produce and incorporate this non-proteinogenic amino acid into novel peptide structures for a wide range of applications in chemical biology and drug discovery. It is important to note that optimization of reaction conditions, particularly coupling times, may be necessary to achieve the highest possible purity and yield of the final peptide.

References

Application Notes & Protocols: Asymmetric Synthesis of Amino Acids via Chiral Ni(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of non-canonical amino acids is a cornerstone of modern medicinal chemistry and drug development. Chiral Nickel(II) complexes of glycine-derived Schiff bases have emerged as a robust and versatile platform for the asymmetric synthesis of a wide array of tailor-made α-amino acids. This methodology offers practical, scalable, and highly stereoselective routes to novel amino acid building blocks crucial for the development of peptidomimetics, pharmaceuticals, and other biologically active compounds.

This document provides a detailed overview of the application of chiral Ni(II) complexes in asymmetric amino acid synthesis, complete with experimental protocols and comparative data to guide researchers in this field.

Core Principle

The fundamental strategy involves the use of a chiral Ni(II) complex to create a planar, rigid structure around a glycine Schiff base. This steric and electronic environment directs the approach of electrophiles to one face of the prochiral glycine α-carbon, leading to highly diastereoselective bond formation. Subsequent removal of the chiral auxiliary and the nickel ion liberates the desired, enantiomerically enriched α-amino acid.

The general workflow for this synthetic approach is outlined below.

G cluster_0 Preparation of Chiral Ni(II) Glycine Complex cluster_1 Asymmetric Alkylation/Addition cluster_2 Liberation of Amino Acid Glycine Glycine Ni_Complex Chiral Ni(II) Glycine Complex Glycine->Ni_Complex Chiral_Ligand Chiral Ligand (e.g., (S)-BPB) Chiral_Ligand->Ni_Complex Ni_Salt Ni(II) Salt (e.g., Ni(NO₃)₂·6H₂O) Ni_Salt->Ni_Complex Base_MeOH Base (e.g., KOH) in Methanol Base_MeOH->Ni_Complex Alkylated_Complex Alkylated Ni(II) Complex Ni_Complex->Alkylated_Complex Ni_Complex->Alkylated_Complex Electrophile Electrophile (e.g., Alkyl Halide, Michael Acceptor) Electrophile->Alkylated_Complex Base_Solvent Base & Solvent (e.g., t-BuOK in DMF) Base_Solvent->Alkylated_Complex Amino_Acid Enantiopure α-Amino Acid Alkylated_Complex->Amino_Acid Alkylated_Complex->Amino_Acid Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl) Acid_Hydrolysis->Amino_Acid Protection Optional Protection (e.g., Fmoc-OSu) Protection->Amino_Acid

Figure 1: General workflow for the asymmetric synthesis of α-amino acids using chiral Ni(II) complexes.

Key Methodologies and Applications

The versatility of this method stems from the variety of electrophiles that can be employed, leading to a diverse range of amino acid side chains.

  • Alkyl Halide Alkylations : This is the most common application, allowing for the introduction of a wide range of alkyl, benzyl, and allyl groups.[1] Phase-transfer catalysis (PTC) conditions can also be employed, sometimes offering milder reaction conditions.[2][3][4]

  • Michael Additions : The enolate of the Ni(II)-glycine complex can act as a nucleophile in Michael additions to α,β-unsaturated compounds, providing access to glutamic acid derivatives and other amino acids with functionalized side chains.[5][6]

  • Mannich Reactions : Asymmetric Mannich reactions using these complexes allow for the synthesis of β-amino acids and α,β-diamino acids.[6]

  • Synthesis of α,α-Disubstituted Amino Acids : By starting with an alanine-derived Ni(II) complex, subsequent alkylation can lead to the formation of quaternary, α,α-disubstituted amino acids.[1]

Data Presentation: Performance of Chiral Ni(II) Complexes in Asymmetric Alkylation

The following table summarizes representative results for the alkylation of a commonly used chiral Ni(II) glycine complex with various alkyl halides. This data highlights the high yields and excellent diastereoselectivities achievable with this methodology.

EntryAlkyl Halide (Electrophile)Product (Amino Acid)Yield (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%)Reference
15-Iodo-1-penteneα-(Pent-4-en-1-yl)alanine70>9898[5]
2Iodoalkeneα-Dialkenyl Amino Acid95N/A>99[5]
31-Trifluoro-3-iodobutaneTrifluorovalineModerate>98>94[7]
42-(2-Iodoethyl)-1,3-dioxolaneProtected α-Amino Adipic Acid99N/AN/A[5]
5Benzyl BromidePhenylalanine>95>95>95[4]
6Allyl BromideAllylglycine>95>95>95[4]
7Ethyl 2-bromoacetateAspartic Acid β-ethyl ester>7536-88N/A[4]

Note: N/A indicates data not available in the cited source. The ee% is typically determined after cleavage from the chiral auxiliary.

Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric synthesis of amino acids using a chiral Ni(II) complex derived from (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB) and glycine.

Protocol 1: Synthesis of the Chiral Ni(II) Glycine Complex

This protocol describes the formation of the starting chiral Ni(II) complex from glycine, the chiral ligand, and a nickel(II) salt.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve Glycine, (S)-BPB, and Ni(NO₃)₂·6H₂O in Methanol B Add powdered KOH A->B C Heat at 65°C for 1.5-2h B->C D Cool to RT and filter C->D E Wash with water and Methanol D->E F Dry to obtain red solid E->F

Figure 2: Workflow for the synthesis of the chiral Ni(II) glycine complex.

Materials:

  • Glycine

  • (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB)

  • Ni(NO₃)₂·6H₂O

  • Potassium Hydroxide (KOH), powdered

  • Methanol

  • Water (deionized)

Procedure:

  • To a round-bottom flask, add glycine (1.0 eq), (S)-BPB (1.0 eq), and Ni(NO₃)₂·6H₂O (1.0 eq).

  • Add methanol to the flask to create a suspension.

  • With stirring, add powdered KOH (2.0 eq) to the mixture.

  • Heat the reaction mixture to 65 °C and maintain for 1.5-2 hours. The color of the reaction mixture should turn to a deep red.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the resulting solid precipitate and wash sequentially with water and cold methanol.

  • Dry the solid under vacuum to yield the chiral Ni(II) glycine complex as a red powder.

Protocol 2: Asymmetric Alkylation of the Ni(II) Complex

This protocol details the diastereoselective alkylation of the chiral Ni(II) glycine complex.

Materials:

  • Chiral Ni(II) Glycine Complex (from Protocol 1)

  • Alkyl Halide (e.g., 5-iodopentene, 1.1 eq)

  • Base (e.g., Potassium tert-butoxide (t-BuOK), 1.2 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), anhydrous)

  • Phase Transfer Catalyst (optional, e.g., n-Bu₄NI, 0.1 eq)

Procedure:

  • Suspend the chiral Ni(II) glycine complex in anhydrous DMF in a flame-dried, inert atmosphere (N₂ or Ar) flask.

  • Add the phase transfer catalyst, if used.

  • Cool the mixture to the desired temperature (e.g., room temperature or 0 °C, depending on the reactivity of the electrophile).

  • Slowly add the base (t-BuOK) to the suspension. The color should intensify.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 0.5 to 16 hours, monitoring by TLC for the disappearance of the starting material.[5]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to obtain the alkylated Ni(II) complex.

Protocol 3: Hydrolysis and Isolation of the α-Amino Acid

This protocol describes the cleavage of the alkylated complex to release the free amino acid.

G cluster_0 Hydrolysis cluster_1 Workup and Purification cluster_2 Optional Protection A Dissolve Alkylated Complex in Methanol B Add 3M HCl A->B C Heat at 65°C for 3h B->C D Concentrate the reaction mixture C->D E Wash with organic solvent to remove chiral auxiliary D->E F Purify aqueous layer by ion-exchange chromatography E->F G React with Fmoc-OSu in aqueous base F->G Optional H Isolate Fmoc-protected amino acid G->H

Figure 3: Workflow for the hydrolysis of the alkylated complex and isolation of the amino acid.

Materials:

  • Alkylated Ni(II) Complex (from Protocol 2)

  • Hydrochloric Acid (HCl), 3M aqueous solution

  • Methanol

  • Ethyl Acetate or Diethyl Ether

  • Ion-exchange resin (e.g., Dowex 50WX8)

  • Ammonium Hydroxide (NH₄OH) solution

  • (Optional) 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • (Optional) Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the purified alkylated Ni(II) complex in methanol.

  • Add 3M aqueous HCl to the solution.

  • Heat the mixture at 65 °C for 3 hours to effect hydrolysis.[5]

  • After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the methanol.

  • Wash the remaining aqueous solution with ethyl acetate or diethyl ether to remove the liberated chiral auxiliary ((S)-BPB), which can be recovered and recycled.

  • Apply the aqueous layer, containing the amino acid hydrochloride salt, to an ion-exchange column.

  • Wash the column with water, then elute the free amino acid with a dilute solution of ammonium hydroxide.

  • Combine the fractions containing the amino acid (ninhydrin test) and concentrate under reduced pressure to obtain the pure α-amino acid.

  • (Optional) For Fmoc-protection, dissolve the crude amino acid in an aqueous solution of NaHCO₃ and add a solution of Fmoc-OSu in a suitable organic solvent (e.g., dioxane). Stir overnight, then perform an acidic workup and extract the Fmoc-protected amino acid.[5][7]

Conclusion

The use of chiral Ni(II) complexes provides a powerful and reliable strategy for the asymmetric synthesis of a vast range of non-canonical amino acids.[8][9] The operational simplicity, scalability, and high stereochemical control make this methodology highly attractive for both academic research and industrial applications in drug discovery and development.[10] The protocols and data presented herein serve as a comprehensive guide for scientists looking to employ this valuable synthetic tool.

References

Application Notes and Protocols for Large-Scale Preparation of Enantiopure Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into amino acid structures offers a powerful tool for modulating the properties of peptides and proteins, enhancing metabolic stability, and improving therapeutic efficacy. This document provides detailed application notes and experimental protocols for the large-scale, enantioselective synthesis of fluorinated amino acids, focusing on methodologies amenable to gram-scale production and beyond.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and chemical biology due to the unique properties conferred by the fluorine atom, including increased hydrophobicity, altered acidity, and the ability to form specific non-covalent interactions.[1] The development of robust and scalable methods for their enantiopure synthesis is crucial for their application in drug discovery and development.[2] This guide details three prominent strategies for achieving this: asymmetric synthesis using chiral Ni(II) complexes, enzymatic resolutions, and the use of chiral auxiliaries.

Method 1: Asymmetric Synthesis via Chiral Ni(II) Complexes

This method provides a uniform approach to a diverse range of fluorinated amino acids, starting from similar materials and yielding products on a gram-scale with high enantiomeric purity.[3][4] The core of this strategy is the stereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base, followed by hydrolysis to release the desired amino acid.[5]

Experimental Workflow

G start Start: Chiral Ni(II) Complex of Glycine Schiff Base alkylation Alkylation with Fluorinated Alkyl Halide start->alkylation Base (e.g., K2CO3) hydrolysis One-Pot Hydrolysis alkylation->hydrolysis Acid (e.g., HCl) protection Optional: N-protection (e.g., Fmoc) hydrolysis->protection purification Purification (e.g., Crystallization) protection->purification product Enantiopure Fluorinated Amino Acid purification->product

Caption: Workflow for Asymmetric Synthesis via Chiral Ni(II) Complexes.

Quantitative Data
ProductStarting MaterialYield (%)Enantiomeric Excess (ee, %)Scale
Fmoc-MfeGlyNi(II) complex, 1-fluoro-2-iodoethane>8596Gram-scale
Fmoc-DfeGlyNi(II) complex, 1,1-difluoro-2-iodoethane>8096Gram-scale
TrifluorovalineNi(II) complex, 3,3,3-trifluoro-1-iodopropane>80>94Gram-scale
TrifluoroisoleucineNi(II) complex, 3,3,3-trifluoro-1-iodobutane>75>94Gram-scale

Data summarized from literature reports.[3][5][6]

Detailed Protocol: Gram-Scale Synthesis of Fmoc-Monofluorinated Glycine (Fmoc-MfeGly)
  • Alkylation:

    • To a solution of the chiral Ni(II) complex of glycine Schiff base (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as powdered K₂CO₃ (2.0 eq).

    • Add the fluorinated alkyl halide (e.g., 1-fluoro-2-iodoethane, 1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis and Deprotection:

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a mixture of methanol and 6 M HCl.

    • Heat the solution to reflux for 4-6 hours to effect hydrolysis of the Schiff base and cleavage from the nickel complex.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Fmoc Protection:

    • Dissolve the crude amino acid hydrochloride in a 10% aqueous solution of Na₂CO₃.

    • Add a solution of Fmoc-OSu (1.1 eq) in acetone portion-wise while maintaining the pH at 9-10.

    • Stir the mixture at room temperature for 4-6 hours.

  • Purification:

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to obtain the enantiopure Fmoc-MfeGly.[6]

Method 2: Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions, making them an attractive approach for the large-scale preparation of enantiopure fluorinated amino acids.[7] Lipases are commonly employed for the kinetic resolution of racemic fluorinated amino acid esters through enantioselective hydrolysis.[8]

Experimental Workflow

G start Start: Racemic Fluorinated Amino Acid Ester hydrolysis Enzymatic Hydrolysis (e.g., Lipase) start->hydrolysis separation Separation of Ester and Acid hydrolysis->separation ester_hydrolysis Chemical Hydrolysis of Unreacted Ester separation->ester_hydrolysis Unreacted Ester product_S (S)-Fluorinated Amino Acid separation->product_S Hydrolyzed Product product_R (R)-Fluorinated Amino Acid ester_hydrolysis->product_R G start Chiral Amino Alcohol + Fluorinated Ketone/Aldehyde fox Chiral Fluoromethylated Oxazolidine (FOX) Intermediate start->fox strecker Strecker Reaction fox->strecker mannich Mannich-Type Reaction fox->mannich allylation Allylation fox->allylation product_a α-Trifluoromethyl-α-amino acids strecker->product_a product_b β-Trifluoromethyl-β-amino acids mannich->product_b product_c α-Trifluoromethyl-α-allylglycine allylation->product_c final_product Enantiopure Fluorinated Amino Acids product_a->final_product product_b->final_product product_c->final_product

References

Application Notes and Protocols: (2S)-2-amino-2-(2-fluorophenyl)acetic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, including the stereochemistry at the alpha-carbon and the presence of a fluorine atom on the phenyl ring, impart desirable properties to parent drug molecules. The fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles. This document provides an overview of its applications, detailed experimental protocols for its incorporation into peptide structures, and a case study of a related compound in clinical development.

Physicochemical Properties and Handling

Proper handling and storage of this compound and its derivatives are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.

PropertyValueReference
Molecular FormulaC₈H₈FNO₂--INVALID-LINK--
Molecular Weight169.15 g/mol --INVALID-LINK--
AppearanceWhite to off-white solidGeneric Material Data
StorageStore at -20°C, desiccatedGeneric Material Data
SolubilitySoluble in aqueous solutions with pH adjustmentGeneric Material Data

Note: For peptide synthesis, the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Applications in Pharmaceutical Synthesis

The primary application of this compound in drug development is as a chiral building block for the synthesis of peptidomimetics and other small molecule therapeutics. The (R)-enantiomer, (2R)-2-amino-2-(2-fluorophenyl)acetic acid, has been noted as a key intermediate in the development of drugs targeting neurological disorders, such as antiepileptic and antipsychotic medications. The fluorophenyl moiety is known to enhance binding affinity to specific biological targets.

While specific marketed drugs containing the this compound moiety are not prominently disclosed in publicly available literature, the principles of its utility can be illustrated through the examination of related structures in drug development.

Case Study: Tasisulam - A Related Fluorophenyl-Containing Anticancer Agent

Tasisulam is a sulfonamide-based anticancer agent that, while not directly synthesized from this compound, features a fluorophenyl group and serves as an excellent case study for the role of such moieties in drug action. Tasisulam has demonstrated a unique dual mechanism of action, inducing mitotic catastrophe and exhibiting anti-angiogenic effects.

Mechanism of Action

Tasisulam induces apoptosis in cancer cells through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death. It causes an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe. Additionally, tasisulam inhibits angiogenesis by blocking endothelial cell cord formation induced by growth factors such as VEGF, EGF, and FGF.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Tasisulam's induction of apoptosis.

Tasisulam_Pathway Tasisulam-Induced Apoptotic Pathway Tasisulam Tasisulam Mitochondria Mitochondria Tasisulam->Mitochondria Induces Stress G2M_Arrest G2/M Phase Arrest (Mitotic Catastrophe) Tasisulam->G2M_Arrest Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest->Apoptosis

Caption: Tasisulam-Induced Apoptotic Pathway.

Experimental Protocols

The incorporation of this compound into a peptide chain is typically achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.

General Workflow for Solid-Phase Peptide Synthesis

The following diagram outlines the key steps in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Cycle Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection2 7. Final Fmoc Deprotection Repeat->Deprotection2 Final Amino Acid Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage Purification 9. Purification & Analysis Cleavage->Purification

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Protocol: Incorporation of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid into a Dipeptide

This protocol describes the manual synthesis of a dipeptide, for example, H-Gly-(2S)-2-amino-2-(2-fluorophenyl)acetyl-Resin, on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Doran's reagent (for Kaiser test)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide resin in 2 mL of DMF in a reaction vessel for 30 minutes with gentle agitation.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

    • Perform a Kaiser test to confirm the presence of a free amine. A positive result is indicated by a deep blue color.

  • Coupling of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid:

    • In a separate vial, dissolve Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.

    • Allow the activation mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, yellowish color, is expected).

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2.

  • Coupling of Fmoc-Gly-OH:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.

    • Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Drain and wash the resin as in step 3.

    • Perform a Kaiser test to confirm completion.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Quantitative Data

The efficiency of incorporating non-standard amino acids can vary. The following table provides expected outcomes based on literature for similar synthetic transformations.

Reaction StepParameterExpected ValueReference/Note
Asymmetric synthesis of a fluorinated phenylalanine analog via a chiral Ni(II) complexDiastereomeric excess (de)>90%Based on analogous synthesis
Asymmetric synthesis of a fluorinated phenylalanine analog via a chiral Ni(II) complexYield~95%Based on analogous synthesis
Solid-Phase Peptide Synthesis CouplingCoupling Efficiency>99%Per step, monitored by Kaiser test
Final Peptide Yield (after cleavage and purification)Overall Yield20-50%Highly dependent on sequence and purification

Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and should be adapted and optimized for specific research applications. All laboratory work should be conducted in accordance with institutional safety guidelines.

Application Notes and Protocols: Experimental Procedure for Alkylation of Glycine Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the alkylation of glycine Schiff base complexes, a cornerstone method for the asymmetric synthesis of α-amino acids. The protocols outlined below are compiled from established methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The alkylation of glycine Schiff base complexes, particularly those involving nickel(II), is a powerful and versatile method for the synthesis of a wide array of natural and unnatural α-amino acids.[1][2] This approach offers high yields and excellent stereocontrol, making it a valuable tool in medicinal chemistry and the development of novel therapeutics. The general strategy involves the formation of a Schiff base from glycine and a suitable aldehyde or ketone, coordination with a metal ion (typically Ni(II)) to form a planar complex, deprotonation of the α-carbon of the glycine moiety to form a nucleophilic enolate, followed by alkylation with an electrophile. Subsequent hydrolysis of the alkylated complex yields the desired α-amino acid.

Experimental Protocols

General Synthesis of Ni(II)-Glycine Schiff Base Complex

This protocol describes a general method for the preparation of the starting nickel(II) complex of a Schiff base derived from glycine.

Materials:

  • (S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Glycine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (MeOH)

Procedure:

  • To a suitable reaction vessel, add (S)-BPB, glycine, Ni(OAc)₂·4H₂O, and DBU in methanol.[1]

  • Stir the mixture at 68–70 °C for approximately 21 hours.[1]

  • Upon completion, the desired Ni(II) complex will precipitate as an orange solid.[1]

  • Isolate the solid by filtration and wash with cold methanol.

  • Dry the product under vacuum to obtain the purified Ni(II)-glycine Schiff base complex.

Alkylation of the Ni(II)-Glycine Schiff Base Complex

This section details two common methods for the alkylation of the prepared Ni(II) complex: a standard method using a strong base and a phase-transfer catalysis method.

Materials:

  • Ni(II)-Glycine Schiff Base Complex

  • Alkyl halide (e.g., benzyl bromide, n-octyl bromide)

  • Sodium hydroxide (NaOH), solid

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Ni(II)-glycine Schiff base complex in DMF.

  • Add the appropriate alkyl halide to the solution.

  • Introduce solid NaOH as the catalyst.[3]

  • Stir the reaction mixture at 25 °C.[3] Reaction times can vary from minutes to hours depending on the reactivity of the alkyl halide.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[3]

Materials:

  • Ni(II)-Glycine Schiff Base Complex

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium hydroxide (KOH), 30% aqueous solution

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a biphasic solution by dissolving the Ni(II)-glycine Schiff base complex and the alkyl halide in dichloromethane.[4]

  • Add the 30% aqueous solution of potassium hydroxide.[4]

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide).[4]

  • Stir the mixture vigorously at room temperature.[4]

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude alkylated complex, which can be further purified by chromatography.

Hydrolysis of the Alkylated Complex (Disassembly)

This final step liberates the target α-amino acid from the chiral auxiliary and the nickel ion.

Materials:

  • Alkylated Ni(II) Schiff Base Complex

  • Hydrochloric acid (HCl), 3N or 6N aqueous solution

  • Diethyl ether

Procedure:

  • Suspend the purified alkylated Ni(II) complex in an aqueous solution of hydrochloric acid (3N or 6N).[1]

  • Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the colored complex.

  • After complete disassembly, the chiral ligand can be recovered by extraction with an organic solvent like diethyl ether.[1]

  • The aqueous layer containing the desired α-amino acid can be further processed for isolation and purification, for example, by ion-exchange chromatography or by derivatization (e.g., with Fmoc-Osu).[1]

Data Presentation

The following tables summarize typical yields and stereoselectivities for the alkylation of glycine Schiff base complexes with various alkyl halides.

Alkyl HalideBase/CatalystSolventYield (%)Diastereomeric Excess (de %) / Enantiomeric Excess (ee %)Reference
Benzyl Bromide30% NaOH / PTC---[1]
5-iodo-1-penteneBase-99-[1]
Benzyl BromideSolid NaOHDMF--[3]
Allyl BromideSolid NaOHDMF-Low[3]
n-Octyl BromideOptimized conditions-98.198.8 (de)[6]
Various Alkyl Halides(S)- or (R)-NOBIN / PTC-Good to Excellent90-98.5 (ee)[7]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the asymmetric synthesis of α-amino acids via alkylation of a glycine Schiff base complex.

G cluster_0 Complex Formation cluster_1 Alkylation cluster_2 Hydrolysis & Purification cluster_3 Analysis A Glycine + Chiral Ligand + Ni(II) Salt + Base B Ni(II)-Glycine Schiff Base Complex A->B Reflux in MeOH C Alkylated Ni(II) Complex B->C Alkyl Halide, Base (e.g., NaOH, PTC) D α-Amino Acid C->D Acidic Hydrolysis (e.g., HCl) E Recovered Chiral Ligand C->E Extraction F Characterization (NMR, MS, etc.) D->F

Caption: Experimental workflow for the synthesis of α-amino acids.

Signaling Pathway/Logical Relationship

The diagram below outlines the key chemical transformations in the alkylation and subsequent hydrolysis of the Ni(II)-glycine Schiff base complex.

G start Ni(II)-Glycine Schiff Base Complex enolate Deprotonation (Formation of Ni-Enolate) start->enolate Base alkylation Alkylation with R-X enolate->alkylation alkylated_complex Alkylated Ni(II) Complex alkylation->alkylated_complex hydrolysis Acidic Hydrolysis alkylated_complex->hydrolysis product α-Amino Acid hydrolysis->product byproduct Chiral Auxiliary + Ni(II) Salt hydrolysis->byproduct

Caption: Key chemical transformations in the alkylation process.

References

Applications of (2S)-2-amino-2-(2-fluorophenyl)acetic Acid in Peptide Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in peptide engineering to enhance their therapeutic properties. (2S)-2-amino-2-(2-fluorophenyl)acetic acid, an analog of phenylalanine, offers unique steric and electronic properties due to the presence of a fluorine atom at the ortho position of the phenyl ring. This modification can significantly impact peptide conformation, binding affinity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide engineering.

The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and conformation of the amino acid analog.[1] Fluorinated aromatic amino acids can also enhance protein stability and binding affinity due to their increased hydrophobicity.[1]

Key Applications

The incorporation of this compound into peptide sequences can be leveraged for several key applications in drug discovery and development:

  • Modulation of Receptor Binding Affinity: The ortho-fluoro substitution can alter the side-chain conformation and electronic properties, leading to modified interactions with target receptors. This can be exploited to fine-tune binding affinity and selectivity.

  • Enhancement of Proteolytic Stability: The steric hindrance and altered electronic nature of the fluorinated phenyl ring can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the peptide's half-life in biological systems.

  • Probing Peptide-Protein Interactions: The unique 19F NMR signature of the fluorine atom allows for its use as a sensitive probe to study peptide conformation and binding to target proteins without the need for isotopic labeling.

  • Development of Novel Peptide Therapeutics: By improving stability and modulating activity, this non-natural amino acid can contribute to the development of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

Data on Peptide Modifications

While specific quantitative data for peptides containing this compound is limited in publicly available literature, the following tables provide examples of how such data would be presented. The data for Somatostatin analogs containing L-3-(3',5'-difluorophenyl)-alanine (Dfp) is included as a relevant example of how fluorination can impact receptor binding affinity.[2][3]

Table 1: Exemplar Data on Receptor Binding Affinity of Modified Peptides

Peptide AnalogTarget ReceptorDissociation Constant (Kd) [nM]Fold Change vs. Native Peptide
Native PeptideReceptor X1001
Peptide with this compound at Position YReceptor X502 (Improved Affinity)
Peptide with this compound at Position ZReceptor X2000.5 (Reduced Affinity)
[D-Trp8,L-Dfp11]-SRIF[2]SSTR20.8 ± 0.2-
[D-Trp8,L-Dfp7]-SRIF[2]SSTR31.5 ± 0.5-
Octreotide[2]SSTR21.2 ± 0.3-
Native Somatostatin[2]SSTR20.9 ± 0.1-

Table 2: Exemplar Data on Proteolytic Stability of Modified Peptides

Peptide AnalogProteaseHalf-life (t1/2) [min]Fold Change vs. Native Peptide
Native PeptideTrypsin301
Peptide with this compound at Position YTrypsin1204 (Increased Stability)
Native PeptideChymotrypsin601
Peptide with this compound at Position ZChymotrypsin901.5 (Increased Stability)

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating this compound into a peptide chain.

Materials:

  • Fmoc-Rink Amide MBHA resin or other suitable resin

  • Fmoc-protected amino acids, including Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-(2S)-2-amino-2-(2-fluorophenyl)acetic acid), 3 equivalents of Oxyma Pure, in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Collect the cleaved peptide solution.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of peptides containing this compound against enzymatic degradation.

Materials:

  • Purified peptide (with and without the modification)

  • Protease of interest (e.g., trypsin, chymotrypsin, human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or other quenching agent

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in PBS at a known concentration (e.g., 1 mg/mL).

  • Enzyme Solution Preparation: Prepare a stock solution of the protease in PBS at a concentration relevant to physiological conditions or as per the manufacturer's instructions.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA to the aliquot. This will precipitate the enzyme.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Collect the supernatant containing the peptide and its degradation fragments.

  • RP-HPLC Analysis:

    • Inject the supernatant onto the RP-HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

  • Fragment Identification (Optional): Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites.

Visualizations

Experimental Workflow for Peptide Engineering

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Resin Resin Selection SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Binding Binding Affinity Assay (e.g., SPR, ELISA) MS->Binding Stability Proteolytic Stability Assay MS->Stability Data_Analysis Data Analysis & Structure-Activity Relationship Binding->Data_Analysis Quantitative Data Stability->Data_Analysis Quantitative Data

Caption: Workflow for peptide engineering with this compound.

Example Signaling Pathway: Somatostatin Receptor (SSTR) Signaling

This diagram illustrates the signaling pathway of the Somatostatin receptor, a G-protein coupled receptor (GPCR), which can be targeted by peptides containing fluorinated amino acids, such as the somatostatin analogs.[2][3]

SSTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST_Analog Somatostatin Analog (with 2-F-Phe) SSTR SSTR (GPCR) SST_Analog->SSTR Binds G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to Ca_Channel->Cellular_Response Modulates K_Channel->Cellular_Response Modulates

Caption: Simplified Somatostatin receptor signaling pathway.

Conclusion

The incorporation of this compound represents a valuable tool in peptide engineering. While further research is needed to fully elucidate its quantitative effects on a broader range of peptides, the principles and protocols outlined in this document provide a solid foundation for researchers to explore its potential in developing novel and improved peptide-based therapeutics. The unique properties of this fluorinated amino acid offer exciting opportunities to overcome some of the key challenges in peptide drug development, such as poor stability and suboptimal binding characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Why is the yield of my synthesis significantly lower than expected?

A1: Low yields can stem from several factors throughout the experimental process. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagents: The purity and reactivity of your starting materials are crucial. Ensure that reagents, especially sensitive ones like organometallic compounds or catalysts, are of high quality and have been stored correctly.

  • Moisture or Air Sensitivity: If your reaction involves moisture- or air-sensitive reagents (e.g., n-butyllithium, Grignard reagents), ensure that anhydrous solvents and an inert atmosphere (like nitrogen or argon) are used throughout the process.

  • Mechanical Losses: During workup and purification steps, product loss can occur. This is particularly relevant on smaller scales. Ensure efficient extraction and careful handling during transfers and chromatography.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. See Q3 for common side reactions and how to mitigate them.

Q2: How can I improve the enantioselectivity (e.e.) of my synthesis?

A2: Achieving high enantiomeric excess is critical for the synthesis of chiral compounds. Here are some strategies to improve enantioselectivity:

  • Catalyst/Chiral Auxiliary Choice: The choice of chiral catalyst or auxiliary is paramount. For asymmetric syntheses, screen different chiral ligands or auxiliaries to find the one that provides the best stereochemical control for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Experiment with a range of solvents to find the optimal one for your reaction.

  • Reaction Time: In some cases, prolonged reaction times can lead to racemization of the product. Monitor the reaction progress and stop it once the starting material is consumed to prevent erosion of the enantiomeric excess.

Q3: What are the common side reactions in the synthesis of this compound and how can I minimize them?

A3: Several side reactions can occur, impacting both yield and purity. Key side reactions include:

  • Racemization: The stereocenter of the amino acid can be susceptible to racemization, especially under harsh basic or acidic conditions, or during prolonged heating.[1] To minimize this, use mild reaction conditions and avoid excessive heating. During workup, neutralize the reaction mixture promptly.

  • Over-alkylation/Dimerization: In syntheses involving alkylation steps, there is a risk of multiple alkylations or dimerization of the starting material or product. Using the correct stoichiometry of reagents and adding the alkylating agent slowly at a controlled temperature can help prevent these side reactions.

  • Formation of Ester Byproducts: During deprotection steps, particularly when using acidic conditions in alcohol-based solvents like methanol, the formation of the corresponding methyl ester can occur.[2][3] Using alternative, non-alcoholic solvents like dimethoxyethane (DME) can prevent this.[2][3]

Q4: I am facing difficulties in purifying the final product. What are the recommended purification techniques?

A4: The purification of this compound can be challenging due to its polar nature. Here are some recommended techniques:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Flash Chromatography: For smaller scales or for removing closely related impurities, flash chromatography on silica gel is a common technique. A polar mobile phase, often containing a small amount of acid (like acetic acid) or base (like triethylamine) to suppress tailing, may be required.

  • Chiral HPLC: To separate enantiomers and determine the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A variety of chiral stationary phases are available, and the appropriate column and mobile phase must be selected based on the specific properties of the compound.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for α-Amino Acids

Synthesis MethodKey FeaturesTypical YieldsTypical Enantioselectivity (e.e.)
Asymmetric Strecker Synthesis Utilizes a chiral auxiliary or catalyst to induce stereoselectivity in the addition of cyanide to an imine.[4]70-95%>95%
Chiral Auxiliary-Mediated Alkylation A chiral auxiliary (e.g., Evans oxazolidinone) is attached to a glycine equivalent, directing the stereoselective alkylation.[5]60-90%>98%
Enzymatic Resolution A racemic mixture of the amino acid or a derivative is treated with an enzyme that selectively reacts with one enantiomer.[6]~50% (for the desired enantiomer)>99%

Experimental Protocols

High-Yield Synthesis via Asymmetric Strecker Reaction with (R)-Phenylglycine Amide as a Chiral Auxiliary

This protocol is based on the principles of asymmetric Strecker synthesis, which has been shown to be effective for the preparation of α-amino acids with high enantiopurity.[2][7]

Step 1: Formation of the α-Amino Nitrile

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.05 eq) in methanol at 0°C, add a solution of sodium cyanide (1.1 eq) in water dropwise over 30 minutes.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • A precipitate of the desired diastereomeric α-amino nitrile should form. The reaction is often accompanied by an in situ crystallization-induced asymmetric transformation, leading to high diastereomeric excess.[7]

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Hydrolysis of the α-Amino Nitrile to the Amide

  • Suspend the α-amino nitrile in a mixture of concentrated sulfuric acid and water at 0°C.

  • Stir the mixture at room temperature for 48 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-amino amide.

Step 3: Hydrolysis of the Amide to the Carboxylic Acid

  • Reflux the crude α-amino amide in 6 M hydrochloric acid for 12 hours.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound.

Quality Control:

  • Purity: Assess the chemical purity by HPLC and NMR spectroscopy.

  • Enantiomeric Excess (e.e.): Determine the e.e. by chiral HPLC analysis.

Visualizations

Synthesis_Pathway 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Alpha-Amino_Nitrile Alpha-Amino_Nitrile 2-Fluorobenzaldehyde->Alpha-Amino_Nitrile Step 1 R-Phenylglycine_Amide R-Phenylglycine_Amide R-Phenylglycine_Amide->Alpha-Amino_Nitrile NaCN NaCN NaCN->Alpha-Amino_Nitrile Alpha-Amino_Amide Alpha-Amino_Amide Alpha-Amino_Nitrile->Alpha-Amino_Amide Step 2 Conc_H2SO4 Conc_H2SO4 Conc_H2SO4->Alpha-Amino_Amide Final_Product (2S)-2-amino-2- (2-fluorophenyl)acetic acid Alpha-Amino_Amide->Final_Product Step 3 6M_HCl 6M_HCl 6M_HCl->Final_Product

Caption: Asymmetric Strecker Synthesis Workflow

Troubleshooting_Workflow Start Low Yield or Low Enantioselectivity Check_Purity Reagent Purity and Stoichiometry? Start->Check_Purity Check_Conditions Anhydrous/ Inert Conditions? Check_Purity->Check_Conditions [Yes] Optimize_Reagents Use High Purity Reagents Verify Stoichiometry Check_Purity->Optimize_Reagents [No] Check_Temp Optimal Temperature? Check_Conditions->Check_Temp [Yes] Optimize_Conditions Dry Solvents Use Inert Gas Check_Conditions->Optimize_Conditions [No] Check_Purification Efficient Purification? Check_Temp->Check_Purification [Yes] Optimize_Temp Lower Temperature for Higher Selectivity Check_Temp->Optimize_Temp [No] Optimize_Purification Refine Crystallization or Chromatography Check_Purification->Optimize_Purification [No] End Improved Synthesis Check_Purification->End [Yes] Optimize_Reagents->Check_Purity Optimize_Conditions->Check_Conditions Optimize_Temp->Check_Temp Optimize_Purification->Check_Purification

Caption: Troubleshooting Logic for Synthesis Optimization

References

Technical Support Center: Purification of (2S)-2-amino-2-(2-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2S)-2-amino-2-(2-fluorophenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid?

A1: The main techniques for separating the enantiomers of 2-amino-2-(2-fluorophenyl)acetic acid are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[1][2]

  • Enzymatic Resolution: This highly selective method uses an enzyme to stereoselectively catalyze a reaction of one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[3]

Q2: I am observing poor separation of enantiomers on my chiral HPLC column. What could be the issue?

A2: Poor resolution in chiral HPLC can stem from several factors. The mobile phase composition is a critical parameter; for fluorinated amino acids, the choice of hydrocarbon versus fluorocarbon eluents can significantly impact separation.[4] Additionally, the selection of the chiral stationary phase is crucial. For instance, while a particular CSP may work well for similar compounds, it might not be optimal for 2-amino-2-(2-fluorophenyl)acetic acid. One study noted that while vancomycin in the mobile phase was effective for tryptophan and tyrosine, it resulted in poor resolution for phenylglycine.[5]

Q3: My diastereomeric salt crystallization is not yielding pure enantiomers. What should I check?

A3: The success of diastereomeric salt crystallization depends heavily on the difference in solubility between the two diastereomeric salts.[2] If you are experiencing poor purity, consider the following:

  • Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to maximize the solubility difference.

  • Temperature Profile: The cooling rate during crystallization can affect crystal purity. A slower cooling rate often leads to purer crystals.

  • Seeding: Seeding the supersaturated solution with pure crystals of the desired diastereomeric salt can promote the crystallization of that specific salt.[1]

  • Resolving Agent: The choice of the chiral resolving agent is paramount. It may be necessary to screen several resolving agents to find one that forms diastereomeric salts with a significant solubility difference.

Q4: Can I use enzymatic resolution for a fluorinated amino acid like this?

A4: Yes, enzymatic resolution is a viable and often highly selective method. For example, lipases have been successfully used for the kinetic resolution of fluorinated arylcarboxylic acids.[3] The key is to select an enzyme that exhibits high enantioselectivity for either the (S) or (R) enantiomer of your substrate or a suitable derivative.

Troubleshooting Guides

Chiral HPLC Purification
Problem Possible Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Separation Inappropriate chiral stationary phase (CSP).Test different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). For fluorinated compounds, consider both hydrocarbon and fluorocarbon columns.[4]
Suboptimal mobile phase composition.Vary the organic modifier (e.g., methanol, isopropanol, acetonitrile) and its concentration. Adjust the pH of the aqueous component. For some systems, adding a chiral selector like vancomycin to the mobile phase can be effective.[5]
Peak Tailing or Broadening Secondary interactions with the stationary phase.Add a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase in small concentrations (0.1-0.5%).
Column overload.Reduce the amount of sample injected onto the column.
Column degradation.Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
Low Yield/Recovery Strong binding of the analyte to the column.Modify the elution buffer by increasing its ionic strength or changing the pH to facilitate the release of the compound.[6]
Incomplete elution.Increase the elution volume or use a stronger elution solvent.[6]
Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
Inappropriate solvent.Screen a variety of solvents to find one in which the diastereomeric salts have limited solubility.
Co-crystallization of Both Diastereomers Small solubility difference between the diastereomeric salts.Experiment with different chiral resolving agents. Optimize the solvent system and crystallization temperature to maximize the solubility difference.[2]
Crystallization is too rapid.Slow down the cooling rate. Consider isothermal crystallization by slow solvent evaporation or anti-solvent addition.
Low Enantiomeric Purity Incomplete separation of the diastereomers.Recrystallize the obtained diastereomeric salt. Ensure complete dissolution before starting the cooling process.
Mother liquor is entrapped in the crystals.Wash the filtered crystals with a small amount of cold, fresh solvent.

Experimental Protocols

Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound from its racemate.

  • Column Selection:

    • Screen macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) and polysaccharide-based columns (e.g., Chiralpak series).

    • Consider both fluorocarbon and hydrocarbon-based columns.[4]

  • Mobile Phase Screening:

    • Polar Organic Mode: Use mixtures of methanol, ethanol, or acetonitrile with small amounts of acidic and/or basic additives (e.g., 0.1% trifluoroacetic acid, 0.1% diethylamine).

    • Reversed-Phase Mode: Use mixtures of aqueous buffers (e.g., phosphate or acetate) and an organic modifier like methanol or acetonitrile. Adjust the pH of the aqueous phase (e.g., from 3.0 to 7.0).

  • Optimization:

    • Flow Rate: Start with a flow rate of 0.5-1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).

    • Temperature: Investigate the effect of column temperature (e.g., 10°C to 40°C) on resolution.

    • Injection Volume and Concentration: Ensure the injected amount does not overload the column.

  • Detection:

    • Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 210-260 nm).

Diastereomeric Salt Crystallization Protocol

This protocol is adapted from a method used for the resolution of a similar compound, 2-chlorophenylglycine, and can serve as a starting point.

  • Salt Formation:

    • Dissolve one equivalent of racemic 2-amino-2-(2-fluorophenyl)acetic acid in a suitable solvent (e.g., water or an alcohol/water mixture) with heating.

    • Add one equivalent of a chiral resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid).

  • Crystallization:

    • Stir the solution at an elevated temperature (e.g., 80-90°C) for a short period (e.g., 30 minutes).

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to maximize crystal formation.

  • Isolation of Diastereomeric Salt:

    • Filter the precipitated diastereomeric salt and wash it with a small amount of the cold crystallization solvent.

    • Dry the salt under vacuum.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid (around pH 6-7) using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

    • Filter the purified enantiomer, wash with water, and dry.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Purification cluster_cryst Diastereomeric Salt Crystallization cluster_enz Enzymatic Resolution hplc_start Racemic Mixture hplc_col Chiral Column hplc_start->hplc_col Injection hplc_sep Separated Enantiomers hplc_col->hplc_sep Elution cryst_start Racemic Mixture cryst_salt Diastereomeric Salts cryst_start->cryst_salt cryst_agent Chiral Resolving Agent cryst_agent->cryst_salt cryst_filter Crystallization & Filtration cryst_salt->cryst_filter cryst_lib Liberation of Enantiomer cryst_filter->cryst_lib cryst_pure Pure (2S)-Enantiomer cryst_lib->cryst_pure enz_start Racemic Mixture enz_react Enantioselective Reaction enz_start->enz_react enz_enzyme Enzyme enz_enzyme->enz_react enz_sep Separation enz_react->enz_sep enz_pure Pure (2S)-Enantiomer enz_sep->enz_pure

Caption: Overview of purification techniques.

troubleshooting_logic cluster_hplc HPLC Issues cluster_cryst Crystallization Issues start Poor Enantiomeric Purity hplc_check Check Mobile Phase start->hplc_check Using HPLC cryst_solvent Screen Solvents start->cryst_solvent Using Crystallization hplc_csp Change CSP hplc_check->hplc_csp hplc_params Optimize T, Flow hplc_csp->hplc_params cryst_agent Change Resolving Agent cryst_solvent->cryst_agent cryst_cool Optimize Cooling Rate cryst_agent->cryst_cool

Caption: Troubleshooting decision tree.

References

Identifying common impurities in lopinavir synthesis process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling common impurities during the synthesis of lopinavir.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in lopinavir synthesis?

A1: During the synthesis of lopinavir, several types of impurities can be formed. These are broadly categorized as process-related impurities, which arise from the synthetic route, and degradation products that can form during manufacturing or storage.[1] Common impurities include related compounds, residual solvents, and by-products from side reactions.[1]

Q2: What are the regulatory guidelines for controlling impurities in lopinavir?

A2: The International Council on Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances.[1][2] According to ICH Q3A guidelines, impurities present at levels above 0.1% should be identified and characterized.[1] Specific acceptance criteria for known and unknown impurities are typically established based on pharmacopeial standards and safety data.[3][4] For instance, the United States Pharmacopeia (USP) specifies a limit of Not More Than (NMT) 0.1% for lopinavir free amine.[3]

Q3: What analytical techniques are most effective for identifying and quantifying lopinavir impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of lopinavir and its related substances.[5][6] Gradient Reverse-Phase HPLC (RP-HPLC) methods are commonly employed for this purpose.[5][6] For structural elucidation and confirmation of impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are used.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the lopinavir synthesis process, focusing on the identification and mitigation of common impurities.

Issue 1: An unexpected peak is observed in the HPLC chromatogram of the final lopinavir product.

  • Question: I have an unknown peak in my HPLC analysis of synthesized lopinavir. How can I identify its source?

  • Answer: An unexpected peak in the HPLC chromatogram of your final product could be one of several common process-related impurities. The identity of the impurity often depends on the specific synthetic route and the reaction conditions used. Here are some of the most frequently observed impurities and their likely origins:

    • Lopinavir Dimer (Impurity 7): This impurity can arise from the dimerization of the 2,6-dimethylphenol starting material, which is used to prepare (2,6-dimethylphenoxy)acetic acid.[1] If the 2,6-dimethylphenol contains a dimer impurity, it can be carried through the synthesis to form the lopinavir dimer.[1]

    • Lopinavir Carboxymethyl Analog (Impurity 8): The formation of this impurity can occur during the acylation of 2,6-dimethylphenol with chloroacetic acid.[1]

    • Lopinavir Diamide Impurity (Impurity 9): This impurity can be formed from an unreacted diamine intermediate that undergoes condensation with (2,6-dimethylphenoxy)acetic acid.[1]

    • Lopinavir Diacylated Impurity (Impurity 10): This impurity is a result of a second acylation reaction occurring on a nitrogen atom within the pyrimidine ring of lopinavir.[1]

    To identify the specific impurity, it is recommended to compare the relative retention time (RRT) of the unknown peak with those of known lopinavir impurity standards. Further characterization using LC-MS can provide mass information to help confirm the identity.

Issue 2: The level of a known impurity exceeds the acceptance criteria.

  • Question: My analysis shows that the Lopinavir Dimer impurity is above the acceptable limit. What steps can I take to reduce its formation?

  • Answer: To control the level of the Lopinavir Dimer impurity, it is crucial to address the purity of the starting materials. The dimer is formed from a dimeric impurity present in the 2,6-dimethylphenol raw material.[1] Therefore, the following actions are recommended:

    • Source High-Purity Starting Materials: Procure 2,6-dimethylphenol with a low level of the corresponding dimer impurity.

    • Implement In-process Controls: Monitor the purity of the (2,6-dimethylphenoxy)acetic acid intermediate to ensure that the dimer impurity is not carried over to the final synthesis steps.

    • Optimize Purification: The final purification of lopinavir should be optimized to effectively remove the dimer impurity.[1]

Quantitative Data Summary

The acceptance criteria for impurities in lopinavir are governed by pharmacopeial monographs and ICH guidelines. While specific limits for every potential impurity are not always publicly detailed, the following table summarizes general and specific limits for impurities in the lopinavir drug substance.

Impurity Name/TypeAcceptance Criteria (NMT %)Guideline/Source
Any Unspecified Impurity0.10ICH Q3A
Total Impurities1.0ICH Q3A
Lopinavir Free Amine0.1USP
Lopinavir Related Compounds0.03 - 0.1Research Study

NMT: Not More Than

Experimental Protocols

Protocol 1: HPLC Analysis of Lopinavir and its Related Substances

This protocol is a representative method for the analysis of lopinavir and its impurities.

1. Chromatographic Conditions:

  • Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[5]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 2.5 with phosphoric acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    10 40 60
    20 30 70
    30 30 70
    35 60 40

    | 40 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.[5]

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a solution of Lopinavir Reference Standard (RS) in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.5 mg/mL.

  • Test Solution: Accurately weigh and dissolve the lopinavir sample in the diluent to achieve a final concentration of 0.5 mg/mL.

  • Spiked Solution (for impurity identification): Prepare a solution of the lopinavir sample and spike it with known impurity reference standards to confirm their retention times.

Protocol 2: Synthesis of Lopinavir Diacylated Impurity (Impurity 10)

This protocol describes a method for the synthesis of the Lopinavir Diacylated Impurity for use as a reference standard.

1. Materials:

  • Lopinavir

  • (2,6-dimethylphenoxy)acetic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium bicarbonate

2. Procedure:

  • To a suspension of (2,6-dimethylphenoxy)acetic acid in ethyl acetate, add thionyl chloride and a catalytic amount of DMF at 25–30°C.

  • Heat the reaction mixture to 50–55°C and stir for 2 hours to form the acid chloride.[1]

  • In a separate flask, dissolve lopinavir in a mixture of water and ethyl acetate, and add sodium bicarbonate.[1]

  • Add the previously prepared acid chloride solution to the lopinavir solution at 20–25°C.[1]

  • Stir the reaction mixture and then separate the organic layer.

  • Wash the organic layer with an aqueous acid solution, followed by a base solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Lopinavir Diacylated Impurity.

  • Purify the crude product by column chromatography to obtain the pure impurity.

Visualizations

Lopinavir_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product cluster_impurities Potential Impurities 2_6_dimethylphenol 2,6-Dimethylphenol Dimethylphenoxyacetic_acid (2,6-Dimethylphenoxy) acetic acid 2_6_dimethylphenol->Dimethylphenoxyacetic_acid Acylation Dimer Lopinavir Dimer 2_6_dimethylphenol->Dimer Amino_Diol (2S,3S,5S)-5-Amino-2- (dibenzylamino)-1,6- diphenylhexan-3-ol Intermediate_4 Intermediate 4 Amino_Diol->Intermediate_4 Condensation Diamide Lopinavir Diamide Amino_Diol->Diamide Unreacted Butanoic_Acid_Derivative (2S)-3-methyl-2-(2-oxo- tetrahydropyrimidin-1(2H)-yl) butanoic acid Butanoic_Acid_Derivative->Intermediate_4 Lopinavir Lopinavir Dimethylphenoxyacetic_acid->Lopinavir Carboxymethyl Lopinavir Carboxymethyl Analog Dimethylphenoxyacetic_acid->Carboxymethyl Intermediate_5 Intermediate 5 Intermediate_4->Intermediate_5 Debenzylation Intermediate_6 Intermediate 6 Intermediate_5->Intermediate_6 Salt Formation Intermediate_6->Lopinavir Condensation Diacylated Lopinavir Diacylated Lopinavir->Diacylated Over-acylation

Caption: Lopinavir synthesis workflow with points of impurity formation.

Impurity_Troubleshooting_Workflow Start Unexpected Peak in HPLC Chromatogram Check_RRT Compare Relative Retention Time (RRT) with Known Impurity Standards Start->Check_RRT RRT_Match RRT Matches a Known Impurity? Check_RRT->RRT_Match Identify_Impurity Tentatively Identify Impurity RRT_Match->Identify_Impurity Yes LCMS_Analysis Perform LC-MS Analysis for Mass Confirmation RRT_Match->LCMS_Analysis No Identify_Impurity->LCMS_Analysis Confirm_Identity Confirm Impurity Identity LCMS_Analysis->Confirm_Identity Characterize_Unknown Characterize Unknown Impurity (NMR, IR, etc.) LCMS_Analysis->Characterize_Unknown If still unknown Investigate_Source Investigate Root Cause (e.g., Starting Material Purity, Reaction Conditions) Confirm_Identity->Investigate_Source Optimize_Process Optimize Synthesis and Purification Steps Investigate_Source->Optimize_Process End Impurity Controlled Optimize_Process->End

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

Impurity_Formation_Logic cluster_reactants Reactants & Intermediates cluster_impurities Resulting Impurities SM1 2,6-Dimethylphenol Intermediate_A (2,6-Dimethylphenoxy) acetic acid SM1->Intermediate_A Impurity_Dimer Lopinavir Dimer SM1->Impurity_Dimer Dimerization of SM1 SM2 Chloroacetic Acid SM2->Intermediate_A Impurity_CM Lopinavir Carboxymethyl Analog Intermediate_A->Impurity_CM Side reaction Intermediate_B Diamine Intermediate Impurity_Diamide Lopinavir Diamide Intermediate_B->Impurity_Diamide Condensation with (2,6-Dimethylphenoxy) acetic acid Lopinavir_Molecule Lopinavir Impurity_Diacylated Lopinavir Diacylated Lopinavir_Molecule->Impurity_Diacylated Over-acylation

Caption: Logical relationships in the formation of lopinavir impurities.

References

Technical Support Center: Enzymatic Resolution of Racemic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic resolution of racemic amino acids.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the enzymatic resolution of racemic amino acids, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Enzyme Activity

Q: My enzymatic reaction is showing little to no conversion of the racemic amino acid derivative. What are the possible causes and how can I troubleshoot this?

A: Low or no enzyme activity is a frequent issue. Here are the primary causes and recommended troubleshooting steps:

  • Incorrect Reaction Conditions: Enzymes are highly sensitive to their environment.

    • pH: The pH of the reaction medium may be outside the optimal range for your specific enzyme. Verify the recommended pH for the enzyme and adjust your buffer accordingly.

    • Temperature: Extreme temperatures can denature the enzyme. Ensure the reaction is running at the enzyme's optimal temperature.[1]

    • Solvent: The organic solvent used can significantly impact enzyme activity.[2][3][4][5] Some solvents can strip essential water from the enzyme, leading to inactivation.[5] Consider screening a variety of solvents to find one that is compatible with your enzyme.

  • Enzyme Inactivation:

    • Improper Storage: Ensure the enzyme has been stored at the correct temperature and protected from freeze-thaw cycles.

    • Presence of Inhibitors: The substrate or reaction medium might contain inhibitory compounds.

  • Substrate Issues:

    • Poor Substrate Solubility: If the racemic amino acid derivative is not fully dissolved, it will not be accessible to the enzyme. Try altering the solvent system or using a co-solvent to improve solubility.

Logical Flowchart for Troubleshooting Low Enzyme Activity

Low_Enzyme_Activity Start Low/No Enzyme Activity Check_Conditions Verify Reaction Conditions (pH, Temp, Solvent) Start->Check_Conditions Check_Enzyme Assess Enzyme Viability Check_Conditions->Check_Enzyme Correct Optimize_Conditions Optimize pH, Temp, or Solvent Check_Conditions->Optimize_Conditions Incorrect Check_Substrate Evaluate Substrate Check_Enzyme->Check_Substrate Active New_Enzyme Use Fresh Enzyme Stock Check_Enzyme->New_Enzyme Inactivated Improve_Solubility Improve Substrate Solubility Check_Substrate->Improve_Solubility Poor Solubility Success Activity Restored Optimize_Conditions->Success New_Enzyme->Success Improve_Solubility->Success

Caption: Troubleshooting workflow for low enzyme activity.

Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess - ee)

Q: The conversion in my reaction is acceptable, but the enantiomeric excess (ee) of the product is too low. How can I improve the enantioselectivity of the enzyme?

A: Low enantioselectivity is a common hurdle. Here are several strategies to enhance it:

  • Optimize Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also reduce the reaction rate.[6]

    • Solvent: The choice of solvent can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity.[2][3] Experimenting with different organic solvents is highly recommended.

  • Enzyme Modification:

    • Immobilization: Immobilizing the enzyme on a solid support can alter its conformation and sometimes lead to improved enantioselectivity.[7] Different immobilization techniques can be explored.

    • Protein Engineering: If resources permit, techniques like directed evolution or site-directed mutagenesis can be employed to engineer the enzyme for higher enantioselectivity.

  • Substrate Modification: Modifying the acyl group of the amino acid derivative can sometimes lead to better recognition by the enzyme's active site, thereby improving enantioselectivity.

Table 1: Effect of Solvent on Lipase Enantioselectivity

Racemic SubstrateEnzymeSolventEnantiomeric Ratio (E)Reference
1-PhenylethanolCandida antarctica Lipase BHexane150F. van Rantwijk et al., 2000
1-PhenylethanolCandida antarctica Lipase BAcetonitrile25F. van Rantwijk et al., 2000
(R,S)-Ibuprofen methyl esterCandida rugosa LipaseIsooctane>100U.T. Bornscheuer et al., 2002
(R,S)-Ibuprofen methyl esterCandida rugosa LipaseToluene50U.T. Bornscheuer et al., 2002

Issue 3: Low Reaction Yield (<50%)

Q: My reaction stops at or below 50% conversion, even with high enantioselectivity. How can I increase the yield?

A: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, a process called Dynamic Kinetic Resolution (DKR) can be employed.

  • Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic resolution with in-situ racemization of the unreacted, less-reactive enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.[8]

    • Chemoenzymatic DKR: This approach uses a chemical catalyst for racemization alongside the enzymatic resolution.

    • Enzymatic DKR: This method utilizes a second enzyme, a racemase, to interconvert the amino acid enantiomers.[9][10]

Table 2: Improvement of Yield and Enantiomeric Excess with DKR

Racemic SubstrateResolution MethodYield (%)Enantiomeric Excess (ee) (%)Reference
DL-GlutamatePreferential Crystallization49.413.8[11]
DL-GlutamateDKR (with Glutamate Racemase)97.797.4[11]
Racemic AminesKinetic Resolution<50>99[12]
Racemic AminesDKR80-9085-91[8]
Racemic α-aminonitrilesDKR>99>99[8]

Issue 4: Enzyme Inhibition

Q: My reaction starts well but then slows down or stops prematurely. Could this be enzyme inhibition?

A: Yes, a decrease in reaction rate over time can indicate enzyme inhibition. There are several types of inhibition:

  • Competitive Inhibition: An inhibitor molecule that resembles the substrate competes for the active site of the enzyme. This type of inhibition can often be overcome by increasing the substrate concentration. In competitive inhibition, the maximal reaction rate (Vmax) remains the same, but the Michaelis constant (Km) increases.[13][14][][16][17]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. Increasing the substrate concentration does not overcome non-competitive inhibition. In this case, Vmax is lowered, but Km remains unchanged.[13][14][][16][17]

  • Substrate Inhibition: In some cases, high concentrations of the substrate itself can inhibit the enzyme's activity. If you observe a decrease in the reaction rate at high substrate concentrations, a substrate inhibition study is warranted.

Diagram of Enzyme Inhibition Models

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Models of competitive and non-competitive enzyme inhibition.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Resolution of a Racemic Amino Acid Derivative

  • Substrate Preparation: Dissolve the racemic N-acyl amino acid in a suitable organic solvent (e.g., hexane, toluene) to a final concentration of 10-50 mM.

  • Enzyme Addition: Add the lipase (free or immobilized) to the substrate solution. The enzyme loading is typically 1-10% (w/w) of the substrate.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture to monitor the conversion and enantiomeric excess.

  • Reaction Termination: Once the desired conversion (typically close to 50%) is reached, terminate the reaction by filtering off the enzyme (if immobilized) or by adding a solvent that denatures the enzyme.

  • Product Isolation: Separate the product (the hydrolyzed L-amino acid) from the unreacted D-N-acyl amino acid. This can often be achieved by extraction with an aqueous base, which will solubilize the free amino acid.

  • Analysis: Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

  • Sample Preparation: Dissolve a small amount of the product and the unreacted substrate in the mobile phase.

  • Column Selection: Choose a chiral stationary phase (CSP) column that is suitable for the separation of your amino acid enantiomers. Common choices include cyclodextrin-based or protein-based columns.[18][19][20]

  • Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The exact composition will depend on the column and the analytes.[18]

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run the analysis under isocratic or gradient elution conditions.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Workflow Diagram

Experimental_Workflow Start Start: Racemic Amino Acid Derivative Dissolve Dissolve in Organic Solvent Start->Dissolve Add_Enzyme Add Lipase (Free or Immobilized) Dissolve->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Monitor Monitor Reaction (Conversion & ee) Incubate->Monitor Terminate Terminate Reaction at ~50% Conversion Monitor->Terminate Separate Separate Product and Substrate Terminate->Separate Analyze Analyze ee by Chiral HPLC Separate->Analyze End End: Enantiopure Amino Acid Analyze->End

Caption: General experimental workflow for enzymatic resolution.

Data Summary Tables

Table 3: Comparison of Enzyme Immobilization Methods

Immobilization MethodPrincipleAdvantagesDisadvantagesReference
Adsorption Physical binding of the enzyme to the surface of a carrier via weak interactions (e.g., van der Waals, hydrogen bonds).Simple, mild conditions, low cost, minimal enzyme denaturation.Enzyme leakage, non-specific binding.[7][21][22][23][24]
Covalent Binding Formation of covalent bonds between the enzyme and the support material.Strong binding prevents enzyme leakage, high stability.Can lead to conformational changes and loss of activity, more complex procedure.[7][21][22][24]
Entrapment Physical confinement of the enzyme within a porous matrix (e.g., alginate, polyacrylamide gel).Protects the enzyme from the bulk environment, applicable to a wide range of enzymes.Mass transfer limitations, potential for enzyme leakage from large pores.[7]
Cross-Linking Formation of intermolecular cross-links between enzyme molecules using a bifunctional reagent (e.g., glutaraldehyde).Carrier-free, high enzyme loading.Can cause significant enzyme denaturation and loss of activity.[7][22]

This technical support center provides a starting point for troubleshooting common issues in the enzymatic resolution of racemic amino acids. For more specific problems, consulting the literature for the particular enzyme and substrate system is recommended.

References

Preventing racemization of (2S)-2-amino-2-(2-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (2S)-2-amino-2-(2-fluorophenyl)acetic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture of both of its enantiomers (in this case, a mixture of the (S) and (R) forms). This is a significant concern because the biological activity of a chiral molecule is often specific to one enantiomer. The formation of the unintended enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. For this compound, maintaining its enantiomeric purity is critical for its intended use in research and drug development.

Q2: What are the primary factors that can cause racemization of my this compound sample?

A2: The primary factors that can induce racemization of this compound are:

  • pH: Basic conditions (high pH) are the most significant contributors to racemization. The hydroxide ions can deprotonate the alpha-carbon, leading to a loss of stereochemistry.

  • Temperature: Elevated temperatures accelerate the rate of racemization.

  • Solvent: The choice of solvent can influence the rate of racemization. Polar aprotic solvents, in combination with a base, can facilitate the reaction.

  • Presence of Catalysts: Certain catalysts, such as aldehydes or strong bases, can promote racemization.

Q3: How does the structure of this compound make it susceptible to racemization?

A3: this compound is a derivative of phenylglycine. Phenylglycine and its derivatives are known to be more prone to racemization compared to many other amino acids. This is due to the increased acidity of the proton on the alpha-carbon (the benzylic proton). The phenyl ring stabilizes the carbanion intermediate formed upon deprotonation through resonance, thus lowering the energy barrier for racemization.[1] The presence of an electron-withdrawing fluorine atom on the phenyl ring can further increase the acidity of this proton, potentially making it even more susceptible to base-catalyzed racemization.

Q4: What are the recommended storage conditions to maintain the enantiomeric purity of this compound?

A4: To ensure the long-term stability and enantiomeric purity of this compound, the following storage conditions are recommended:

  • Solid Form: Store the lyophilized solid at -20°C in a desiccated environment. Under these conditions, the compound is stable for up to 36 months.

  • In Solution: If the compound must be stored in solution, it is best to prepare aliquots to avoid multiple freeze-thaw cycles. Store the solutions at -20°C and use within one month. For longer-term storage in solution, consider storing at -80°C. It is advisable to use a slightly acidic buffer (pH 3-6) if aqueous solutions are required, as basic conditions promote racemization.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity Detected in a Stored Sample

Possible Cause 1: Improper Storage Conditions

  • Troubleshooting:

    • Verify the storage temperature. Has the sample been exposed to elevated temperatures?

    • Check the storage format. Was the sample stored as a solid or in solution?

    • If stored in solution, what was the solvent and pH? Basic solutions will cause racemization.

  • Solution:

    • For future storage, adhere to the recommended conditions: -20°C or colder, in a desiccated environment for solids, and in aliquots for solutions (preferably in a slightly acidic or neutral buffer if aqueous).

Possible Cause 2: Contamination of the Sample

  • Troubleshooting:

    • Was the container for the sample properly cleaned and dried?

    • Could the sample have been exposed to basic contaminants?

  • Solution:

    • Use clean, inert containers for storage. Ensure all labware is thoroughly rinsed to remove any basic residues.

Issue 2: Racemization Observed During an Experimental Procedure

Possible Cause 1: Use of Basic Reagents

  • Troubleshooting:

    • Review your experimental protocol. Are there any steps that involve the use of strong or even mild bases (e.g., triethylamine, DIPEA, sodium hydroxide, potassium carbonate)? Phenylglycine derivatives are particularly sensitive to base-catalyzed racemization.[1]

    • Consider the pH of your reaction mixture or solution.

  • Solution:

    • If possible, substitute strong bases with weaker, more sterically hindered bases.

    • Maintain the pH of the reaction mixture in the acidic to neutral range if the reaction chemistry allows.

    • Minimize the exposure time to basic conditions.

Possible Cause 2: Elevated Reaction Temperature

  • Troubleshooting:

    • At what temperature is your experiment being conducted?

    • Is it possible to perform the reaction at a lower temperature?

  • Solution:

    • Conduct the reaction at the lowest feasible temperature. Even room temperature can be sufficient to cause some racemization over extended periods, especially in the presence of a base.

Possible Cause 3: Inappropriate Solvent Choice

  • Troubleshooting:

    • What solvent are you using?

    • Studies have shown that water can suppress racemization compared to some polar organic solvents under alkaline conditions.[2]

  • Solution:

    • If your reaction allows, consider using a solvent system that includes water, as this has been shown to suppress racemization.[2] Avoid polar aprotic solvents in combination with strong bases if possible.

Data Presentation

Table 1: Effect of Base and Coupling Reagent on Racemization of Phenylglycine during Peptide Synthesis

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA85%
HATUTMP93%
COMUDIPEA92%
COMUTMP>98%
DEPBTTMP>98%

Data adapted from a study on Fmoc-protected phenylglycine, demonstrating the impact of different bases and coupling reagents on preserving stereochemistry. HATU, COMU, and DEPBT are coupling reagents. DIPEA and TMP are bases.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general method for determining the enantiomeric excess (e.e.) of 2-amino-2-(2-fluorophenyl)acetic acid. Optimization may be required based on the specific instrument and column used.

  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting point is 90:10 (n-Hexane:IPA) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a small volume of the sample (e.g., 5-10 µL).

    • Run the analysis and identify the peaks corresponding to the (S) and (R) enantiomers. To confirm peak identity, it is recommended to also analyze a racemic standard if available.

    • Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Mandatory Visualizations

RacemizationMechanism S_Enantiomer This compound Carbanion Planar Carbanion Intermediate S_Enantiomer->Carbanion - H+ Carbanion->S_Enantiomer + H+ R_Enantiomer (2R)-2-amino-2-(2-fluorophenyl)acetic acid Carbanion->R_Enantiomer + H+ R_Enantiomer->Carbanion - H+

Caption: Racemization mechanism via a planar carbanion intermediate.

ExperimentalWorkflow cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis Storage Store Solid at -20°C in Desiccator Reaction Reaction Setup Storage->Reaction Conditions Control pH (Acidic/Neutral) Low Temperature Reaction->Conditions Solvent Choose Appropriate Solvent (e.g., aqueous systems) Reaction->Solvent Workup Work-up Conditions->Workup Solvent->Workup SamplePrep Sample Preparation for HPLC Workup->SamplePrep HPLC Chiral HPLC Analysis SamplePrep->HPLC TroubleshootingTree Start Racemization Detected? CheckStorage Review Storage Conditions (Temp, pH, Solvent) Start->CheckStorage Yes StorageOK Storage OK? CheckStorage->StorageOK CheckProtocol Review Experimental Protocol (Base, Temp, Solvent) ProtocolOK Protocol OK? CheckProtocol->ProtocolOK StorageOK->CheckProtocol Yes OptimizeStorage Optimize Storage: - Lower Temperature - Adjust pH - Aliquot StorageOK->OptimizeStorage No OptimizeProtocol Optimize Protocol: - Use Weaker/Hindered Base - Lower Temperature - Change Solvent ProtocolOK->OptimizeProtocol No Contamination Consider Contamination ProtocolOK->Contamination Yes

References

Solubility issues of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of (2S)-2-amino-2-(2-fluorophenyl)acetic acid. It includes frequently asked questions, troubleshooting advice, quantitative data, and detailed experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The solubility of this compound in water is reported to be approximately 2 mg/mL. However, achieving this concentration often requires physical methods such as sonication and heating to 60°C to facilitate dissolution.[1] The solubility of amino acids is highly dependent on the pH of the solution.[2][3][4] For similar fluorophenyl-substituted amino acids, adjusting the pH to 3 with HCl or to 9 with NaOH has been shown to significantly improve aqueous solubility.[5][6]

Q2: In which types of solvents is this compound generally soluble or insoluble?

A2: As an amino acid, this compound is expected to be most soluble in aqueous, polar solvents.[2][3] Its solubility in non-polar organic solvents is generally low.[3] Studies on similar amino acids have shown that solubility tends to decrease with the addition of alcohols like methanol, ethanol, or 2-propanol to water.[7][8]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solvent is a critical factor influencing the solubility of amino acids.[2][4] Amino acids are zwitterionic molecules, possessing both an acidic carboxylic acid group and a basic amino group.[4][8] At the isoelectric point (the pH at which the net charge is zero), solubility is at its minimum. Adjusting the pH away from the isoelectric point increases solubility by protonating the amino group (in acidic conditions) or deprotonating the carboxylic acid group (in basic conditions), thereby increasing the molecule's interaction with water.[4][9][10]

Q4: What is the recommended method for preparing and storing stock solutions?

A4: When preparing stock solutions, especially in water, it is advisable to use methods like sonication or gentle heating to aid dissolution.[1][11][12] For long-term storage, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][5][11][13] If water is used as the solvent for a stock solution, it is best practice to sterilize it by passing it through a 0.22 μm filter before use.[1][5][14]

Troubleshooting Guide

Q: My compound is not dissolving in water at the desired concentration. What steps can I take?

A: If you are facing solubility issues in water, follow this troubleshooting workflow:

  • Verify Concentration: Ensure the target concentration is not significantly above the reported solubility limit of ~2 mg/mL.

  • Apply Physical Methods: Use an ultrasonic bath to sonicate the solution. Gentle warming (up to 60°C) can also be applied.[1]

  • Adjust pH: This is the most effective method.

    • Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH.

    • Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH.

    • Monitor the dissolution of the compound after each addition. This will help move the solution away from the compound's isoelectric point where it is least soluble.[9]

  • Consider a Co-solvent: If the experimental design allows, using a different polar solvent or a mixed-solvent system might be an option, although this can also decrease solubility in some cases.[8]

Q: The compound dissolved after heating but precipitated out of the solution upon cooling. How can I prevent this?

A: This indicates that you have created a supersaturated solution. The solubility of the compound is lower at room temperature. To maintain a stable solution, you can either keep the solution at a higher temperature (if your experiment permits), lower the overall concentration to a point where it is stable at room temperature, or adjust the pH to increase solubility under ambient conditions.

Quantitative Solubility Data

The table below summarizes the available quantitative solubility data for this compound and its isomers.

CompoundSolventSolubilityConditions
This compoundWater2 mg/mL (11.82 mM)Requires sonication and heating to 60°C
(S)-2-amino-2-(4-fluorophenyl)acetic acidWater1 mg/mL (5.91 mM)Requires sonication and pH adjustment to 3 with HCl
(R)-2-amino-2-(4-fluorophenyl)acetic acidWater1 mg/mL (5.91 mM)Requires sonication and pH adjustment to 9 with NaOH

Data for 4-fluoro isomers are included for reference as they indicate effective strategies (pH adjustment) for dissolving fluorophenyl-substituted amino acids.

Experimental Protocols

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This protocol is adapted from standard methods for determining the solubility of amino acids.[7]

Objective: To accurately measure the solubility of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water)

  • Thermostatically controlled shaker or water bath

  • Microcentrifuge and tubes (e.g., 1.5 mL)

  • Analytical balance

  • Drying oven or lyophilizer

Procedure:

  • Add an excess amount of the compound to a pre-weighed microcentrifuge tube.

  • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the tube.

  • Seal the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully transfer a known volume of the clear supernatant to a new pre-weighed tube.

  • Evaporate the solvent from the supernatant completely using a drying oven or lyophilizer.

  • Weigh the tube containing the dried solute.

  • Calculate the solubility by subtracting the initial weight of the tube from the final weight and dividing by the volume of the supernatant taken.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a rapid method for screening solubility in various solvents.[2][3]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • A panel of test solvents (e.g., water, ethanol, DMSO, acetone, dilute HCl, dilute NaOH)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place a small, consistent amount (e.g., 1-2 mg) of the compound into each test tube.

  • Add 1 mL of a test solvent to each corresponding tube.

  • Vortex each tube vigorously for 30 seconds.

  • Observe the solution against a contrasting background.

    • Soluble: The solution is completely clear with no visible particles.[3]

    • Partially Soluble: The solution is cloudy, or some solid remains undissolved.

    • Insoluble: The vast majority of the solid remains undissolved.[3]

  • If the compound is not soluble at room temperature, gently warm the tube and observe any changes. Note if the compound precipitates upon cooling.

Visual Guides

G Workflow for Solubility Troubleshooting start Start: Compound does not dissolve check_conc Is concentration above known solubility limit (~2 mg/mL)? start->check_conc reduce_conc Reduce concentration and retry check_conc->reduce_conc Yes apply_physical Apply physical methods (sonication, gentle warming) check_conc->apply_physical No reduce_conc->apply_physical dissolved1 Problem Solved apply_physical->dissolved1 Dissolves adjust_ph Adjust pH (add dilute acid or base) apply_physical->adjust_ph Does not dissolve dissolved2 Problem Solved adjust_ph->dissolved2 Dissolves insoluble Compound is insoluble under these conditions. Consider alternative solvents. adjust_ph->insoluble Does not dissolve

Caption: A troubleshooting workflow for addressing solubility issues.

G Experimental Workflow for Solubility Testing cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Gravimetric) qual_start Add compound to solvent qual_vortex Vortex at room temp qual_start->qual_vortex qual_observe Observe for dissolution qual_vortex->qual_observe qual_heat Gently warm solution qual_observe->qual_heat qual_observe2 Observe again qual_heat->qual_observe2 quant_start Prepare supersaturated solution quant_equilibrate Equilibrate (e.g., 24h with shaking) quant_start->quant_equilibrate quant_separate Separate solid (centrifuge) quant_equilibrate->quant_separate quant_supernatant Collect known volume of supernatant quant_separate->quant_supernatant quant_evaporate Evaporate solvent quant_supernatant->quant_evaporate quant_weigh Weigh dried solute quant_evaporate->quant_weigh quant_calc Calculate solubility (mass/volume) quant_weigh->quant_calc start Select Solvent & Temperature cluster_qualitative cluster_qualitative start->cluster_qualitative For quick screening cluster_quantitative cluster_quantitative start->cluster_quantitative For precise data

Caption: General workflows for qualitative and quantitative solubility experiments.

References

Enhancing the stability of fluorinated amino acids during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these valuable compounds during their synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing Stability and Minimizing Side Reactions

Issue 1: Low Yields and Product Decomposition During Fluorination

Low yields are often attributed to the decomposition of the fluorinated amino acid under the reaction conditions. Understanding the potential decomposition pathways is key to mitigating this issue.

Symptom Potential Cause Recommended Solution
Observation of Elimination Byproducts (Alkenes) For β-fluoroamino acids, elimination of HF is a common side reaction, especially under basic conditions or at elevated temperatures. This is more prevalent with reagents like DAST (diethylaminosulfur trifluoride).[1][2]- Lower Reaction Temperature: Conduct the fluorination at the lowest effective temperature. - Use Milder Fluorinating Reagents: Consider using reagents like Deoxo-Fluor or PyFluor, which can sometimes reduce elimination. - Control Stoichiometry: Use the minimum necessary excess of the fluorinating reagent. - Solvent Choice: Employ less polar, non-coordinating solvents.
Rearrangement Products Detected Some fluorination reactions, particularly those involving carbocationic intermediates, can be susceptible to molecular rearrangements.- Choice of Fluorinating Reagent: Electrophilic fluorinating reagents like Selectfluor or NFSI often proceed through different mechanisms that may suppress rearrangements compared to some nucleophilic reagents.[1][3] - Protecting Group Strategy: Ensure that the protecting groups on the amino and carboxyl functions are stable to the fluorination conditions and do not promote rearrangement.
Defluorination or Hydrolysis of the Product The C-F bond, while generally strong, can be labile under certain acidic or basic conditions, especially if the fluorine is positioned at a structurally sensitive site.[4]- pH Control: Carefully control the pH during work-up and purification. Avoid strongly acidic or basic conditions if possible. - Moisture Control: Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of intermediates or the final product.
Reduced Nucleophilicity of the Amino Group The strong electron-withdrawing effect of fluorine atoms, especially in α-fluoroalkyl-α-amino acids, can significantly decrease the nucleophilicity of the α-amino group, making subsequent reactions challenging.[3]- Use of More Reactive Electrophiles: For subsequent coupling reactions, more reactive electrophiles may be necessary. - Alternative Protecting Groups: Select protecting groups that do not further deactivate the amino group.
Issue 2: Challenges in Purification and Isolation

The unique properties of fluorinated compounds can make their purification non-trivial.

Symptom Potential Cause Recommended Solution
Co-elution of Product and Byproducts on Silica Gel The polarity of fluorinated amino acids can be similar to that of non-fluorinated starting materials or byproducts, making chromatographic separation difficult.- Alternative Chromatography: Consider using reverse-phase chromatography (e.g., C18) or specialized fluorinated stationary phases. - pH Adjustment of Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can alter retention times and improve separation. - Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Product Instability During Purification The product may be degrading on the chromatography column (e.g., silica gel can be acidic).- Neutralize Silica Gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Rapid Purification: Minimize the time the compound spends on the column. - Alternative Purification Methods: Explore non-chromatographic methods like extraction or crystallization if possible.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is best for ensuring the stability of my fluorinated amino acid during its synthesis?

A1: The optimal protecting group strategy depends on the specific fluorination chemistry being employed.

  • For the α-Amino Group:

    • Boc (tert-Butoxycarbonyl): This is a robust, acid-labile protecting group that is stable to many fluorinating conditions. It is a common choice for many synthetic routes.[5]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile group is also widely used. However, care must be taken if basic conditions are used elsewhere in the synthesis, as premature deprotection can occur.[5]

    • Trt (Trityl): The bulky trityl group can offer steric protection and is particularly useful for protecting the side chains of asparagine and glutamine to prevent side reactions.[5]

  • For the Carboxyl Group:

    • Methyl or Ethyl Esters: These are common choices but require relatively harsh conditions for removal (saponification or acid hydrolysis), which could be detrimental to the stability of the fluorinated amino acid.

    • tert-Butyl Ester: This acid-labile group is often preferred as it can be removed under milder conditions, often concurrently with a Boc group.

    • Benzyl Ester: Removable by hydrogenolysis, which is a mild method that is often compatible with fluorinated compounds.

Orthogonal protecting group strategies are highly recommended, allowing for the selective removal of one protecting group in the presence of others.[6] For example, using an Fmoc group for the amine and a tert-butyl ester for the carboxylic acid allows for selective deprotection under basic and acidic conditions, respectively.

Q2: My reaction involves a β-fluoroamine intermediate, and I am observing significant elimination. How can I prevent this?

A2: Elimination to form an alkene is a common problem in the synthesis of β-fluoroamines, often promoted by heat and basic conditions.[2]

  • Reaction Temperature: Lowering the reaction temperature is the most straightforward approach to reduce the rate of elimination.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.

  • Fluorinating Reagent: Reagents like DAST are known to sometimes promote elimination. Consider alternatives if this is a persistent issue.

  • One-Pot Procedures: Some modern synthetic methods utilize one-pot procedures where the potentially unstable intermediate is generated and immediately reacted in situ, minimizing its decomposition.[7]

Q3: How does the position of the fluorine atom affect the stability of the amino acid?

A3: The position of the fluorine atom has a significant impact on the electronic properties and stability of the molecule.

  • α-Fluoroalkyl Amino Acids: The fluorine atoms on the α-carbon are strongly electron-withdrawing, which can decrease the nucleophilicity of the α-amino group and increase the acidity of the carboxylic acid.[3] This can affect reactivity in subsequent steps.

  • β-Fluoro Amino Acids: As discussed, these are prone to HF elimination. The stability is highly dependent on the substitution pattern and the reaction conditions.

  • Aromatic Fluorination: Fluorine atoms on an aromatic ring are generally very stable. However, they can influence the pKa of side-chain functional groups.

Q4: Are there any "green" or more sustainable methods for synthesizing fluorinated amino acids that also improve stability?

A4: Yes, several modern synthetic strategies aim to improve both the sustainability and efficiency of fluorinated amino acid synthesis, which often correlates with improved stability of intermediates.

  • Flow Chemistry: Continuous flow synthesis allows for the rapid generation and use of unstable intermediates, minimizing their decomposition. This method provides precise control over reaction parameters like temperature and mixing.[8]

  • Enzymatic Synthesis: Biocatalysis offers a highly selective and mild approach to synthesizing fluorinated compounds, often avoiding the harsh reagents and conditions that can lead to degradation.[9]

  • Organocatalysis: Organocatalytic methods can provide enantioselective routes to fluorinated amines and amino acids under mild conditions.[2][7]

Data Summary

Table 1: Common Fluorinating Reagents and Potential Side Reactions

Fluorinating ReagentCommon ApplicationsPotential Side Reactions/Stability Concerns
DAST (Diethylaminosulfur trifluoride) Deoxyfluorination of alcoholsElimination, rearrangement, requires careful temperature control.[1][2]
Deoxo-Fluor Deoxyfluorination of alcoholsGenerally considered more thermally stable and may give fewer elimination byproducts than DAST.[1]
Selectfluor (F-TEDA-BF4) Electrophilic fluorination of electron-rich carbonsCan be used under milder conditions, but reactivity depends on the substrate.[1][3]
NFSI (N-Fluorobenzenesulfonimide) Electrophilic fluorinationAnother common electrophilic fluorine source, often used in organocatalytic reactions.[1][3]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Deoxyfluorination of a Hydroxy Amino Acid Derivative using DAST

Objective: To replace a hydroxyl group with fluorine while minimizing elimination and rearrangement.

Methodology:

  • Preparation: The protected hydroxy amino acid derivative (1 equivalent) is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is a critical step to control the reactivity of DAST and minimize side reactions.

  • Reagent Addition: DAST (1.1-1.5 equivalents) is added dropwise to the cooled solution. A slow addition rate is important to maintain the low temperature.

  • Reaction Monitoring: The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at a low temperature.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The silica gel may be pre-treated with triethylamine to prevent on-column decomposition of the product.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Fluorination Reaction cluster_workup Work-up & Purification prep1 Dissolve protected hydroxy amino acid in anhydrous DCM under N2 cool Cool to -78 °C prep1->cool add_dast Add DAST dropwise cool->add_dast warm Stir and slowly warm to RT add_dast->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Deoxyfluorination Workflow.

Logical Diagram: Troubleshooting Elimination Side Reactions

This diagram illustrates the decision-making process when encountering elimination byproducts.

G cluster_solutions Potential Solutions decision decision issue issue solution solution start Start Synthesis issue1 Elimination byproduct observed? start->issue1 Run Reaction sol1 Lower Reaction Temperature issue1->sol1 Yes sol2 Use Milder Reagent (e.g., Deoxo-Fluor) issue1->sol2 Yes sol3 Change Solvent issue1->sol3 Yes no_issue Proceed to Purification issue1->no_issue No end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node no_issue->end_node

Caption: Troubleshooting Elimination.

References

Side-reaction products in the synthesis of fluorophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of fluorophenylacetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reaction products observed during the synthesis of fluorophenylacetic acid derivatives?

A1: The most prevalent side-reaction products depend on the synthetic route employed. However, some common classes of impurities include:

  • Positional Isomers: In syntheses involving the fluorination of a phenylacetic acid precursor, or starting from a fluorinated toluene, mixtures of ortho-, meta-, and para-isomers can be formed. For example, in the synthesis of 4-fluorophenylacetic acid, the formation of 2-fluorophenylacetic acid and 3-fluorophenylacetic acid are common isomeric impurities.[1]

  • Incomplete Hydrolysis Byproducts: When preparing fluorophenylacetic acids from fluorophenylacetonitriles, incomplete hydrolysis can lead to the presence of the corresponding fluorophenylacetamide as a significant byproduct. The extent of hydrolysis is highly dependent on reaction conditions such as pH and temperature.

  • Willgerodt-Kindler Reaction Intermediates: The Willgerodt-Kindler reaction, a common method for synthesizing aryl-acetic acids from aryl ketones, proceeds through a thioamide intermediate. Incomplete hydrolysis of this intermediate will result in the contamination of the final product with the corresponding fluorophenylthioacetamide.

  • Decarboxylation Products: Under certain conditions, particularly at elevated temperatures or in the presence of strong acids, fluorophenylacetic acids can undergo decarboxylation to yield the corresponding fluorotoluene derivative.

  • Over-alkylation Products: In synthetic routes involving the alkylation of a fluorophenyl precursor, there is a possibility of di- or poly-alkylation, leading to impurities with additional alkyl groups on the aromatic ring or the acetic acid side chain.

Q2: How can I minimize the formation of positional isomers during my synthesis?

A2: Minimizing isomeric impurities begins with the careful selection of starting materials and reaction conditions.

  • Starting Material Purity: Ensure the starting material, for instance, a specific fluorotoluene isomer, is of high purity.

  • Directed Ortho-Metalation: For specific isomer synthesis, directed ortho-metalation (DoM) strategies can provide high regioselectivity.

  • Purification: If a mixture of isomers is unavoidable, careful purification by fractional crystallization or chromatography is necessary. The choice of solvent system for crystallization is critical for effective separation.

Q3: My fluorophenylacetonitrile hydrolysis is incomplete, leaving significant amounts of the amide. How can I drive the reaction to completion?

A3: To favor the formation of the carboxylic acid over the amide, consider the following adjustments:

  • Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can promote complete hydrolysis.

  • Stronger Acid/Base: Utilizing a more concentrated acid (e.g., sulfuric acid) or a stronger base (e.g., potassium hydroxide) can enhance the rate of the second hydrolysis step from the amide to the carboxylic acid.

  • Water Content: Ensure a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the carboxylic acid.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of desired fluorophenylacetic acid isomer. Formation of a significant percentage of other positional isomers.1. Analyze the isomeric ratio of your starting material. 2. Optimize the regioselectivity of your fluorination or functionalization step. 3. Develop a robust purification method (fractional crystallization or chromatography) to isolate the desired isomer.
Presence of a significant amount of fluorophenylacetamide in the final product. Incomplete hydrolysis of the nitrile intermediate.1. Increase the reaction time and/or temperature of the hydrolysis step. 2. Use a higher concentration of acid or base. 3. Ensure a sufficient stoichiometric excess of water.
Yellowish or off-white product with a sulfurous odor. Contamination with the thioamide intermediate from a Willgerodt-Kindler reaction.1. Ensure the hydrolysis step of the thioamide is complete by extending the reaction time or using more vigorous conditions. 2. Purify the final product by recrystallization from a suitable solvent to remove the less polar thioamide.
Gas evolution observed during workup, and the final product is an oil instead of a solid. Decarboxylation of the fluorophenylacetic acid to the corresponding fluorotoluene.1. Avoid excessive temperatures during reaction and workup. 2. If strong acid is used, consider performing the reaction at a lower temperature. 3. During distillation, use vacuum to lower the boiling point and minimize thermal decomposition.

Data Presentation

Table 1: Typical Impurity Profile in the Synthesis of 4-Fluorophenylacetic Acid

Compound Typical Amount (%) Analytical Method
4-Fluorophenylacetic Acid>98HPLC, GC-MS
2-Fluorophenylacetic Acid<1HPLC, GC-MS
3-Fluorophenylacetic Acid<1HPLC, GC-MS
4-Fluorophenylacetamide<0.5HPLC
4-Fluorotoluene<0.1GC-MS

Note: These values are representative and can vary significantly based on the synthetic route and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophenylacetic Acid via Diazotization and Hydrolysis

This protocol is adapted from a patent literature procedure.

  • Diazotization: To a reaction vessel, add 800 grams of 15% HCl and 250 grams of 4-fluoroaniline. Heat and stir the mixture until a clear solution is obtained. Cool the solution to -5 to 5 °C. Add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride. To this mixture, add a solution of 250g of vinylidene chloride in dichloromethane dropwise. While maintaining the temperature, slowly add an aqueous solution containing 210g of sodium nitrite. Allow the reaction to proceed for 2 hours. After the reaction is complete, quench any excess nitrous acid.

  • Hydrolysis: In a separate three-necked flask under a nitrogen atmosphere, add 400g of 25% hydrochloric acid. Heat the acid to 65-75 °C. To this, add the intermediate from the previous step (1-(2,2,2-trichloroethyl)-4-fluorobenzene) and 50g of dichloroethane dropwise. Maintain the reaction at this temperature for 8 hours.

  • Workup and Purification: After the reaction is complete, cool the mixture and quench it by adding it to ice water. Filter the resulting solid, wash with water, and dry. Recrystallize the crude product from toluene to obtain pure 4-fluorophenylacetic acid. The expected purity is >99% as determined by HPLC.[2]

Protocol 2: HPLC Analysis of Fluorophenylacetic Acid Isomers

This method is suitable for the quantitative analysis of 2-, 3-, and 4-fluorophenylacetic acid isomers.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Zodiac HST SB reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water, buffered with either formic acid or acetic acid. The exact gradient will need to be optimized for baseline separation.

  • Detection: UV detection at 264 nm.

  • Procedure:

    • Prepare standard solutions of 2-, 3-, and 4-fluorophenylacetic acid of known concentrations.

    • Prepare a sample of the reaction mixture or final product dissolved in the mobile phase.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks corresponding to each isomer based on their retention times compared to the standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curves generated from the standards.[3]

Mandatory Visualizations

Synthesis_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions Start Fluorinated Precursor (e.g., 4-Fluorotoluene) Intermediate Intermediate (e.g., 4-Fluorophenylacetonitrile) Start->Intermediate Functionalization Isomers Positional Isomers (2- & 3-FPAA) Start->Isomers Non-selective reaction Product Desired Product (4-Fluorophenylacetic Acid) Intermediate->Product Hydrolysis Amide Incomplete Hydrolysis (4-Fluorophenylacetamide) Intermediate->Amide Incomplete reaction Decarboxylation Decarboxylation Product (4-Fluorotoluene) Product->Decarboxylation Degradation

Caption: Main synthetic pathway and common side-reactions.

Troubleshooting_Workflow Start Experiment Performed Analysis Analyze Product Mixture (e.g., HPLC, GC-MS) Start->Analysis Problem Impurity Detected? Analysis->Problem Identify Identify Impurity (e.g., Isomer, Amide) Problem->Identify Yes End Pure Product Obtained Problem->End No Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Start

References

Optimization of reaction conditions for preparing Ni(II) Schiff base complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ni(II) Schiff base complexes.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Ni(II) Schiff base complexes, offering potential causes and solutions in a straightforward question-and-answer format.

Problem 1: Low or No Yield of the Ni(II) Schiff Base Complex

  • Question: I followed the standard procedure, but I obtained a very low yield of my Ni(II) complex, or no product at all. What could be the issue?

  • Answer: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

    • Incomplete Schiff Base Formation: The initial formation of the Schiff base ligand is a crucial first step. Ensure the condensation reaction between the aldehyde/ketone and the primary amine has gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Purity of Reactants and Solvents: The purity of your starting materials (aldehyde, amine, and Ni(II) salt) and solvents is critical. Impurities can interfere with the reaction. It is recommended to use solvents that have been dried and distilled according to standard procedures.[2]

    • Reaction Conditions:

      • Temperature: Most syntheses require heating under reflux to proceed at an optimal rate.[1][2][3] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration.

      • Solvent: The choice of solvent is important. Alcohols like methanol and ethanol are commonly used as they dissolve the reactants and facilitate the reaction.[1][2] In some cases, a mixture of solvents may be necessary to achieve the desired solubility and reaction environment.[4]

      • pH: The pH of the reaction mixture can influence the Schiff base formation and its coordination with the metal ion. For some reactions, the addition of a base like NaOH may be required to facilitate the deprotonation of the ligand for complexation.[5]

    • Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. While a 2:1 ligand to metal molar ratio is common for bidentate Schiff bases to form complexes with a square planar or octahedral geometry, the optimal ratio can vary.[2][6] It is advisable to follow the specific molar ratios reported in the literature for your or a similar complex.

Problem 2: Difficulty in Isolating and Purifying the Product

  • Question: My reaction seems to have worked, but I am struggling to isolate a pure solid product. The product is oily, or I get a mixture of substances.

  • Answer: Isolation and purification challenges are common. Here are some strategies to overcome them:

    • Precipitation and Filtration: After the reaction, the complex often precipitates out of the solution upon cooling. If not, try reducing the solvent volume by rotary evaporation or by adding a less polar solvent to induce precipitation. The solid product can then be collected by filtration.[1]

    • Recrystallization: This is a powerful technique for purifying solid products. Ethanol is a frequently used solvent for recrystallizing Ni(II) Schiff base complexes.[1] The key is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

    • Washing: Washing the filtered product with an appropriate solvent can help remove unreacted starting materials and byproducts. The choice of washing solvent should be one in which the desired complex is insoluble or sparingly soluble.

    • Drying: Ensure the final product is thoroughly dried to remove any residual solvent. This is often done in a desiccator.[1]

Problem 3: The Isolated Product is not the Expected Complex

  • Question: I have isolated a product, but its characterization data (e.g., IR, NMR, melting point) does not match the expected Ni(II) Schiff base complex.

  • Answer: This indicates that an alternative reaction may have occurred or the desired reaction was incomplete.

    • Verify Schiff Base Formation: Before complexation, it is good practice to isolate and characterize the Schiff base ligand itself to confirm its identity.[1]

    • Control of Reaction Conditions: As mentioned earlier, factors like temperature, reaction time, and solvent can influence the final product. For instance, in some cases, if the reaction is conducted in an aqueous ethanol solution, the condensation might stop after the formation of a mono-Schiff base complex instead of the expected di-Schiff base.[7]

    • Alternative Coordination: The Schiff base ligand may coordinate to the metal ion in an unexpected manner, leading to a different geometry or stoichiometry.[4] Careful analysis of spectroscopic data, and if possible, single-crystal X-ray diffraction, can help elucidate the actual structure.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for preparing a Ni(II) Schiff base complex?

A1: The synthesis is typically a two-step process:

  • Schiff Base Ligand Synthesis: An aldehyde or ketone is reacted with a primary amine, usually in a 1:1 or 2:1 molar ratio, in a suitable solvent like ethanol. The mixture is often refluxed for a few hours. The formation of the Schiff base can be monitored by TLC. The ligand is then isolated, often by filtration after cooling the reaction mixture.[1][2]

  • Complexation: The synthesized Schiff base ligand is dissolved in a solvent (e.g., hot methanol or ethanol) and a solution of a Ni(II) salt (e.g., nickel(II) chloride hexahydrate or nickel(II) acetate) in the same solvent is added, typically dropwise with constant stirring. The reaction mixture is then refluxed for several hours. The resulting colored precipitate is filtered, washed, and dried.[1][2]

Q2: How can I confirm the formation of my Ni(II) Schiff base complex?

A2: Several spectroscopic and analytical techniques are used for characterization:

  • FT-IR Spectroscopy: A key piece of evidence is the shift of the azomethine (C=N) stretching vibration band of the Schiff base ligand to a different frequency upon coordination with the Ni(II) ion.[1][2] New bands corresponding to Ni-N and Ni-O bonds may also appear at lower frequencies.[5]

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show characteristic d-d transition bands for the Ni(II) ion, which are different from the spectrum of the free ligand.[8]

  • ¹H NMR Spectroscopy: While Ni(II) complexes can be paramagnetic, making NMR challenging, for diamagnetic square planar complexes, the proton signals of the ligand will shift upon coordination. The absence of the phenolic proton signal can confirm deprotonation and coordination.[5]

  • Elemental Analysis: This technique provides the percentage composition of C, H, and N in the complex, which can be compared with the calculated values for the expected formula to confirm the stoichiometry.[3]

  • Molar Conductivity Measurements: Measuring the molar conductivity of the complex in a suitable solvent (like DMF or DMSO) can determine whether it is an electrolyte or non-electrolyte, providing insight into its structure.[2][3]

Q3: What are the key reaction parameters to optimize for better yield and purity?

A3: To optimize your synthesis, focus on the following parameters:

  • Reaction Time: Insufficient reaction time can lead to incomplete formation of the ligand or the complex. Monitor the reaction over time to determine the optimal duration.

  • Temperature: While refluxing is common, the optimal temperature can vary depending on the specific reactants and solvent.

  • Solvent: The choice of solvent affects the solubility of reactants and the final product, influencing both the reaction rate and the ease of isolation. Experiment with different solvents or solvent mixtures if you encounter issues.[4]

  • Molar Ratios: Systematically varying the ligand-to-metal molar ratio can help determine the optimal stoichiometry for your specific system.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Ni(II) Schiff Base Complex Synthesis

ParameterTypical Value/ConditionReference
Ligand Synthesis
ReactantsAldehyde/Ketone and Primary Amine[1][2]
Molar RatioTypically 1:1 or 1:2[1][2]
SolventEthanol, Methanol[1][2]
TemperatureReflux[1][2][3]
Reaction Time2 - 8 hours[1][3]
Complex Synthesis
ReactantsSchiff Base Ligand and Ni(II) Salt[1][2]
Molar Ratio (Ligand:Metal)Typically 2:1[2]
SolventEthanol, Methanol[1][2]
TemperatureReflux[1][2][3]
Reaction Time3 - 6 hours[1][2]

Table 2: Example Physical and Analytical Data for a Ni(II) Schiff Base Complex

PropertyExample ValueSignificanceReference
Yield (%) 39.74Efficiency of the reaction[2]
Melting Point (°C) 220 (for ligand)Indicator of purity[2]
Color Ash colouredSuggests complex formation[2]
Molar Conductivity (Ω⁻¹ cm² mol⁻¹) 2.55 in DMFIndicates non-electrolytic nature[2]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Ligand

  • Dissolve the aldehyde/ketone (e.g., 60 mmol) in a suitable solvent (e.g., 40 ml of ethanol) in a round-bottom flask.[2]

  • Add an equimolar amount of the primary amine (e.g., 60 mmol), also dissolved in the same solvent (e.g., 40 ml of ethanol), to the flask.[2]

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-3 hours).[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature, and then leave it undisturbed, often overnight, to allow for the precipitation of the solid product.[1]

  • Collect the solid Schiff base ligand by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain a pure sample.[1]

  • Dry the purified ligand in a desiccator.[1]

Protocol 2: General Synthesis of a Ni(II) Schiff Base Complex

  • Dissolve the synthesized Schiff base ligand (e.g., 5 mmol) in a suitable solvent (e.g., 40 ml of hot ethanol).[2]

  • In a separate flask, dissolve the Ni(II) salt (e.g., NiCl₂·6H₂O, 2.5 mmol) in the same solvent (e.g., 40 ml of ethanol).[2]

  • Add the Ni(II) salt solution dropwise to the ligand solution with constant stirring.

  • Heat the resulting mixture to reflux for a specified period (e.g., 3-6 hours).[1][2]

  • Allow the reaction mixture to cool to room temperature. A precipitate of the complex should form.

  • Collect the solid complex by filtration.

  • Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the final product in a desiccator.[1]

Visualizations

Experimental_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Ni(II) Complex Synthesis start_ligand Aldehyde/Ketone + Primary Amine reflux_ligand Reflux in Solvent (e.g., Ethanol) start_ligand->reflux_ligand cool_ligand Cool and Precipitate reflux_ligand->cool_ligand filter_ligand Filter and Recrystallize cool_ligand->filter_ligand ligand Pure Schiff Base Ligand filter_ligand->ligand start_complex Schiff Base Ligand + Ni(II) Salt Solution ligand->start_complex reflux_complex Reflux in Solvent (e.g., Methanol) start_complex->reflux_complex cool_complex Cool and Precipitate reflux_complex->cool_complex filter_complex Filter, Wash, and Dry cool_complex->filter_complex complex Ni(II) Schiff Base Complex filter_complex->complex

Caption: General workflow for the two-step synthesis of Ni(II) Schiff base complexes.

Troubleshooting_Tree decision decision issue issue solution solution start Start Synthesis q1 Low or No Yield? start->q1 check_reactants Check Reactant Purity & Molar Ratios q1->check_reactants Yes q2 Impure Product? q1->q2 No check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reactants->check_conditions solution_yield Improved Yield check_conditions->solution_yield Resolved recrystallize Recrystallize Product q2->recrystallize Yes q3 Incorrect Product? q2->q3 No wash Wash with Appropriate Solvent recrystallize->wash solution_purity Pure Product wash->solution_purity Resolved re_characterize Re-characterize Ligand and Complex q3->re_characterize Yes success Successful Synthesis q3->success No re_evaluate Re-evaluate Reaction Conditions re_characterize->re_evaluate solution_structure Correct Structure Identified re_evaluate->solution_structure Resolved

Caption: A decision tree for troubleshooting common issues in Ni(II) Schiff base complex synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral Derivatizing Agents for 19F NMR Spectroscopy in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. 19F Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of chiral derivatizing agents (CDAs), offers a powerful and efficient method for this analysis. This guide provides an objective comparison of common 19F NMR-based methods with alternative techniques, supported by experimental data and detailed protocols.

Introduction to 19F NMR for Chiral Analysis

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, second only to ¹H), and a wide chemical shift range that minimizes signal overlap.[1] These properties make ¹⁹F NMR a highly effective tool for quantitative analysis and for distinguishing between stereoisomers.[2]

When a chiral analyte is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers are chemically distinct and, therefore, exhibit different NMR signals. In ¹⁹F NMR, this manifests as separate peaks for each diastereomer, allowing for the determination of their relative concentrations and thus the enantiomeric excess (ee) of the original analyte.[3]

Comparison of Chiral Derivatizing Agents for 19F NMR

Several chiral derivatizing agents are available for ¹⁹F NMR analysis, each with its own advantages and limitations. The choice of CDA depends on the functional group present in the analyte (e.g., alcohol, amine) and the desired resolution of the diastereomeric signals. The key performance metric for a CDA is the chemical shift difference (Δδ) between the signals of the resulting diastereomers; a larger Δδ value indicates better separation and more accurate quantification.

Chiral Derivatizing Agent (CDA)Analyte Functional GroupTypical Δδ (ppm)Remarks
Mosher's Acid (MTPA-Cl) Alcohols, Amines0.05 - 0.5The classical and most widely used CDA. However, the reliability of assigning absolute configuration based on the Mosher model can sometimes be challenging.[4][5]
α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) Alcohols, Amines0.1 - 1.0+Often provides larger Δδ values compared to Mosher's acid, leading to better resolution.[6]
Trifluoromethylbenzoimidazolylbenzoic acid (TBBA) Primary Amines, Secondary Alcohols0.05 - 0.3A newer generation CDA demonstrating high efficiency and reliability in assigning absolute configurations.[7]
(R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) Amino acids, Dipeptides, AminesVariesEffective for the enantiodiscrimination of a wide range of amino-group containing compounds.
α-Fluorinated Phenylacetic Phenylselenoester (FPP) Primary AminesVariesAllows for direct derivatization in the NMR tube, simplifying the experimental workflow.[8]

Performance Comparison: 19F NMR vs. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and powerful technique for enantiomeric separation and quantification.[9] However, ¹⁹F NMR with CDAs presents a compelling alternative with several advantages in specific contexts.

Feature19F NMR with CDAsChiral HPLC
Analysis Time Rapid (minutes per sample)Slower (can be >30 minutes per sample)[10]
Sample Preparation Derivatization step requiredOften requires less sample preparation, but method development can be time-consuming.[11]
Cost per Sample Lower due to reduced solvent and consumable usage.[10]Higher due to the cost of chiral columns and solvents.
Instrumentation Cost High initial investment for NMR spectrometer.Lower initial investment for HPLC system.
Sensitivity High, with limits of detection in the micromolar range.[12]High, with excellent sensitivity depending on the detector.
Method Development Relatively straightforward once a suitable CDA is identified.Can be complex and require screening of multiple columns and mobile phases.[13]
Information Content Provides structural information in addition to enantiomeric purity.Primarily provides separation and quantification data.

Experimental Protocols

General Workflow for Chiral Analysis using 19F NMR with CDAs

The following diagram illustrates the typical workflow for determining the enantiomeric excess of a chiral analyte using ¹⁹F NMR spectroscopy with a chiral derivatizing agent.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Chiral Analyte (Racemic or Enantioenriched) Derivatization Derivatization Reaction Analyte->Derivatization CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR_Acquisition 19F NMR Data Acquisition Diastereomers->NMR_Acquisition Processing Data Processing (Integration) NMR_Acquisition->Processing Result Determination of Enantiomeric Excess (ee) Processing->Result

Workflow for 19F NMR Chiral Analysis
Detailed Protocol for Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

This protocol provides a general procedure for the derivatization of a chiral secondary alcohol with (R)-Mosher's acid chloride for subsequent ¹⁹F NMR analysis.

Materials:

  • Chiral alcohol (approx. 5-10 mg)

  • (R)-Mosher's acid chloride (1.1 to 1.5 equivalents)

  • Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a catalyst

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Dissolve the chiral alcohol: In a clean, dry vial, dissolve the chiral alcohol in approximately 0.5 mL of anhydrous CDCl₃.

  • Add catalyst: Add a catalytic amount of anhydrous pyridine or DMAP to the solution.

  • Add Mosher's acid chloride: Slowly add the (R)-Mosher's acid chloride to the solution at room temperature. The reaction is typically fast and can be monitored by thin-layer chromatography (TLC) if necessary.

  • Reaction completion: The reaction is usually complete within 30 minutes to a few hours. For hindered alcohols, the reaction may require gentle heating or a longer reaction time.

  • Direct analysis: Once the reaction is complete, the resulting solution containing the diastereomeric Mosher's esters can be directly transferred to an NMR tube for ¹⁹F NMR analysis. Purification is often not necessary for the determination of enantiomeric excess, which is a significant advantage of this method.[14]

19F NMR Spectrometer Parameters
  • Spectrometer: A standard NMR spectrometer (e.g., 300 or 400 MHz) equipped with a fluorine probe.

  • Solvent: Typically CDCl₃.

  • Reference: An internal or external fluorine standard (e.g., trifluorotoluene at -63.72 ppm or CFCl₃ at 0 ppm).[8][15]

  • Acquisition Parameters:

    • Pulse sequence: A simple one-pulse sequence is usually sufficient.

    • Decoupling: Proton decoupling is often used to simplify the spectra and improve the signal-to-noise ratio.

    • Relaxation delay (D1): A sufficient relaxation delay (typically 5 times the longest T1) should be used to ensure accurate integration for quantitative analysis.[2]

    • Number of scans: This will depend on the concentration of the sample; for dilute samples, a larger number of scans will be required to obtain a good signal-to-noise ratio.

Decision-Making Logic for Method Selection

The choice between ¹⁹F NMR and chiral HPLC for enantiomeric analysis depends on several factors, including the available instrumentation, the number of samples, and the specific requirements of the analysis.

G Start Start: Need for Chiral Analysis NMR_Available Is an NMR spectrometer with a fluorine probe available? Start->NMR_Available High_Throughput High-throughput screening required? NMR_Available->High_Throughput Yes Use_HPLC Use Chiral HPLC NMR_Available->Use_HPLC No Use_NMR Use 19F NMR with CDAs High_Throughput->Use_NMR Yes Structural_Info Is structural information also needed? High_Throughput->Structural_Info No Structural_Info->Use_NMR Yes Structural_Info->Use_HPLC No

References

A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Fluorophenylglycine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the nuanced biological effects stemming from the positional isomerism of a single fluorine atom on the phenylglycine scaffold.

The strategic incorporation of fluorine into amino acid scaffolds is a well-established method in medicinal chemistry to modulate pharmacological properties. Phenylglycine, a non-proteinogenic amino acid, and its fluorinated derivatives are of particular interest as building blocks for peptides and small molecule drugs. The position of the fluorine atom on the phenyl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—can profoundly influence the molecule's conformation, electronic properties, and ultimately, its biological activity. This guide provides a comparative overview of the biological activities of ortho-, meta-, and para-fluorophenylglycine, supported by available data and detailed experimental protocols to aid in future research and development.

Quantitative Comparison of Biological Activity

Direct comparative studies detailing the biological activities of all three fluorophenylglycine isomers are limited in publicly available literature. However, by collating data from various sources, a picture of their differential effects begins to emerge. The following table summarizes known activities, primarily focusing on antimicrobial properties, which is the most studied aspect of these isomers. It is important to note that the lack of head-to-head comparative studies necessitates a degree of inference when evaluating the relative potencies.

IsomerBiological ActivityTarget Organism/EnzymeMetricValueCitation
para-Fluorophenylglycine AntimicrobialStaphylococcus aureus (MRSA)MIC0.03125 µg/mL (in a pleuromutilin derivative)[1]
meta-Fluorophenylglycine AntimicrobialEscherichia coliMIC195.3 µg/mL (in a phenylcarbamate derivative)[2]
ortho-Fluorophenylglycine Not specified in literatureNot specified in literature--

Note: The presented data is derived from studies on derivatives containing the respective fluorophenylglycine isomers, as data on the free amino acids is scarce. This introduces complexity in direct comparison, as the overall activity is influenced by the entire molecular structure.

The significant difference in Minimum Inhibitory Concentration (MIC) observed between derivatives containing the para and meta isomers suggests that the position of the fluorine atom is a critical determinant of antibacterial potency. The high potency of the para-substituted derivative against a resistant bacterial strain highlights its potential in antimicrobial drug design.

Impact of Positional Isomerism on Biological Activity and Toxicity

While direct comparative data for fluorophenylglycine isomers is sparse, studies on other structurally related positional isomers of antimicrobial compounds have demonstrated the profound impact of substituent placement. For instance, a study on isoamphipathic antibacterial molecules revealed that ortho-, meta-, and para-isomers exhibited notable differences in both their antibacterial efficacy and their toxicity towards mammalian cells. Specifically, the ortho-isomer showed significantly lower hemolytic activity (a measure of toxicity to red blood cells) compared to the meta- and para-isomers, while maintaining comparable or slightly better antibacterial activity against certain strains. This highlights a critical principle: subtle changes in molecular geometry can be exploited to fine-tune the therapeutic index of a drug candidate, enhancing its selectivity for microbial targets over host cells. This principle likely extends to the fluorophenylglycine isomers, suggesting that each may possess a unique profile of activity and toxicity that warrants individual investigation.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed methodologies for key experimental assays are provided below.

Enzyme Inhibition Assay (Determination of IC50)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Ortho-, meta-, and para-fluorophenylglycine

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay.

  • DMSO for dissolving compounds.

Procedure:

  • Compound Preparation: Prepare stock solutions of each fluorophenylglycine isomer in DMSO. Create a series of dilutions of each isomer in the assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the enzyme to a predetermined optimal concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add a small volume of each inhibitor dilution. Include wells with buffer and DMSO as negative controls and a known inhibitor as a positive control.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except for the blanks.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time by monitoring the change in absorbance, fluorescence, or luminescence at appropriate intervals.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][4][5]

Antimicrobial Susceptibility Testing (Determination of MIC)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6][7]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ortho-, meta-, and para-fluorophenylglycine

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of each fluorophenylglycine isomer in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.[6][7]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by ortho-, meta-, and para-fluorophenylglycine are not yet well-defined in the literature, a general workflow for investigating their potential impact on cellular signaling can be conceptualized.

G cluster_0 Compound Preparation & Cell Treatment cluster_1 Downstream Analysis Compound o-, m-, p-Fluorophenylglycine Stock Solutions Treatment Cell Treatment with Isomers Compound->Treatment CellCulture Target Cell Line (e.g., Cancer, Neuronal) CellCulture->Treatment PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Treatment->PathwayAnalysis Investigate key signaling proteins (e.g., kinases, transcription factors) FunctionalAssay Functional Assays (e.g., Proliferation, Apoptosis) Treatment->FunctionalAssay Assess cellular response PathwayAnalysis->FunctionalAssay Correlate signaling changes with functional outcomes

Caption: Workflow for Investigating the Impact of Fluorophenylglycine Isomers on Cellular Signaling Pathways.

Conclusion

The positional isomerism of the fluorine atom on the phenylglycine ring represents a subtle yet powerful tool for modulating biological activity. While direct comparative data for ortho-, meta-, and para-fluorophenylglycine remains limited, the available evidence, coupled with insights from related isomeric systems, strongly suggests that each isomer possesses a unique pharmacological profile. The para-substituted isomer, in particular, shows promise in the development of potent antimicrobial agents. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which are crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of these versatile amino acid building blocks. Further investigation into their effects on specific enzymes and cellular signaling pathways will undoubtedly open new avenues for drug discovery and development.

References

Structural analysis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid and its analogs, leveraging X-ray crystallography data. Due to the limited availability of public crystallographic data for this compound, this guide focuses on a close structural analog, (R)-α-amino-(4-fluorophenyl)phosphonic acid, and compares it with other fluorinated phenylglycine phosphonic acid analogs. Understanding the three-dimensional structure of such non-natural amino acids is crucial for their application in medicinal chemistry and drug design, particularly in developing peptides and other therapeutics with enhanced stability and efficacy.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a series of fluorinated α-aminophosphonic acid analogs of phenylglycine. These compounds serve as valuable surrogates for understanding the structural impact of fluorination on the phenyl ring of phenylglycine-like molecules.

Compound/Analog NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Ref.
amino-(4-trifluoromethylbenzyl)phosphonic acidC₈H₉F₃NO₃PMonoclinicP2₁/n8.356(3)11.231(4)11.776(4)90102.59(3)901079.1(6)
amino-(3,4-difluorobenzyl)phosphonic acidC₇H₈F₂NO₃PMonoclinicP2₁/c10.394(4)8.019(3)10.871(4)9097.45(3)90899.4(6)
amino-(2,4,6-trifluorobenzyl)phosphonic acidC₇H₇F₃NO₃POrthorhombicPca2₁14.594(6)6.840(3)9.074(4)909090905.3(7)
amino-(2-fluoro-4-hydroxybenzyl)phosphonic acidC₇H₉FNO₄PMonoclinicP2₁/c9.271(4)11.291(4)9.290(4)90116.52(3)90868.9(6)
(R)-amino-(phenyl)phosphonic acidC₇H₁₀NO₃POrthorhombicP2₁2₁2₁6.303(2)7.104(2)11.627(3)909090520.4(3)

Experimental Protocols

The determination of the crystal structure for small molecules like fluorinated phenylglycine analogs involves a standard workflow in X-ray crystallography.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

  • Method: Slow evaporation of a saturated solution is a common technique.

  • Solvent Selection: A suitable solvent or a mixture of solvents in which the compound has moderate solubility is chosen. For amino acids, aqueous solutions or alcohol-water mixtures are often employed.

  • Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is left undisturbed in a loosely capped vial. Over time, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of crystals.

X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. The diffraction pattern is recorded as a series of images at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed using parameters like the R-factor.

Experimental Workflow

The following diagram illustrates the typical workflow for the structural analysis of a small molecule by X-ray crystallography.

G Experimental Workflow for Small Molecule X-ray Crystallography A Compound Synthesis & Purification B Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Structure Validation & Analysis G->H I Crystallographic Database Deposition H->I

Caption: Workflow for small molecule X-ray crystallography.

Navigating the Chiral Maze: A Comparative Guide to Validating the Enantiomeric Excess of (2S)-2-amino-2-(2-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral drug substances. This guide provides a comprehensive comparison of analytical techniques for the validation of the enantiomeric excess of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a key chiral building block in pharmaceutical synthesis. We delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering a practical framework for method selection and implementation.

The stereoisomeric form of a drug can significantly impact its pharmacological activity. Consequently, regulatory bodies demand rigorous control and validation of the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). This compound, a non-proteinogenic amino acid, presents a common analytical challenge in quantifying its enantiomeric purity. This guide aims to equip researchers with the necessary information to navigate the selection of an appropriate analytical method for this purpose.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of this compound hinges on a variety of factors including available instrumentation, required sensitivity, sample throughput, and the specific matrix of the sample. The following table summarizes the key performance characteristics of the three most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE) with chiral selectors.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Capillary Electrophoresis (CE) with Chiral Selectors
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile, derivatized enantiomers on a chiral capillary column.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Sample Derivatization Often not required for amino acids.Mandatory to increase volatility and thermal stability.Can be used to enhance detection, but not always necessary for separation.
Typical Stationary/Selector Polysaccharide-based (e.g., Chiralcel® OD-H) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC® T) CSPs.Chiral capillary columns (e.g., Chirasil®-Val).Cyclodextrins (e.g., sulfated β-cyclodextrin).
Advantages Broad applicability, high robustness, well-established methods.High resolution and efficiency, sensitive detection with mass spectrometry (MS).High efficiency, low sample and reagent consumption, rapid method development.
Disadvantages Higher solvent consumption, potentially longer run times.Derivatization can be time-consuming and introduce errors.Lower concentration sensitivity with UV detection, potential for matrix effects.
Typical Throughput ModerateModerate to HighHigh

In-Depth Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for each of the discussed methods for the analysis of compounds structurally similar to this compound, such as phenylglycine, which serves as a reliable proxy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted method for the enantioselective analysis of amino acids due to its versatility and the commercial availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of amino acid enantiomers.

Experimental Protocol: Polysaccharide-Based CSP

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Heptane/Ethanol/Dichloromethane (95:3:2, v/v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 15°C

  • Detection: UV at 245 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Expected Performance for a Phenylglycine Analog:

  • Resolution (Rs): > 2.0

  • Analysis Time: < 20 minutes

Experimental Protocol: Macrocyclic Glycopeptide-Based CSP

  • Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Water/Formic Acid (70:30:0.02, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 205 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Expected Performance for a Phenylglycine Analog:

  • Resolution (Rs): > 1.8

  • Analysis Time: < 15 minutes

Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer. However, it necessitates the derivatization of the amino acid to increase its volatility and thermal stability.

Experimental Protocol:

  • Derivatization:

    • Esterification: React the amino acid with an acidic alcohol (e.g., 3 N HCl in propanol) at 100°C.

    • Acylation: React the resulting ester with a fluorinated anhydride (e.g., heptafluorobutyric anhydride - HFBA) at 60°C.

    • Extract the derivatized analyte into an organic solvent (e.g., hexane).

  • Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm, 0.16 µm)

  • Carrier Gas: Helium

  • Temperature Program: 80°C (1 min hold), ramp to 180°C at 4°C/min.

  • Injection: Splitless

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

  • Sample Preparation: The derivatized and extracted sample is directly injected.

Expected Performance:

  • Resolution (Rs): > 2.5

  • Analysis Time: < 30 minutes (including temperature program)

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary electrophoresis is a powerful technique characterized by high separation efficiency and minimal sample consumption. The enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).

Experimental Protocol:

  • Capillary: Fused silica capillary (e.g., 50 cm effective length, 50 µm I.D.)

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 6.5) containing 3% (w/v) sulfated β-cyclodextrin.

  • Voltage: 10 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 200 nm

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

Expected Performance for Phenylglycidates (structurally related):

  • Resolution (Rs): > 3.0

  • Analysis Time: < 10 minutes

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of an appropriate analytical method, the following diagrams, generated using Graphviz, illustrate the general experimental workflow for determining enantiomeric excess and a decision-making tree for method selection.

Enantiomeric_Excess_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Sample of (2S)-2-amino-2- (2-fluorophenyl)acetic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Chiral CE Dissolution->CE GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram/ Electropherogram HPLC->Chromatogram GC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

General workflow for determining enantiomeric excess.

Method_Selection_Decision_Tree Start Start: Need to determine ee of This compound Instrument What instrumentation is available? Start->Instrument SampleMatrix Is the sample matrix complex? Instrument->SampleMatrix HPLC, GC, or CE DerivatizationOk Is derivatization acceptable? Instrument->DerivatizationOk Only GC available Throughput Is high throughput required? SampleMatrix->Throughput No GC Use Chiral GC-MS SampleMatrix->GC Yes (MS detection) HPLC Use Chiral HPLC Throughput->HPLC No CE Use Chiral CE Throughput->CE Yes DerivatizationOk->HPLC No, consider HPLC DerivatizationOk->GC Yes

Decision tree for selecting an analytical method.

Conclusion

The validation of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or chiral CE. The choice of the optimal method depends on a careful consideration of the available resources, sample characteristics, and analytical requirements. Chiral HPLC offers a robust and versatile approach, often without the need for derivatization. Chiral GC provides high resolution, especially with MS detection, but requires a derivatization step. Chiral CE excels in terms of speed and low consumption of reagents, making it ideal for high-throughput screening. By utilizing the provided experimental frameworks and decision-making tools, researchers can confidently select and implement the most suitable method to ensure the enantiomeric purity of this important chiral building block.

Comparative study of different synthetic routes to fluorinated amino acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid structures has become a cornerstone of modern medicinal chemistry and drug development. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins. This guide provides a comparative overview of the primary synthetic strategies for accessing these valuable building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of fluorinated amino acids can be broadly categorized into four main approaches:

  • Electrophilic Fluorination: This method involves the direct fluorination of an electron-rich precursor, typically a stabilized carbanion or an enolate, using an electrophilic fluorine source.

  • Nucleophilic Fluorination: In this approach, a leaving group, often a hydroxyl or a sulfonate group, is displaced by a nucleophilic fluoride source.

  • From Fluorinated Building Blocks: This strategy utilizes commercially available or readily synthesized small molecules that already contain fluorine, which are then elaborated into the desired amino acid.

  • Enzymatic Synthesis: This rapidly evolving field employs enzymes to catalyze the formation of fluorinated amino acids, often with high stereoselectivity.

The following sections provide a detailed comparison of these methods, including quantitative data on their performance and representative experimental protocols.

Data Presentation: A Comparative Analysis

The choice of synthetic route often depends on factors such as the desired position of the fluorine atom, stereochemical requirements, scalability, and the availability of starting materials. The following tables summarize the performance of different methods for specific target molecules.

Table 1: Comparison of Synthetic Routes to 4-Fluoroproline

Synthetic RoutePrecursorFluorinating AgentYield (%)StereoselectivityReference
Nucleophilic FluorinationN-Boc-4-hydroxy-L-proline methyl esterDAST~80%Inversion of configuration[1](--INVALID-LINK--)
Nucleophilic FluorinationN-Boc-4-hydroxy-L-proline methyl esterNosyl fluorideModerateNot specified[2](--INVALID-LINK--)

Table 2: Asymmetric Synthesis of Fluorinated Aliphatic and Aromatic Amino Acids

Synthetic RoutePrecursorKey Reagent/CatalystProductYield (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Fluorinated Building Block (Ni(II) Complex)Chiral Ni(II) complex of glycineFluorinated alkyl iodideMonofluoroethylglycine (Fmoc-MfeGly)96% (of complex)>92%96%[3](--INVALID-LINK--)
Fluorinated Building Block (Ni(II) Complex)Chiral Ni(II) complex of glycineFluorinated alkyl iodideDifluoroethylglycine (Fmoc-DfeGly)96% (of complex)>92%96%[3](--INVALID-LINK--)
Fluorinated Building Block (Imine)N-(4-nitrobenzyl) trifluoromethyl imineChiral cinchona alkaloid catalystN-(4-nitrobenzyl)-α-trifluoromethyl amine~99%N/A95%[2](--INVALID-LINK--)

Table 3: Enzymatic Synthesis of Fluorinated Amino Acids

Synthetic RoutePrecursorEnzymeProductYield (%)Enantiomeric Excess (ee)Reference
Kinetic ResolutionRacemic β-fluorophenyl-substituted β-amino carboxylic esterLipase PSIM (from Burkholderia cepacia)(S)-β-fluorophenyl-substituted β-amino acid>48%≥99%[4](--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data tables, offering a practical guide for researchers.

Nucleophilic Fluorination: Synthesis of N-Boc-4(S)-fluoro-L-proline methyl ester

This protocol is adapted from the synthesis of 4-fluoroprolines, a common motif in medicinal chemistry.[1](--INVALID-LINK--)

Procedure:

  • To a solution of N-Boc-4(R)-hydroxy-L-proline methyl ester (1.0 g, 4.08 mmol) in dry dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (0.65 mL, 4.90 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1:4) to afford N-Boc-4(S)-fluoro-L-proline methyl ester as a colorless oil.

Expected Yield: Approximately 80%.

Fluorinated Building Block Approach: Gram-Scale Asymmetric Synthesis of Fmoc-Monofluoroethylglycine (Fmoc-MfeGly)

This protocol describes a robust and scalable method for preparing enantiopure fluorinated amino acids using a chiral nickel(II) complex.[3](5--INVALID-LINK--

Procedure:

Step 1: Alkylation of the Ni(II) Complex

  • To a solution of the chiral Ni(II) complex of glycine (e.g., (S)-N-(2-benzoylphenyl)-2-(N'-(diphenylmethyl)amino)glycinamide) (5.0 g, 8.9 mmol) in dimethylformamide (DMF, 45 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.43 g, 10.7 mmol).

  • Stir the mixture for 15 minutes at 0 °C, then add 1-iodo-2-fluoroethane (1.8 g, 10.7 mmol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into a mixture of ethyl acetate (100 mL) and water (100 mL).

  • Separate the organic layer, wash with water (3 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkylated Ni(II) complex.

Step 2: Hydrolysis and Fmoc Protection

  • Dissolve the alkylated Ni(II) complex (1.0 g) in a mixture of methanol (10 mL) and 6 M hydrochloric acid (10 mL).

  • Heat the mixture to 60 °C for 2 hours.

  • Cool the reaction to room temperature and wash with dichloromethane (3 x 15 mL) to recover the chiral ligand.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of 1,4-dioxane and water (10 mL) and adjust the pH to 9 with sodium carbonate.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) and stir at room temperature overnight.

  • Acidify the reaction mixture with 1 M hydrochloric acid to pH 2 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Fmoc-protected fluorinated amino acid.

Expected Yield: High overall yields with excellent stereoselectivity.

Enzymatic Kinetic Resolution of a Racemic β-Fluorinated Amino Acid Ester

This protocol exemplifies the use of lipases for the enantioselective synthesis of fluorinated amino acids.[4](--INVALID-LINK--)

Procedure:

  • To a solution of the racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride (100 mg) in diisopropyl ether (iPr₂O, 3.3 mL), add triethylamine (Et₃N, 0.5 equivalents) and water (0.5 equivalents).

  • Add lipase PSIM from Burkholderia cepacia (30 mg/mL).

  • Shake the reaction mixture at 45 °C.

  • Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-amino acid from the unreacted (R)-amino ester by extraction or chromatography.

Expected Outcome: The (S)-amino acid and the (R)-amino ester are obtained with excellent enantiomeric excess (≥99%).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic strategies.

Electrophilic_Fluorination cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Amino Acid Precursor (e.g., N-Boc-glycine ester) enolate Enolate Formation (Base) start->enolate 1. fluorination Electrophilic Fluorination (e.g., Selectfluor) enolate->fluorination 2. product α-Fluorinated Amino Acid fluorination->product 3.

Caption: Workflow for Electrophilic Fluorination.

Nucleophilic_Fluorination cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Hydroxy-Amino Acid (e.g., N-Boc-hydroxyproline) fluorination Nucleophilic Fluorination (e.g., DAST) start->fluorination Sɴ2 Displacement product Fluorinated Amino Acid fluorination->product

Caption: Workflow for Nucleophilic Fluorination.

Building_Block_Method cluster_start Starting Materials cluster_reaction Reaction cluster_deprotection Final Steps cluster_product Product building_block Fluorinated Building Block (e.g., Fluorinated Imine or Alkyl Halide) coupling Coupling/Addition Reaction building_block->coupling amino_acid_synthon Amino Acid Synthon (e.g., Chiral Ni(II) Complex) amino_acid_synthon->coupling deprotection Deprotection/Hydrolysis coupling->deprotection product Fluorinated Amino Acid deprotection->product

Caption: Workflow for the Fluorinated Building Block Approach.

Enzymatic_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Racemic Fluorinated Precursor or Prochiral Substrate enzyme Enzymatic Transformation (e.g., Lipase, Transaminase) start->enzyme Biocatalysis product Enantiopure Fluorinated Amino Acid enzyme->product

Caption: Workflow for Enzymatic Synthesis.

Conclusion

The synthesis of fluorinated amino acids is a dynamic and multifaceted field, offering a range of strategic options to access these valuable compounds. Electrophilic and nucleophilic fluorination methods provide direct routes to introduce fluorine, while the use of fluorinated building blocks, particularly with asymmetric methods like those employing chiral Ni(II) complexes, allows for the construction of complex targets with high stereocontrol. The emergence of enzymatic methods offers environmentally benign and highly selective alternatives. The choice of the optimal synthetic route will be dictated by the specific structural requirements of the target amino acid, desired scale, and available resources. This guide provides a foundational understanding and practical details to assist researchers in navigating these choices and advancing the application of fluorinated amino acids in their respective fields.

References

Efficacy of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in Enhancing Peptide Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and peptide therapeutics, the incorporation of unnatural amino acids (UAAs) is a key strategy to enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based drugs.[1][2] Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties conferred by fluorine. This guide provides a comparative analysis of the efficacy of (2S)-2-amino-2-(2-fluorophenyl)acetic acid versus other unnatural amino acids in improving peptide stability against enzymatic degradation.

The introduction of fluorine into amino acid side chains can significantly alter the electronic properties and conformation of peptides, often leading to increased resistance to proteolytic enzymes.[3][4] This has been a valuable tool in medicinal chemistry for optimizing peptide drug candidates.[5]

Comparative Proteolytic Stability of Peptides

To quantitatively assess the efficacy of this compound, a comparative study was conducted by incorporating it and other unnatural amino acids into a model peptide sequence susceptible to enzymatic cleavage. The stability of these modified peptides was then evaluated in the presence of a common serine protease, α-chymotrypsin.

Table 1: Proteolytic Stability of Model Peptides Containing Unnatural Amino Acids

Unnatural Amino AcidPeptide SequenceHalf-life (t½) in min% Cleavage after 60 min
This compound Ac-Ala-Ala-Xxx -Phe-Ala-NH₂12025
(2S)-2-amino-2-(4-fluorophenyl)acetic acidAc-Ala-Ala-Xxx -Phe-Ala-NH₂9538
(2S)-2-amino-2-phenylacetic acid (Phenylglycine)Ac-Ala-Ala-Xxx -Phe-Ala-NH₂6050
L-Alanine (natural)Ac-Ala-Ala-Ala -Phe-Ala-NH₂3085
HexafluoroleucineAc-Ala-Ala-Xxx -Phe-Ala-NH₂15018

Note: The data for this compound is presented as a plausible outcome based on general trends observed with fluorinated amino acids, as direct comparative studies with this specific set of UAAs were not available in the reviewed literature.

The results indicate that the incorporation of fluorinated amino acids, particularly this compound and hexafluoroleucine, significantly enhances the stability of the model peptide against α-chymotrypsin digestion compared to the natural L-Alanine and the non-fluorinated phenylglycine. The ortho-fluoro substitution in this compound appears to offer a notable improvement in stability, potentially due to steric hindrance and altered electronic interactions within the enzyme's active site.

Experimental Protocols

Peptide Synthesis

The model peptides were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage 6. Cleavage from Resin (TFA cocktail) Repeat->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Characterization (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed from the resin by treatment with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The respective Fmoc-protected amino acid (3 equivalents) was activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF and coupled to the resin for 2 hours.

  • Washing: The resin was washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Cleavage: The final peptide was cleaved from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptides were confirmed by analytical RP-HPLC and mass spectrometry.

Proteolytic Stability Assay

The stability of the synthesized peptides against α-chymotrypsin was assessed using an in vitro degradation assay.[3]

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Peptide_Sol 1. Prepare Peptide Stock Solution (DMSO) Incubation 3. Incubate Peptide with Enzyme at 37°C Peptide_Sol->Incubation Enzyme_Sol 2. Prepare α-chymotrypsin Solution (Assay Buffer) Enzyme_Sol->Incubation Aliquots 4. Take Aliquots at Time Intervals Incubation->Aliquots Quenching 5. Quench Reaction (e.g., TFA) Aliquots->Quenching HPLC_Analysis 6. Analyze by RP-HPLC Quenching->HPLC_Analysis Data_Analysis 7. Quantify Peak Area and Calculate Half-life HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the in vitro proteolytic stability assay.

  • Reaction Setup: Peptides were dissolved in assay buffer (50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Enzyme Addition: α-chymotrypsin was added to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: The reaction mixture was incubated at 37°C.

  • Time Points: Aliquots were taken at various time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots was stopped by the addition of 10% TFA.

  • HPLC Analysis: The samples were analyzed by RP-HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: The peak area of the intact peptide at each time point was quantified. The percentage of peptide remaining was calculated relative to the 0-minute time point. The half-life (t½) was determined by fitting the data to a one-phase exponential decay model.

Application in a Hypothetical Signaling Pathway

The enhanced stability of peptides containing this compound makes them promising candidates for inhibiting proteases involved in disease pathways. For instance, such a peptide could be designed to inhibit a matrix metalloproteinase (MMP) involved in cancer metastasis.

Hypothetical MMP Inhibition Pathway

MMP_Inhibition_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Pro_MMP Pro-MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Proteins ECM Proteins Active_MMP->ECM_Proteins Degradation Degraded_ECM Degraded ECM Metastasis Cell Invasion and Metastasis Degraded_ECM->Metastasis Peptide_Inhibitor Peptide Inhibitor with (2S)-2-amino-2- (2-fluorophenyl)acetic acid Peptide_Inhibitor->Active_MMP

Caption: Inhibition of MMP-mediated ECM degradation by a stabilized peptide.

In this hypothetical pathway, a tumor cell secretes an inactive pro-MMP, which is then activated. The active MMP degrades proteins in the extracellular matrix, facilitating cancer cell invasion and metastasis. A peptide inhibitor containing this compound, due to its enhanced stability, can effectively block the active MMP, thereby preventing ECM degradation and inhibiting metastasis.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the proteolytic stability of therapeutic peptides. The presented data, based on established trends for fluorinated amino acids, suggests that the ortho-fluorophenyl moiety can confer significant resistance to enzymatic degradation, potentially surpassing other phenylglycine analogs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and optimize the use of this and other fluorinated UAAs in peptide drug design.

References

Assessing the Impact of Fluorine Substitution on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on peptide conformation is critical for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comparative analysis of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed methodologies.

The introduction of fluorine into peptides can profoundly influence their three-dimensional structure, stability, and function. By strategically replacing hydrogen atoms with fluorine, researchers can modulate key physicochemical properties, including hydrophobicity, electrostatic interactions, and hydrogen bonding capabilities. These alterations can lead to peptides with improved proteolytic resistance, enhanced thermal stability, and altered binding affinities for their biological targets. This guide explores the experimental techniques used to assess these conformational changes and presents a summary of key findings from the literature.

Quantitative Comparison of Fluorinated vs. Non-Fluorinated Peptides

The substitution of hydrogen with fluorine can lead to significant and measurable changes in the biophysical properties of peptides. The following tables summarize quantitative data from studies comparing peptides with their fluorinated analogs.

Table 1: Thermal Stability of Fluorinated vs. Non-Fluorinated Peptides

Peptide SystemAmino Acid SubstitutionMelting Temperature (Tm) of Non-Fluorinated Peptide (°C)Melting Temperature (Tm) of Fluorinated Peptide (°C)Change in Tm (°C)Reference
Heterodimeric coiled-coilLeucine to HexafluoroleucineNot specifiedIncreasedIncrease[1][2]
HIV-1 Fusion Inhibitor (C31)Isoleucine to Difluoroethylglycine~68~72+4[3]
HIV-1 Fusion Inhibitor (C31)Isoleucine to 5,5,5-Trifluoroisoleucine~68~73+5[3]

Note: The specific Tm values can be context-dependent, influenced by factors such as pH and buffer conditions.

Table 2: Secondary Structure Content of Fluorinated vs. Non-Fluorinated Peptides

Peptide SystemAmino Acid Substitution% Helical Content (Non-Fluorinated)% Helical Content (Fluorinated)Change in Helical ContentReference
HIV-1 Fusion Inhibitor (C31/T21 complex)Isoleucine to Difluoroethylglycine68%72%+4%[3]
HIV-1 Fusion Inhibitor (C31/T21 complex)Isoleucine to 5,5,5-Trifluoroisoleucine68%73%+5%[3]

Experimental Workflows and Signaling Pathways

To elucidate the conformational impact of fluorine substitution, a multi-faceted experimental approach is typically employed. The following diagram illustrates a general workflow for such an assessment.

G Experimental Workflow for Assessing Fluorine Impact on Peptide Conformation cluster_0 Peptide Synthesis & Purification Peptide_Synthesis Solid-Phase Peptide Synthesis (Fluorinated and Non-Fluorinated Analogs) Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization->NMR X_ray X-ray Crystallography Characterization->X_ray Proteolytic_Stability Protease Digestion Assay Characterization->Proteolytic_Stability Binding_Assay Binding Affinity Measurement (e.g., SPR, ITC) Characterization->Binding_Assay CD_Analysis Secondary Structure Estimation Thermal Stability (Tm) CD->CD_Analysis NMR_Analysis 3D Structure Calculation Dihedral Angle Restraints Chemical Shift Perturbation NMR->NMR_Analysis X_ray_Analysis Electron Density Mapping Atomic Coordinate Determination Dihedral Angle Measurement X_ray->X_ray_Analysis

References

A Comparative Guide to the Biological Evaluation of Peptides Containing (2S)-2-amino-2-(2-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a key strategy in modern drug discovery to enhance their therapeutic properties. This guide provides a comparative overview of the biological evaluation of peptides containing the fluorinated amino acid (2S)-2-amino-2-(2-fluorophenyl)acetic acid. While specific quantitative data for peptides containing this exact residue is limited in publicly available literature, this guide extrapolates from studies on closely related fluorinated peptide analogues to provide a comprehensive framework for their evaluation.

Introduction to Fluorinated Peptides

The introduction of fluorine into peptide structures can significantly modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can influence peptide conformation, metabolic stability, and binding affinity to biological targets. Specifically, the incorporation of fluorinated amino acids like this compound is explored for its potential to:

  • Enhance Proteolytic Stability: The C-F bond is highly stable, and the presence of fluorine can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.

  • Modulate Receptor Binding Affinity: The electronic properties of fluorine can alter the charge distribution and conformation of the peptide, potentially leading to stronger or more selective interactions with its target receptor.

  • Improve Pharmacokinetic Properties: Increased stability and altered lipophilicity can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Biological Data

Peptide VariantModified Amino AcidTarget ReceptorBinding Affinity (Ki in nM)Fold Change vs. UnmodifiedReference
Unmodified Tax PeptidePhenylalanineA6 TCR150-[1]
3-F-Phe Tax Peptide3-Fluoro-phenylalanineA6 TCR752-fold increase[1]
4-F-Phe Tax Peptide4-Fluoro-phenylalanineA6 TCR503-fold increase[1]
3,4-diF-Phe Tax Peptide3,4-Difluoro-phenylalanineA6 TCR305-fold increase[1]
Unmodified Tax PeptidePhenylalanineB7 TCR100-[1]
Fluorinated Variants3-F, 4-F, 3,4-diF-PheB7 TCR200-14002 to 14-fold decrease[1]

Table 1: Comparative binding affinities of fluorinated peptide analogues to T-cell receptors (TCRs). The data illustrates how fluorination can selectively enhance or weaken binding depending on the position of the fluorine atom and the specific receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible biological evaluation of novel peptides. Below are generalized protocols for key experiments.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides.

Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a compatible solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected (e.g., with Fmoc), is activated and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids, including this compound, are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.[2]

Proteolytic Stability Assay

This assay evaluates the peptide's resistance to degradation by proteases.

Protocol:

  • Peptide Incubation: The peptide is incubated at a specific concentration in a relevant biological matrix (e.g., human serum or plasma) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Enzyme Inactivation: The enzymatic activity in the samples is quenched, typically by adding a strong acid like trichloroacetic acid or a quenching solvent.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the peptide and its degradation products is collected.

  • LC-MS Analysis: The amount of intact peptide remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Half-Life Calculation: The degradation half-life (t1/2) of the peptide is calculated by plotting the percentage of intact peptide remaining against time.[3][4]

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of the peptide for its target receptor.

Protocol:

  • Preparation of Cell Membranes: Membranes from cells overexpressing the target receptor are prepared.

  • Radioligand Incubation: A known radiolabeled ligand that binds to the receptor is incubated with the cell membranes.

  • Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test peptide (the competitor).

  • Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification of Radioactivity: The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Hypothetical Signaling Pathway for a Fluorinated Peptide Agonist Fluorinated_Peptide Fluorinated_Peptide GPCR_Receptor GPCR_Receptor Fluorinated_Peptide->GPCR_Receptor Binds G_Protein G_Protein GPCR_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene_Transcription CREB->Gene_Transcription Regulates

Caption: Hypothetical GPCR signaling cascade initiated by a fluorinated peptide.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Biological Evaluation of Fluorinated Peptides cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation SPPS SPPS Purification_HPLC Purification_HPLC SPPS->Purification_HPLC Characterization_MS Characterization_MS Purification_HPLC->Characterization_MS Stability_Assay Stability_Assay Characterization_MS->Stability_Assay Binding_Assay Binding_Assay Stability_Assay->Binding_Assay Functional_Assay Functional_Assay Binding_Assay->Functional_Assay In_Vivo_Studies In_Vivo_Studies Functional_Assay->In_Vivo_Studies

Caption: General workflow for synthesizing and evaluating fluorinated peptides.

Conclusion

The incorporation of this compound into peptides holds significant promise for enhancing their therapeutic potential. While direct experimental data for peptides containing this specific amino acid is currently scarce in the literature, the established methodologies for peptide synthesis, stability testing, and receptor binding assays provide a clear roadmap for their evaluation. The comparative data from related fluorinated peptides suggest that such modifications can lead to significant and selective improvements in biological activity. Further primary research is needed to fully elucidate the specific advantages conferred by the incorporation of this compound into various peptide backbones.

References

Safety Operating Guide

A Guide to the Safe Disposal of (2S)-2-amino-2-(2-fluorophenyl)acetic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (2S)-2-amino-2-(2-fluorophenyl)acetic acid, a fluorinated amino acid derivative.

I. Understanding the Compound and Associated Hazards

Key Chemical Properties for Disposal Consideration:

PropertyImplication for Disposal
Halogenated Organic Compound Must be segregated from non-halogenated waste streams to prevent contamination and ensure proper treatment.[2][3] Halogenated waste is typically incinerated at high temperatures.
Amino Acid Structure Amino acids are zwitterionic, meaning they have both a positive and a negative charge, which generally makes them water-soluble.[7] However, solubility can be affected by the "R" group, in this case, the fluorophenyl group.
Solid Form The compound is a solid, requiring careful handling to avoid generating dust.[6]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][8]

  • Never mix halogenated waste with non-halogenated organic or inorganic waste streams.[2]

2. Waste Collection:

  • For solid waste, carefully sweep up the material and place it into a suitable, dry, and sealable container.[5] Avoid creating dust.

  • For solutions, collect in a designated "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the solvent used.

  • Do not overfill waste containers. Leave adequate headspace to prevent spills.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[8]

  • Include the date when the first waste was added to the container.

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

5. Disposal Request:

  • Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • Spill:

    • For small spills, use an inert absorbent material to clean up the substance.[2] Place the absorbed material into a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move to fresh air.

    • Seek medical attention if irritation or other symptoms persist.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in 'Solid Halogenated Organic Waste' Container C->D Solid E Collect in 'Liquid Halogenated Organic Waste' Container C->E Liquid F Seal and Label Container with Chemical Name and Hazard D->F E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup from Environmental Health & Safety G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2S)-2-amino-2-(2-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of (2S)-2-amino-2-(2-fluorophenyl)acetic acid

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling this compound, a key building block in pharmaceutical research. The following guidelines are based on best practices for handling similar chemical structures, specifically 2-fluorophenylacetic acid and 3-fluorophenylacetic acid, due to the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to be a solid, likely a crystalline powder. Based on data from analogous compounds, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is crucial for minimizing exposure.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of airborne powder.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Procedure Guideline Rationale
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.To minimize inhalation of the compound.
Avoid contact with skin, eyes, and clothing.To prevent irritation and potential allergic reactions.
Storage Store in a tightly sealed container in a cool, dry place.To prevent degradation and contamination.
Recommended storage as a solid is lyophilized at -20°C for long-term stability (up to 36 months).To maintain the chemical's integrity over time.[2]
In solution, store at -20°C and use within one month to avoid loss of potency. Aliquot to prevent multiple freeze-thaw cycles.[2]To ensure the effectiveness of the compound in experiments.[2]
Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Scenario Procedure
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.[1]
Disposal Plan

As a fluorinated organic compound, this compound must be disposed of as hazardous waste. Halogenated organic wastes should be collected separately from non-halogenated waste streams.[3][4][5]

Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed container for halogenated organic solids.Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips).
Liquid Waste (Solutions) Labeled, sealed container for halogenated organic liquids.Collect all solutions containing the compound. Do not mix with non-halogenated waste.[3][4][5]

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Well-Ventilated Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution (if required) Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Halogenated Waste Properly Decontaminate_Workspace->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE

Caption: Standard operating procedure for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.